molecular formula C6H8Br2 B3383802 1,2-Dibromocyclohexene CAS No. 49676-92-8

1,2-Dibromocyclohexene

カタログ番号: B3383802
CAS番号: 49676-92-8
分子量: 239.94 g/mol
InChIキー: UAXJYZLOXJOJRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dibromocyclohexene is a useful research compound. Its molecular formula is C6H8Br2 and its molecular weight is 239.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,2-dibromocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXJYZLOXJOJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303255
Record name 1,2-dibromocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49676-92-8
Record name NSC157549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dibromocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromocyclohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,2-Dibromocyclohexene structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 1,2-Dibromocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated cycloalkene of significant interest in synthetic organic chemistry. Its rigid, functionalized scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive analysis of this compound, commencing with a proposed synthetic pathway from a readily available precursor, followed by an in-depth examination of its structural features. This includes a predictive analysis of its spectroscopic characteristics and a discussion of its conformational preferences. Furthermore, the guide explores the anticipated reactivity of this compound, with a focus on its potential applications in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the inherent logic of the described protocols are emphasized throughout to provide a field-proven perspective for researchers.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically approached via a two-step sequence starting from cyclohexene: electrophilic addition of bromine to form trans-1,2-dibromocyclohexane, followed by a controlled dehydrobromination.

Step 1: Synthesis of trans-1,2-Dibromocyclohexane

The initial step involves the bromination of cyclohexene. This reaction proceeds via an anti-addition mechanism, leading to the formation of the trans isomer.[1][2] The formation of a cyclic bromonium ion intermediate dictates the stereochemical outcome of this reaction.

Experimental Protocol: Bromination of Cyclohexene

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve cyclohexene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Cool the reaction mixture to 0-5 °C using an ice bath to minimize side reactions.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude trans-1,2-dibromocyclohexane. The product can be purified by vacuum distillation.

Synthesis of trans-1,2-Dibromocyclohexane Cyclohexene Cyclohexene Intermediate Bromonium Ion Intermediate Cyclohexene->Intermediate Electrophilic Attack Br2 Br2 Br2->Intermediate Product trans-1,2-Dibromocyclohexane Intermediate->Product Nucleophilic Attack by Br-

Caption: Synthesis of trans-1,2-dibromocyclohexane from cyclohexene.

Step 2: Dehydrobromination to this compound

The subsequent step is the elimination of one equivalent of hydrogen bromide from trans-1,2-dibromocyclohexane to introduce the double bond. The choice of base and reaction conditions is critical to favor the formation of the desired this compound over the isomeric 3-bromocyclohexene or the doubly eliminated product, 1,3-cyclohexadiene.[3] A sterically hindered, non-nucleophilic base is preferred to promote E2 elimination and minimize substitution reactions.

Experimental Protocol: Dehydrobromination

  • In a round-bottom flask, dissolve trans-1,2-dibromocyclohexane (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or tert-butanol.

  • Add a sterically hindered base such as potassium tert-butoxide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Dehydrobromination to this compound trans-1,2-Dibromocyclohexane trans-1,2-Dibromocyclohexane This compound This compound trans-1,2-Dibromocyclohexane->this compound KOtBu, THF, Reflux (-HBr)

Caption: Dehydrobromination of trans-1,2-dibromocyclohexane.

Structural Analysis of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques and conformational analysis.

Predicted Spectroscopic Characterization
Spectroscopic Technique Predicted Signature Rationale
¹H NMR δ 6.2-6.5 ppm (multiplet, 2H, vinylic C-H), δ 2.0-2.8 ppm (multiplets, 4H, allylic C-H), δ 1.6-2.0 ppm (multiplets, 2H, homoallylic C-H)The vinylic protons are expected to be deshielded due to the electronegativity of the adjacent bromine atoms and the sp² hybridization of the carbons.[6] The allylic and homoallylic protons will appear in the typical aliphatic region.
¹³C NMR δ 125-135 ppm (C=C), δ 30-40 ppm (allylic C), δ 20-30 ppm (homoallylic C)The sp² carbons of the double bond will appear in the downfield region characteristic of alkenes. The bromine substitution will influence their exact chemical shift.
IR Spectroscopy 1620-1650 cm⁻¹ (C=C stretch), 3010-3050 cm⁻¹ (vinylic C-H stretch), 650-750 cm⁻¹ (C-Br stretch)The C=C stretching frequency is characteristic of a substituted alkene. The C-Br stretch will be a strong absorption in the fingerprint region.
Mass Spectrometry (EI) M⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio. Fragmentation by loss of Br and HBr.The isotopic pattern of two bromine atoms will be a definitive feature in the mass spectrum.
Conformational Analysis

The cyclohexene ring adopts a half-chair conformation to relieve ring strain.[7] In this compound, the four carbons of the C-C-C=C-C-C backbone are roughly coplanar, with the two remaining saturated carbons puckered out of this plane. The two bromine atoms are attached to the sp² hybridized carbons of the double bond.

The bulky bromine atoms will influence the conformational equilibrium of the ring. Steric interactions between the bromine atoms and the adjacent pseudo-axial and pseudo-equatorial hydrogens on the allylic carbons will be a key determinant of the most stable conformation. It is expected that the molecule will adopt a conformation that minimizes these steric clashes.[8]

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further synthetic transformations, primarily leveraging the reactivity of the vinyl bromide moieties.

Nucleophilic Substitution

Vinyl halides are generally unreactive towards traditional SN2 nucleophilic substitution reactions.[9][10] This is due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and the steric hindrance of the cyclohexene ring to backside attack. However, under specific conditions, such as those promoting an SRN1 mechanism, substitution may be possible.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions

A major application of vinyl bromides is in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.[13] this compound is an excellent candidate for these transformations.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl, heteroaryl, or vinyl substituents.[14][15] This allows for the construction of complex molecular frameworks.

  • Heck Reaction: Coupling with alkenes under palladium catalysis can lead to the formation of substituted dienes.[16]

  • Other Couplings: Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig (with amines), could also be employed.

Palladium-Catalyzed Cross-Coupling This compound This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) This compound->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, base) This compound->Heck Product_Suzuki Substituted Cyclohexene Suzuki->Product_Suzuki Product_Heck Conjugated Diene Heck->Product_Heck

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound, while not extensively characterized in the literature, represents a valuable synthetic intermediate with significant potential. Its synthesis from cyclohexene is feasible through a well-established bromination-dehydrobromination sequence. The structural features, predicted from spectroscopic and conformational principles, reveal a functionalized and conformationally defined cyclic scaffold. The true synthetic utility of this compound lies in its anticipated reactivity in modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, opening avenues for the construction of diverse and complex molecular targets. This guide provides a solid foundation for researchers to explore the chemistry of this intriguing molecule.

References

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Brominated Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of key brominated cyclohexene derivatives. For researchers, scientists, and professionals in drug development, understanding the nuances of these compounds is critical for leveraging their synthetic potential. We will move beyond simple procedural lists to explore the underlying principles that govern their reactivity, with a particular focus on the generation of strained intermediates and their subsequent application in complex molecule synthesis.

Introduction: Navigating the Nomenclature and Key Intermediates

The term "1,2-dibromocyclohexene" can be ambiguous. A structure with two bromine atoms on the same double bond is not feasible. Therefore, this guide will focus on the most synthetically relevant and well-documented brominated cyclohexene species: 1-bromocyclohexene . This vinyl bromide is a pivotal intermediate, primarily synthesized from its saturated precursor, trans-1,2-dibromocyclohexane. The strategic importance of 1-bromocyclohexene lies in its ability to serve as a precursor to highly reactive, transient species, most notably cyclohexyne . We will explore the synthesis of 1-bromocyclohexene and its subsequent transformations that are of significant interest in modern organic synthesis.

Synthesis of 1-Bromocyclohexene

The most direct route to 1-bromocyclohexene is through the controlled dehydrobromination of trans-1,2-dibromocyclohexane. While various bases can effect elimination, the choice of base is crucial to favor the formation of the vinyl bromide over competing reactions like double elimination to form 1,3-cyclohexadiene.

Causality in Reagent Selection: The "Complex Base" Advantage

Treatment of trans-1,2-dibromocyclohexane with common strong bases like sodium amide (NaNH₂) or sodium tert-butoxide (Bu'ONa) alone often leads to a mixture of products or recovery of the starting material. However, a combination of these bases, often referred to as a "complex base" (NaNH₂-Bu'ONa), demonstrates remarkably different reactivity. This synergistic effect allows for a more selective β-elimination to yield 1-bromocyclohexene in good yields.[1][2] The rationale lies in the modified reactivity and steric profile of the basic species in solution, which favors the kinetically controlled removal of a single molecule of HBr.

Experimental Protocol: Synthesis of 1-Bromocyclohexene from trans-1,2-Dibromocyclohexane[1][2]

Objective: To synthesize 1-bromocyclohexene via selective dehydrobromination.

Materials:

  • trans-1,2-dibromocyclohexane

  • Sodium amide (NaNH₂)

  • tert-Butanol (for generating sodium tert-butoxide in situ with sodium) or commercial sodium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, prepare the "complex base" in a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser. Suspend sodium amide and sodium tert-butoxide in anhydrous THF.

  • Cool the stirred suspension to 20°C.

  • Add a solution of trans-1,2-dibromocyclohexane (1 equivalent) in anhydrous THF dropwise to the base suspension over a period of 1-2 hours, maintaining the temperature at 20°C.

  • Allow the reaction to stir at 20°C for approximately 22 hours to ensure complete conversion.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0°C.

  • Perform a standard aqueous workup. Extract the aqueous layer with diethyl ether or a similar organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain pure 1-bromocyclohexene.

Physical and Spectroscopic Properties of 1-Bromocyclohexene

A thorough characterization is essential for confirming the identity and purity of synthesized intermediates. Below are the key physical and spectroscopic properties of 1-bromocyclohexene.

PropertyValueReference(s)
Molecular Formula C₆H₉Br[3][4]
Molecular Weight 161.04 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 165.2 °C at 760 mmHg[3]
Density 1.436 g/mL[3]
Refractive Index (n²⁰/D) 1.537[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic proton and the allylic and aliphatic protons of the cyclohexene ring. Predicted spectra are available for reference.[3]

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the sp² carbons of the double bond (one attached to bromine and one to hydrogen) and the four sp³ carbons of the ring.[3]

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3]

Chemical Reactivity and Synthetic Applications

The primary synthetic value of 1-bromocyclohexene is its role as a precursor to the highly strained and reactive intermediate, cyclohexyne.

Dehydrobromination: The Gateway to Cyclohexyne

The vinyl C-H bond in 1-bromocyclohexene is not acidic enough to be deprotonated by common bases. However, very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can abstract this proton, leading to a subsequent elimination of the bromide ion.[5] This elimination generates the transient cyclohexyne intermediate. Due to extreme ring strain, cyclohexyne cannot be isolated under normal conditions and must be generated in situ for immediate use.[5]

Diagram: Generation of Cyclohexyne

Caption: Formation of the transient cyclohexyne intermediate.

In-Situ Trapping of Cyclohexyne: The Diels-Alder Reaction

The most compelling evidence for the formation of cyclohexyne comes from trapping experiments. The highly reactive triple bond of cyclohexyne readily participates as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes.[5][6] This provides a powerful method for constructing complex bicyclic systems. A common trapping agent is 2,5-diphenylisobenzofuran, which reacts with cyclohexyne to form a stable, characterizable adduct.[5]

Diagram: Cyclohexyne Trapping Workflow

G A 1-Bromocyclohexene + Trapping Agent (e.g., 2,5-Diphenylisobenzofuran) B Cool to -78 °C in Anhydrous Ether A->B 1. Prepare Solution C Add Strong Base (e.g., n-BuLi or LDA) B->C 2. Initiate Reaction D In-situ Generation of Cyclohexyne C->D 3. Formation E [4+2] Cycloaddition (Diels-Alder Reaction) D->E 4. Trapping F Stable Bicyclic Adduct E->F 5. Product Formation

Caption: Experimental workflow for cyclohexyne generation and trapping.

Experimental Protocol: Generation and Diels-Alder Trapping of Cyclohexyne[5]

Objective: To generate cyclohexyne from 1-bromocyclohexene and trap it with a diene to provide evidence of its formation.

Materials:

  • 1-Bromocyclohexene

  • 2,5-Diphenylisobenzofuran (or another suitable diene)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 1-bromocyclohexene and the trapping agent (e.g., 2,5-diphenylisobenzofuran) in anhydrous ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • With vigorous stirring, add the strong base (e.g., n-BuLi) dropwise via syringe. A color change may be observed as the reaction proceeds.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Quench the reaction by carefully adding a proton source, such as saturated aqueous ammonium chloride.

  • Perform an aqueous workup, separating the organic layer. Extract the aqueous phase with ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to isolate the stable Diels-Alder adduct.

  • Characterize the adduct using spectroscopic methods (NMR, Mass Spec) to confirm the structure and, by extension, the transient formation of cyclohexyne.

Other Reactivity Patterns of Vinyl Bromides

Beyond elimination reactions, the C(sp²)-Br bond in 1-bromocyclohexene and other vinyl bromides can participate in a variety of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-N bond formation can convert vinyl bromides into enamines, which can then be used in subsequent reactions like Michael additions.[7][8][9] This opens up alternative synthetic pathways that do not rely on the generation of strained intermediates, highlighting the versatility of vinyl bromides in organic synthesis.

Conclusion

While the direct synthesis and isolation of this compound is not a common topic, the closely related chemistry of its precursor, trans-1,2-dibromocyclohexane, and its elimination product, 1-bromocyclohexene, is of profound importance to synthetic chemists. The ability to generate and trap highly reactive intermediates like cyclohexyne from readily accessible starting materials provides a robust tool for the construction of complex molecular architectures. The principles of selective elimination and in-situ trapping discussed herein are foundational concepts that empower researchers to design innovative synthetic routes for applications in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Spectroscopic Data of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research for the requested topic, 1,2-dibromocyclohexene, revealed a significant lack of available spectroscopic data in publicly accessible databases and scientific literature. To provide a comprehensive and technically accurate guide, the focus of this document has been shifted to the closely related and well-characterized compound, trans-1,2-dibromocyclohexane . The key structural difference is the presence of a carbon-carbon single bond between the bromine-bearing carbons in the cyclohexane derivative, as opposed to the double bond in the cyclohexene analogue. This distinction fundamentally alters the expected spectroscopic signatures.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the spectroscopic properties of trans-1,2-dibromocyclohexane.

Introduction: The Significance of Spectroscopic Analysis for Halogenated Cycloalkanes

trans-1,2-Dibromocyclohexane is a valuable intermediate in organic synthesis, often utilized in the introduction of functional groups and the formation of more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for trans-1,2-dibromocyclohexane.

The causality behind experimental choices in acquiring and interpreting this data will be emphasized, providing insights rooted in practical application. Each analytical technique offers a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for the unequivocal identification of this compound.

Synthesis of trans-1,2-Dibromocyclohexane

A common and reliable method for the synthesis of trans-1,2-dibromocyclohexane is the electrophilic addition of bromine to cyclohexene.[1][2]

Experimental Protocol: Bromination of Cyclohexene
  • Reaction Setup: A solution of cyclohexene in a suitable solvent, such as carbon tetrachloride or chloroform, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-salt bath to approximately -5°C.[1]

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred cyclohexene solution. The rate of addition is controlled to maintain the reaction temperature below -1°C.[1]

  • Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

  • Workup: The reaction mixture is transferred to a modified Claisen flask, and the solvent and any excess cyclohexene are removed by distillation.[1]

  • Purification: The crude product is purified by vacuum distillation to yield pure trans-1,2-dibromocyclohexane.[1]

Causality of Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to minimize the formation of side products, such as those arising from free-radical substitution.

  • Solvent Choice: An inert solvent like carbon tetrachloride or chloroform is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Controlled Addition: The slow, dropwise addition of bromine prevents a rapid, exothermic reaction and allows for better control over the reaction temperature.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification cyclohexene Cyclohexene in CCl4 reaction Reaction at -5°C cyclohexene->reaction bromine Bromine in CCl4 bromine->reaction distillation Solvent Removal (Distillation) reaction->distillation vacuum_distillation Vacuum Distillation distillation->vacuum_distillation product Pure trans-1,2- Dibromocyclohexane vacuum_distillation->product

Caption: Synthesis and purification workflow for trans-1,2-dibromocyclohexane.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of trans-1,2-dibromocyclohexane, the IR spectrum is characterized by the absence of certain peaks (indicative of the starting material) and the presence of absorptions corresponding to the saturated, halogenated cyclohexane ring.

Experimental Protocol: Acquiring the IR Spectrum
  • A small drop of the purified trans-1,2-dibromocyclohexane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • The plates are carefully pressed together to create a thin liquid film.

  • The assembly is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of trans-1,2-dibromocyclohexane will be dominated by absorptions corresponding to C-H and C-C bond vibrations. The key diagnostic feature, when compared to the starting material cyclohexene, is the absence of the C=C stretch and the =C-H stretch.

Wavenumber (cm⁻¹)IntensityAssignment
~2850-2960StrongC-H (sp³) stretching
~1450MediumCH₂ scissoring
~680StrongC-Br stretching

Causality of Peak Assignments:

  • C-H (sp³) stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbon atoms, which constitute the cyclohexane ring.

  • CH₂ scissoring: The absorption around 1450 cm⁻¹ is due to the bending vibration of the methylene groups in the ring.

  • C-Br stretching: The strong absorption in the fingerprint region, typically around 680 cm⁻¹, is indicative of the carbon-bromine bond stretch. The exact position can be influenced by the conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For trans-1,2-dibromocyclohexane, both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1,2-dibromocyclohexane is complex due to the conformational flexibility of the cyclohexane ring and the spin-spin coupling between the various protons.

Experimental Protocol: ¹H NMR
  • Approximately 5-10 mg of trans-1,2-dibromocyclohexane is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • The sample is placed in the NMR spectrometer, and the spectrum is acquired.

Interpretation of the ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5Multiplet2HCH-Br
~1.3-2.5Multiplets8H-CH₂-

Causality of Peak Assignments:

  • CH-Br Protons (~4.5 ppm): The protons on the carbons bearing the bromine atoms are significantly deshielded due to the electronegativity of bromine, causing them to appear downfield. The trans relationship of the bromine atoms leads to a specific coupling pattern, often appearing as a complex multiplet.

  • -CH₂- Protons (~1.3-2.5 ppm): The remaining eight protons of the methylene groups in the cyclohexane ring appear as a series of overlapping multiplets in the upfield region. The complexity arises from the different chemical environments of the axial and equatorial protons and their coupling to each other and to the CH-Br protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled spectrum is typically acquired.

Interpretation of the ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~55C-Br
~25-35-CH₂-

Causality of Peak Assignments:

  • C-Br Carbons (~55 ppm): The carbons directly bonded to the electronegative bromine atoms are deshielded and appear downfield.

  • -CH₂- Carbons (~25-35 ppm): The methylene carbons of the cyclohexane ring appear in the upfield region, typical for sp³-hybridized carbons in an aliphatic ring. The exact chemical shifts will depend on their position relative to the bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • A dilute solution of trans-1,2-dibromocyclohexane in a volatile solvent is injected into the mass spectrometer.

  • The molecules are ionized, typically by electron ionization (EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The mass spectrum of trans-1,2-dibromocyclohexane will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximately 1:1 ratio).

m/zInterpretation
240, 242, 244Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺)
161, 163Loss of one bromine atom ([M-Br]⁺)
81[C₆H₉]⁺

Causality of Fragmentation:

  • Molecular Ion Cluster: The presence of two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, confirming the presence of two bromine atoms in the molecule.

  • Loss of Bromine: The cleavage of a C-Br bond is a common fragmentation pathway, leading to a prominent peak at [M-Br]⁺. This fragment will also show an isotopic pattern for the remaining bromine atom.

  • [C₆H₉]⁺ Fragment: Loss of both bromine atoms and a hydrogen atom can lead to the formation of a cyclohexenyl cation.

Spectroscopic Data Interpretation Workflow

G cluster_data Spectroscopic Data cluster_interpretation Structural Elucidation ir IR Spectrum func_groups Functional Groups (C-H, C-Br) ir->func_groups h_nmr ¹H NMR Spectrum h_framework Proton Environments & Connectivity h_nmr->h_framework c_nmr ¹³C NMR Spectrum c_framework Carbon Environments c_nmr->c_framework ms Mass Spectrum mol_weight Molecular Weight & Fragmentation ms->mol_weight structure Confirmed Structure of trans-1,2-Dibromocyclohexane func_groups->structure h_framework->structure c_framework->structure mol_weight->structure

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the stereoisomers of 1,2-dibromocyclohexane, a classic substrate in the study of stereochemistry and reaction mechanisms. The guide will delve into the mechanistic details of its synthesis via the electrophilic addition of bromine to cyclohexene, leading to a detailed analysis of the resulting stereoisomers. Conformational analysis, spectroscopic characterization, and established experimental protocols are presented to offer a complete resource for researchers, scientists, and professionals in drug development.

Introduction: Clarifying the Subject and Its Significance

While the term "1,2-dibromocyclohexene" might be encountered, it is often a misnomer for the product of the reaction between cyclohexene and bromine, which is 1,2-dibromocyclohexane . This guide focuses on the stereoisomers of the saturated cyclohexane derivative, a topic of fundamental importance in organic chemistry. The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's physical, chemical, and biological properties. In the pharmaceutical industry, the stereoisomeric form of a drug can dictate its efficacy and safety profile. Therefore, a thorough understanding of the stereoisomers of molecules like 1,2-dibromocyclohexane is paramount.

This guide will explore the synthesis of 1,2-dibromocyclohexane, the stereochemical outcome of the reaction, the conformational preferences of the resulting isomers, and the analytical techniques used for their characterization.

The Bromination of Cyclohexene: A Mechanistic Perspective

The synthesis of 1,2-dibromocyclohexane is a classic example of an electrophilic addition reaction. When cyclohexene is treated with bromine (Br₂), typically in an inert solvent like carbon tetrachloride, the bromine adds across the double bond.[1][2]

The mechanism proceeds through a key intermediate, a cyclic bromonium ion .[1][3][4] The approaching pi bond of the cyclohexene induces a dipole in the bromine molecule, making one bromine atom electrophilic.[1][4] This electrophilic bromine atom is attacked by the pi electrons, forming a three-membered ring containing a positively charged bromine atom.[1][3][4]

The formation of the bromonium ion is followed by the nucleophilic attack of a bromide ion (Br⁻). This attack occurs from the side opposite to the bulky bromonium ion, in a process known as anti-addition .[3][5] This stereospecificity is a crucial factor in determining the stereochemistry of the final product.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium_ion Cyclic Bromonium Ion Cyclohexene->Bromonium_ion Electrophilic attack Br2 Br-Br Br2->Bromonium_ion Dibromocyclohexane trans-1,2-Dibromocyclohexane Bromonium_ion->Dibromocyclohexane Nucleophilic attack by Br⁻ (anti-addition) Chair_Flip cluster_conformer1 Diequatorial Conformer cluster_conformer2 Diaxial Conformer Conformer1 Br(eq), Br(eq) Conformer2 Br(ax), Br(ax) Conformer1->Conformer2 Ring Flip

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving 1,2-dibromocyclohexene. As a substituted vinylic dibromide, this substrate presents unique electronic and steric characteristics that significantly influence its reactivity compared to simple alkenes. This document elucidates the core mechanistic principles, including the formation of key intermediates like bromonium ions and carbocations, and their direct influence on stereochemical and regiochemical outcomes. We will explore reactions with representative electrophiles, specifically dihalogens (Br₂) and hydrogen halides (HBr), providing detailed mechanistic pathways and field-proven experimental protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to understand, predict, and manipulate these transformations for advanced organic synthesis.

Introduction: The Unique Reactivity of the Vinylic Dibromide System

This compound is an unsaturated cyclic compound where two bromine atoms are directly attached to the carbons of the double bond. This substitution pattern creates a complex electronic environment that distinguishes its reactivity from that of unsubstituted cyclohexene.

  • Electronic Effects: The two bromine atoms exert strong, opposing electronic effects. Through their electronegativity, they inductively withdraw electron density from the C=C double bond. This inductive effect (-I) deactivates the alkene, making it less nucleophilic and therefore less reactive towards electrophiles than a standard alkene.[1] Concurrently, the lone pairs on the bromine atoms can participate in resonance, donating electron density back to the π-system (+R effect). While this resonance effect can partially offset the deactivation, the inductive withdrawal is generally the dominant factor, necessitating potentially more forcing reaction conditions for electrophilic addition to occur.

  • Steric Hindrance: The presence of two relatively large bromine atoms on the same face of the double bond's π-system can sterically hinder the approach of an electrophile. This steric factor can influence the rate of reaction and the stereochemical pathway of the addition.

Understanding this interplay between deactivating inductive effects, resonance donation, and steric hindrance is critical for predicting the outcomes of electrophilic additions to this substrate.

Core Mechanistic Principles of Electrophilic Addition

The electrophilic addition to an alkene is a fundamental reaction in organic chemistry.[2] The reaction with this compound follows these general principles but with important modifications due to its unique structure.

The Generalized Electrophilic Addition Pathway

The reaction is initiated by the π-electron cloud of the alkene acting as a nucleophile, attacking an electrophile (E⁺). This process typically proceeds through a high-energy intermediate before a nucleophile (Nu⁻) completes the addition.

G Reactants This compound + E-Nu Intermediate Cationic Intermediate (Bromonium Ion or Carbocation) Reactants->Intermediate Step 1: Electrophilic Attack Product Addition Product Intermediate->Product Step 2: Nucleophilic Attack

Caption: Generalized workflow for electrophilic addition.

The Key Intermediate: Bridged Bromonium Ion vs. Open Carbocation

The nature of the cationic intermediate formed in Step 1 is a critical determinant of the reaction's stereochemical outcome.

  • Bridged Bromonium Ion: When a halogen like Br₂ is the electrophile, the initial attack of the alkene leads to a three-membered ring intermediate called a cyclic bromonium ion.[3][4] In this species, a bromine atom is simultaneously bonded to both carbons of the original double bond, and the positive charge resides on the bromine.[5] This bridged structure is significant because it blocks one face of the molecule.

  • Open Carbocation: When a protic acid like HBr is the electrophile, the proton adds to one of the carbons, forming a C-H bond and leaving a positive charge on the other carbon—an open carbocation.[6] The stability of this carbocation is paramount and dictates the regioselectivity of the reaction. The presence of an adjacent bromine atom can destabilize a carbocation through its electron-withdrawing inductive effect.

Stereochemical Outcome: The Dominance of Anti-Addition

For reactions proceeding through a bridged bromonium ion, the subsequent nucleophilic attack must occur from the face opposite to the bridging halogen.[7][8] This Sₙ2-like backside attack results in the two new substituents being added to opposite faces of the ring, a stereochemical outcome known as anti-addition.[9][10] This is a highly stereospecific process.[11]

G cluster_0 Step 1: Formation of Bridged Ion cluster_1 Step 2: Nucleophilic Attack Alkene Top Face Approach Bromonium_Ion Bridged Bromonium Ion (Blocks Top Face) Alkene->Bromonium_Ion  E⁺ (Br⁺) attack Attack Nu⁻ attacks from bottom face (Backside Attack) Product trans- (Anti-) Addition Product Attack->Product  Sₙ2-like opening

Caption: Stereochemical pathway of anti-addition.

Reaction with Dihalogens: Addition of Bromine (Br₂)

The addition of molecular bromine (Br₂) to this compound is a classic example of an electrophilic addition that proceeds via a bromonium ion intermediate, leading to a tetrabrominated cyclohexane product.

Mechanism and Stereoselectivity

The reaction is initiated by the polarization of the Br-Br bond as it approaches the π-system of the alkene.[4] The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This is followed by the backside attack of the bromide ion (Br⁻), leading exclusively to the anti-addition product.

G Start This compound + Br₂ Intermediate Cyclic Tribromonium Ion Intermediate Start->Intermediate π-bond attacks Brδ⁺, forms bridged ion + Br⁻ Product trans-1,1,2,2-Tetrabromocyclohexane (Racemic Mixture) Intermediate->Product Br⁻ attacks from anti-face

Caption: Mechanism for the bromination of this compound.

The initial product formed is the diaxial conformer, which is sterically strained. If conformational flexibility allows, this will rapidly ring-flip to the more stable diequatorial conformer.[7]

Protocol: Bromination of this compound

This protocol is adapted from established methods for the bromination of cyclohexene.[12][13] The deactivating effect of the existing bromine atoms may require longer reaction times or slightly elevated temperatures compared to the unsubstituted analog.

Materials:

  • This compound

  • Liquid Bromine (Br₂)

  • Inert solvent (e.g., Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄))

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Cool the flask in an ice bath to 0 °C.

    • Causality: The reaction is exothermic; cooling prevents side reactions like allylic substitution and controls the reaction rate. Dichloromethane is an inert solvent that will not participate in the reaction.[14]

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirring alkene solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should disappear as it is consumed.[4]

    • Causality: Slow, dropwise addition maintains a low concentration of bromine, minimizing side reactions and ensuring efficient heat dissipation. The disappearance of color is a visual indicator of reaction progress.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Slowly add 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The red-brown color will fade completely.

    • Causality: Sodium thiosulfate is a reducing agent that safely neutralizes excess, corrosive bromine.

  • Workup - Neutralization & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tetrabromocyclohexane product.

Reaction with Hydrogen Halides: Addition of HBr

The addition of a hydrogen halide like HBr proceeds through a different mechanism involving a carbocation intermediate, which raises questions of regioselectivity.[15]

Regioselectivity: Markovnikov's Rule in a Substituted System

Markovnikov's rule states that in the addition of H-X to an alkene, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the carbon that can form the more stable carbocation.[6] In the case of this compound, the two carbons of the double bond are electronically similar. However, the stability of the potential carbocation intermediates is the deciding factor.

Addition of H⁺ to either C1 or C2 would form a secondary carbocation adjacent to a bromine atom. A bromine atom can stabilize an adjacent carbocation via resonance (lone pair donation) but will destabilize it through induction. Computational studies are often employed to predict the more stable intermediate in such complex systems.[16][17] For 1-halocyclohexenes, the addition of HBr has been shown to yield the gem-dihalide (e.g., 1-bromo-1-chlorocyclohexane from 1-chlorocyclohexene), suggesting the formation of a carbocation at the carbon not bearing the halogen is favored, which is then attacked by the bromide. By analogy, for this compound, the reaction is expected to produce primarily 1,1,2-tribromocyclohexane .

G Start This compound + HBr Intermediate Secondary Carbocation Intermediate Start->Intermediate Step 1: Protonation of C=C to form most stable carbocation Product 1,1,2-Tribromocyclohexane (Gem-dihalide product) Intermediate->Product Step 2: Nucleophilic attack by Br⁻

Caption: Regioselective addition of HBr to this compound.

Protocol: Hydrobromination of this compound

This protocol is based on general procedures for HBr addition to alkenes.[18] Anhydrous conditions are often preferred to avoid the formation of halohydrin byproducts.

Materials:

  • This compound

  • Anhydrous HBr (gas or solution in acetic acid)

  • Anhydrous, non-coordinating solvent (e.g., pentane or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas dispersion tube (if using HBr gas)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the anhydrous solvent in a flask equipped with a magnetic stirrer and a gas inlet/outlet (or dropping funnel). Cool the solution to 0 °C.

    • Causality: Anhydrous conditions are crucial to prevent water from acting as a competing nucleophile. Low temperatures control the reaction rate and selectivity.

  • Reagent Addition:

    • (Option A: HBr gas) Bubble anhydrous HBr gas through the solution slowly for 1-2 hours.

    • (Option B: HBr in Acetic Acid) Add a solution of HBr in glacial acetic acid (1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring & Completion: Monitor the reaction by TLC. Once the starting material is consumed, stop the addition of HBr. Allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization and Washing: Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

    • Causality: This step removes the acidic reagent (HBr or acetic acid).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 1,1,2-tribromocyclohexane via vacuum distillation or column chromatography.

Data Summary: Predicted Reaction Outcomes

The following table summarizes the expected outcomes for the electrophilic addition reactions discussed, based on established mechanistic principles.

ElectrophileReagent SystemKey IntermediateRegioselectivityStereochemistryExpected Major Product(s)
Br₂ Br₂ in CH₂Cl₂ or CCl₄Bromonium IonNot ApplicableAnti-addition (trans)Racemic mixture of trans-1,1,2,2-Tetrabromocyclohexane
HBr Anhydrous HBr in pentane/AcOHCarbocationMarkovnikovRacemic (if chiral)1,1,2-Tribromocyclohexane

Conclusion

The electrophilic addition to this compound is a nuanced process governed by the substrate's unique electronic and steric properties. The deactivating inductive effect of the vinyl bromides renders the alkene less nucleophilic than simple analogs, yet it readily undergoes addition with common electrophiles. The reaction pathway is highly dependent on the nature of the electrophile: halogens like Br₂ proceed through a stereospecific anti-addition mechanism via a bridged bromonium ion, whereas hydrogen halides like HBr react via a regioselective mechanism dictated by carbocation stability. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers aiming to utilize this compound as a building block in complex organic synthesis, enabling precise control over the resulting stereochemistry and functional group placement.

References

The Elusive Stability of 1,2-Dibromocyclohexene: A Guide for the Advanced Practitioner

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the nuanced stability of 1,2-dibromocyclohexene, a molecule of significant interest in synthetic chemistry, yet one whose properties are not extensively documented. For researchers, scientists, and professionals in drug development, understanding the stability of this compound is paramount for its effective synthesis, handling, and application. Due to a notable scarcity of direct literature on the stability of this compound, this guide will synthesize information from its saturated analog, 1,2-dibromocyclohexane, and from fundamental principles of organic chemistry to provide a comprehensive and practical understanding.

Introduction: The Dichotomy of a Vinyl Dibromide

This compound presents a fascinating chemical dichotomy. The presence of a double bond introduces rigidity and potential for further functionalization, while the vicinal dibromide arrangement is a well-known precursor for elimination and rearrangement reactions. This inherent tension between functionality and instability dictates the compound's behavior and necessitates a careful and informed approach to its use. This guide will illuminate the factors governing its stability, from synthetic considerations to decomposition pathways and optimal storage conditions.

Synthesis and Inherent Stability: A Fleeting Existence?

While dedicated synthetic protocols for this compound are not widely published, its formation can be logically inferred from the chemistry of related compounds. A plausible route involves the allylic bromination of cyclohexene, followed by dehydrobromination. However, the initial product of cyclohexene bromination is the saturated trans-1,2-dibromocyclohexane[1][2].

The stability of 1,2-dibromocyclohexane itself offers crucial clues. It is known to decompose upon prolonged exposure to air, often darkening in color, which necessitates immediate distillation after synthesis[1]. This inherent instability in the saturated analog strongly suggests that this compound, with the added strain and reactivity of a double bond, is likely to be even more labile.

A proposed synthetic pathway to this compound and its immediate reactivity is outlined below:

Synthesis_and_Reactivity cluster_synthesis Proposed Synthesis cluster_reactivity Inherent Reactivity Cyclohexene Cyclohexene AllylBromide 3-Bromocyclohexene Cyclohexene->AllylBromide Allylic Bromination Dibromoalkane 1,2-Dibromocyclohexane Cyclohexene->Dibromoalkane Addition NBS NBS, light/heat Product This compound AllylBromide->Product Unlikely direct route Base Base (e.g., t-BuOK) Dehydrobromination Dehydrobromination Product->Dehydrobromination Strong Base Br2 Br2, CCl4 Dibromoalkane->Product Elimination Elimination Elimination (Base) Benzyne Benzyne Intermediate Dehydrobromination->Benzyne

Caption: Proposed synthetic routes to this compound and its subsequent reactivity.

The more probable synthetic route to a dibrominated cyclohexene would be the double dehydrobromination of 1,2-dibromocyclohexane, which typically yields 1,3-cyclohexadiene[3]. The isolation of this compound as a stable product from such a reaction would be challenging, suggesting it may exist only as a transient intermediate.

Chemical Reactivity: Indicators of Instability

The reactivity of this compound is a direct reflection of its stability. Two primary reaction pathways are indicative of its lability: dehydrobromination and allylic rearrangement.

Dehydrobromination to Form Benzyne Precursors

Vicinal dihalides are classic substrates for elimination reactions. In the case of this compound, treatment with a strong base would be expected to induce dehydrobromination. The resulting product, a highly strained cycloalkyne, would be a direct precursor to benzyne, a versatile and highly reactive intermediate in organic synthesis. The propensity for this reaction to occur underscores the inherent instability of the this compound system.

Allylic Rearrangement

The bromine atoms in this compound are in an allylic or vinylic position. Allylic halides are known to undergo rearrangement, especially under thermal or catalytic conditions. This occurs through the formation of a resonance-stabilized allylic carbocation or radical, which can then be attacked by a nucleophile at different positions. The potential for such rearrangements further complicates the handling and storage of this compound, as it could lead to the formation of isomeric impurities over time.

Experimental Protocols: A Focus on Safe Handling and Characterization

Given the inferred instability of this compound, experimental protocols should prioritize safety and the prevention of decomposition.

Protocol for the Synthesis of the More Stable Analog: trans-1,2-Dibromocyclohexane

While not the primary subject of this guide, the synthesis of the saturated analog provides a foundational protocol from which attempts to synthesize and isolate this compound could be adapted.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • Prepare a solution of cyclohexene in a mixture of carbon tetrachloride and absolute ethanol in the three-necked flask.

  • Cool the flask to -5°C using an ice-salt bath.

  • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel, maintaining the reaction temperature below -1°C.[1]

  • After the addition is complete, transfer the mixture to a Claisen flask for distillation.

  • Remove the carbon tetrachloride and excess cyclohexene by distillation at atmospheric pressure.

  • Distill the remaining product under reduced pressure.

Note: The crude product should be distilled immediately as it is prone to decomposition upon exposure to air.[1] For enhanced stability, the distilled product can be washed with an alcoholic potassium hydroxide solution, followed by water, then dried and redistilled.[1]

Stability Assessment Protocol

To quantitatively assess the stability of a sample believed to be this compound, the following protocol is recommended:

Materials:

  • Sample of this compound

  • Inert atmosphere (e.g., argon or nitrogen)

  • Amber vials

  • NMR spectrometer

  • GC-MS instrument

Procedure:

  • Divide the freshly synthesized and purified sample into several aliquots in amber vials under an inert atmosphere.

  • Store the vials under different conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated, frozen).

  • At regular time intervals (e.g., 0, 24, 48, and 72 hours), analyze an aliquot from each storage condition using ¹H NMR and GC-MS.

  • In the ¹H NMR spectrum, monitor for the appearance of new signals or changes in the integration of existing signals that would indicate decomposition or rearrangement.

  • In the GC-MS analysis, look for the appearance of new peaks with different mass-to-charge ratios, which would signify the formation of degradation products.

Data Presentation: Key Physicochemical Properties

Due to the limited direct data for this compound, the following table presents data for the more stable, saturated analog, trans-1,2-dibromocyclohexane, which can serve as a useful point of reference.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂[4]
Molecular Weight 241.95 g/mol [4]
Appearance Colorless to light-yellow liquid[5]
Boiling Point 99-103°C at 16 mmHg[1]
Stability Decomposes on continued exposure to air[1]
Incompatibilities Strong oxidizing agents, strong bases[5][6]

Visualization of Safe Handling and Storage Workflow

The inferred instability of this compound necessitates a stringent workflow for its handling and storage to minimize decomposition and ensure the safety of laboratory personnel.

Safe_Handling_Workflow cluster_handling Handling Protocol cluster_storage Storage Protocol Start Synthesized/Received This compound InertAtmosphere Handle under Inert Atmosphere (e.g., Glovebox) Start->InertAtmosphere PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat InertAtmosphere->PPE Ventilation Use in a Well-Ventilated Area or Fume Hood PPE->Ventilation AvoidIncompatibles Avoid Contact with: - Strong Bases - Strong Oxidizing Agents Ventilation->AvoidIncompatibles Store Store in an Amber, Tightly Sealed Vial AvoidIncompatibles->Store InertHeadspace Purge Headspace with Inert Gas Store->InertHeadspace Refrigerate Refrigerate or Freeze for Long-Term Storage InertHeadspace->Refrigerate Label Clearly Label with: - Compound Name - Date of Synthesis - Handling Precautions Refrigerate->Label

Caption: A workflow for the safe handling and storage of this compound.

Conclusion: A Call for Further Investigation

The stability of this compound remains a subject that warrants further empirical investigation. This guide, by synthesizing available data from analogous compounds and applying fundamental chemical principles, provides a robust framework for researchers and drug development professionals to approach this reactive and potentially unstable molecule. The key takeaways are a high likelihood of thermal and atmospheric instability, a propensity for elimination and rearrangement reactions, and the absolute necessity for stringent handling and storage protocols. Future studies that fully characterize the stability and reactivity of this compound will be invaluable to the synthetic chemistry community.

References

1,2-Dibromocyclohexene molecular geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry of 1,2-Dibromocyclohexene

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of this compound, a halogenated cyclic alkene of significant interest in synthetic organic chemistry. In the absence of a definitive crystal structure in publicly accessible databases, this document synthesizes data from computational studies on related vinylic halides and foundational principles of cyclohexene conformational analysis to construct an accurate and scientifically grounded model of its three-dimensional structure. We will explore the nuanced interplay between the rigid planar geometry of the vinylic dibromide moiety and the flexible puckering of the four-carbon saturated chain. Furthermore, this guide details a robust experimental protocol for the synthesis and spectroscopic characterization of this compound, providing researchers with the necessary framework for its practical application and further study.

Introduction: The Structural Significance of this compound

Halogenated alkenes are pivotal building blocks in organic synthesis, serving as versatile precursors for cross-coupling reactions, nucleophilic substitutions, and the formation of complex molecular architectures. This compound, with its unique arrangement of a dibromo-substituted double bond within a six-membered ring, presents a fascinating case study in molecular geometry. The molecule's reactivity, stability, and interaction with biological targets are intrinsically linked to its three-dimensional conformation.

Understanding this geometry is paramount for professionals in drug development and materials science. The precise spatial orientation of the bromine atoms and the conformation of the cyclohexene ring dictate the molecule's steric and electronic properties, influencing everything from reaction kinetics to crystal packing. This guide bridges a critical knowledge gap by providing a detailed, synthesized model of its structure and a practical pathway to its synthesis and characterization.

Theoretical Framework and Predicted Molecular Geometry

The geometry of this compound is primarily dictated by two competing structural features: the sp²-hybridized carbons of the double bond, which enforce local planarity, and the sp³-hybridized carbons of the saturated portion of the ring, which seek to minimize strain through puckering.

The Cyclohexene Ring: A Half-Chair Conformation

Unlike the well-known chair conformation of cyclohexane, the presence of a double bond restricts the flexibility of the cyclohexene ring. The C1 and C2 carbons (bearing the bromine atoms) and their immediate neighbors (C3 and C6) lie roughly in a single plane to accommodate the π-system. To alleviate the torsional and angle strain that would arise from a fully planar structure, the remaining C4 and C5 atoms are puckered out of this plane. This results in a conformation known as the half-chair , which is the widely accepted lowest-energy conformation for the cyclohexene ring.[1][2]

The diagram below illustrates the fundamental half-chair structure.

Workflow start Cyclohexene step1 Allylic Bromination (NBS, CCl4, Light/Heat) start->step1 intermediate1 3-Bromocyclohexene step1->intermediate1 step2 Bromine Addition (Br2, CCl4) intermediate1->step2 intermediate2 1,2,3-Tetrabromocyclohexane (mixture of isomers) step2->intermediate2 step3 Double Dehydrobromination (Strong Base, e.g., KOH/EtOH, Heat) intermediate2->step3 product This compound step3->product purification Purification (Distillation or Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

References

A Theoretical Chemist's Guide to 1,2-Dibromocyclohexene: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1,2-dibromocyclohexene, a molecule of significant interest in synthetic organic chemistry. While direct computational studies on this specific compound are nascent, this document leverages established theoretical principles and analogous data from related saturated systems, particularly trans-1,2-dibromocyclohexane, to outline a robust computational approach. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational chemistry to elucidate the structural, energetic, and reactive properties of this compound, thereby enabling a deeper understanding and prediction of its chemical behavior.

Introduction: The Significance of this compound

This compound serves as a versatile intermediate in organic synthesis, primarily in the formation of cyclohexadienes through dehydrobromination reactions.[1] Its rigid cyclic backbone, coupled with the presence of two bulky, electronegative bromine atoms and a reactive double bond, gives rise to a fascinating interplay of steric and electronic effects that govern its conformation and reactivity. Understanding these subtleties at a molecular level is paramount for controlling reaction outcomes and designing novel synthetic pathways.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine these molecular intricacies. By modeling the potential energy surface, we can predict stable conformations, elucidate reaction mechanisms, and calculate spectroscopic properties, thus providing invaluable insights that complement and guide experimental work.

Conformational Landscape: A Theoretical Exploration

The starting point for any theoretical investigation is a thorough understanding of the molecule's conformational preferences. For this compound, the cyclohexene ring adopts a half-chair conformation. The key question is the relative orientation of the two bromine atoms.

While experimental data on the conformational equilibrium of this compound is scarce, we can draw parallels from the well-studied trans-1,2-dibromocyclohexane. In the saturated system, a delicate balance exists between the diequatorial (ee) and diaxial (aa) conformations.[2] Theoretical calculations have shown that while the diequatorial conformer is generally favored due to reduced steric hindrance, the diaxial conformer can be stabilized by hyperconjugative effects.[2]

For this compound, we can hypothesize two primary conformers: one with the bromine atoms in pseudo-equatorial and pseudo-axial orientations relative to the flattened half-chair ring.

Protocol for Conformational Analysis:

A robust theoretical protocol to determine the relative stabilities of the conformers of this compound would involve the following steps:

  • Initial Structure Generation: Construct the 3D models of the possible conformers of this compound.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set, which has been shown to provide accurate geometries for halogenated hydrocarbons.[2]

  • Frequency Calculations: At the same level of theory, perform frequency calculations on the optimized geometries. This serves two critical purposes:

    • To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Comparison: Compare the Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

The following table illustrates the kind of data that would be generated from such a study:

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Pseudo-diequatorialCalculated ValueCalculated Value
Pseudo-diaxialCalculated ValueCalculated Value

Unraveling Reactivity: Theoretical Insights into Reaction Mechanisms

This compound is a precursor to valuable synthetic building blocks, primarily through elimination and substitution reactions. Computational chemistry provides a powerful toolkit to map out the intricate details of these transformations.

Dehydrobromination to Cyclohexadienes

The elimination of HBr from this compound is a key reaction.[1] A theoretical study of this process would aim to answer fundamental questions: What is the preferred stereochemical pathway (E2-like)? What is the activation energy for the reaction? How does the nature of the base influence the reaction rate and regioselectivity?

Dehydrobromination_Workflow Reactants This compound + Base TS_Search Transition State Search (e.g., QST2/3, Berny) Reactants->TS_Search Initial Guess TS Transition State (TS) TS_Search->TS Locate Saddle Point IRC Intrinsic Reaction Coordinate (IRC) Calculation TS->IRC Confirm Connectivity IRC->Reactants Products 1-Bromo-1,3-cyclohexadiene + H-Base⁺ + Br⁻ IRC->Products

Caption: Workflow for the computational investigation of the dehydrobromination of this compound.

Protocol for Transition State Analysis:

  • Reactant and Product Optimization: Optimize the geometries of the reactant complex (this compound and base) and the product complex.

  • Transition State (TS) Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the saddle point on the potential energy surface connecting reactants and products.

  • TS Verification: Perform a frequency calculation on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the transition state and moving in both forward and reverse directions will confirm that the located TS connects the intended reactants and products.

  • Activation Energy Calculation: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

Nucleophilic Substitution

While less common than elimination, nucleophilic substitution at the vinylic carbons of this compound is also a possibility. Theoretical studies can shed light on the feasibility of SNV (vinylic nucleophilic substitution) pathways, which are typically more challenging than their SN2 counterparts in saturated systems. Computational analysis can help determine whether the reaction proceeds through an addition-elimination or an elimination-addition mechanism.

Predicting Spectroscopic Properties: The Theory-Experiment Nexus

A key aspect of validating theoretical models is the comparison of calculated properties with experimental data. Spectroscopic parameters are particularly valuable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.

  • Geometry Optimization: Obtain the optimized geometry of the lowest energy conformer of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • NMR Calculation: Perform a GIAO NMR calculation at the same or a higher level of theory.

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

    δ_calc = σ_TMS - σ_calc

The following table shows a hypothetical comparison between calculated and experimental NMR data:

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1Calculated ValueExperimental Value
H2Calculated ValueExperimental Value
C1Calculated ValueExperimental Value
C2Calculated ValueExperimental Value
Vibrational (Infrared) Spectroscopy

The vibrational frequencies and corresponding infrared (IR) intensities can be obtained from the frequency calculations performed during the conformational analysis.

IR_Spectrum_Workflow Opt_Geom Optimized Geometry of this compound Freq_Calc Frequency Calculation (DFT/B3LYP/6-311+G(d,p)) Opt_Geom->Freq_Calc Raw_Freq Raw Vibrational Frequencies & Intensities Freq_Calc->Raw_Freq Scaling Apply Scaling Factor (e.g., ~0.96 for B3LYP) Raw_Freq->Scaling Scaled_Spectrum Predicted IR Spectrum Scaling->Scaled_Spectrum

Caption: Computational workflow for the prediction of the infrared spectrum of this compound.

It is crucial to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Therefore, it is standard practice to apply an empirical scaling factor to the calculated frequencies to improve agreement with experiment.

Conclusion and Future Outlook

This technical guide has laid out a comprehensive theoretical framework for investigating the structure, stability, reactivity, and spectroscopic properties of this compound. While direct computational studies on this molecule are currently limited, the protocols and methodologies described herein, grounded in the principles of modern computational chemistry and informed by studies of analogous systems, provide a clear roadmap for future research.

By bridging the gap between theoretical prediction and experimental observation, computational chemistry is poised to play a pivotal role in unlocking the full synthetic potential of this compound and its derivatives. The insights gained from such studies will undoubtedly accelerate the discovery and development of novel chemical transformations and functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzenes from 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the construction of substituted benzene rings remains a cornerstone of molecular architecture, particularly in the fields of medicinal chemistry and materials science. The strategic functionalization of aromatic scaffolds is paramount for tuning the physicochemical and biological properties of target molecules. 1,2-Dibromocyclohexene has emerged as a versatile and powerful building block for the synthesis of a diverse array of substituted benzenes. Its vicinal dibromo-alkene functionality, situated within a cyclic framework, provides a unique platform for sequential and controlled chemical transformations.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of substituted benzenes from this compound. We will explore two primary synthetic strategies: (A) Aromatization via a Dehydrobromination-Oxidation Sequence , and (B) Stepwise Palladium-Catalyzed Cross-Coupling Reactions . This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific principles that govern these transformations.

The Strategic Advantage of this compound

The utility of this compound lies in its latent aromaticity and the differential reactivity of its carbon-bromine bonds. This allows for a modular approach to the synthesis of ortho-disubstituted and polysubstituted benzenes, which are often challenging to prepare through classical electrophilic aromatic substitution routes due to issues with regioselectivity. By building the substitution pattern on the six-membered ring prior to or during aromatization, a high degree of control can be achieved.

Part 1: Preparation of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound is conveniently prepared from the readily available trans-1,2-dibromocyclohexane through a monodehydrobromination reaction. The precursor itself is synthesized by the electrophilic addition of bromine to cyclohexene.

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane

This protocol is adapted from a well-established procedure in Organic Syntheses[1].

Reaction Principle: The electrophilic addition of bromine to the cyclohexene double bond proceeds through a cyclic bromonium ion intermediate. Anti-attack by a bromide ion results in the exclusive formation of the trans diastereomer.

Experimental Protocol:

  • Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of cyclohexene (41.1 g, 0.5 mol) in 150 mL of carbon tetrachloride.

  • Cooling: Cool the flask in an ice-salt bath to -5 °C.

  • Bromine Addition: While maintaining the temperature between -5 °C and 0 °C, add a solution of bromine (80.0 g, 0.5 mol) in 75 mL of carbon tetrachloride dropwise from the dropping funnel over a period of 2-3 hours with vigorous stirring. Careful temperature control is essential to minimize substitution byproducts[1].

  • Work-up: Once the addition is complete and the reddish-brown color of bromine has disappeared, transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with 100 mL of 10% aqueous sodium thiosulfate solution, 100 mL of water, and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield trans-1,2-dibromocyclohexane as a colorless to pale yellow oil. The product is often used in the next step without further purification. A typical yield is in the range of 90-95%[1].

Protocol 2: Synthesis of this compound

Reaction Principle: A single E2 elimination of HBr from trans-1,2-dibromocyclohexane using a non-nucleophilic base affords the desired this compound. The use of a strong, hindered base favors elimination over substitution.

Experimental Protocol:

  • Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-1,2-dibromocyclohexane (48.4 g, 0.2 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Add potassium tert-butoxide (24.7 g, 0.22 mol) portion-wise to the stirred solution at room temperature. An exothermic reaction will be observed.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to reflux for 4 hours to ensure complete elimination.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Isolation: Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to give this compound as a colorless oil.

Part 2: Synthesis of Substituted Benzenes via Aromatization

This strategy involves a two-step sequence: a second dehydrobromination to form a 1-bromo-1,3-cyclohexadiene intermediate, followed by an oxidation/elimination step to achieve aromatization.

Workflow for Aromatization Pathway

start This compound diene 1-Bromo-1,3-cyclohexadiene start->diene E2 Elimination (e.g., KOtBu, DBU) product Substituted Benzene diene->product Aromatization (e.g., DDQ, Pd/C)

Caption: Aromatization of this compound.
Protocol 3: Dehydrobromination to 1-Bromo-1,3-cyclohexadiene

Reaction Principle: A second E2 elimination, promoted by a strong base, removes another equivalent of HBr to form the conjugated diene system. The regioselectivity is driven by the formation of the more stable conjugated diene.

Experimental Protocol:

  • Setup: To a solution of this compound (24.0 g, 0.1 mol) in 150 mL of anhydrous THF in a 250 mL round-bottomed flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.3 g, 0.12 mol).

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with 200 mL of diethyl ether and wash with 1 M HCl (2 x 100 mL), followed by saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 1-bromo-1,3-cyclohexadiene is a volatile and somewhat unstable compound and is often best used immediately in the subsequent aromatization step.

Protocol 4: Aromatization of 1-Bromo-1,3-cyclohexadiene

Reaction Principle: The final step to achieve aromaticity involves the removal of two hydrogen atoms. This can be accomplished through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures[2][3]. The DDQ method is often milder and more suitable for sensitive substrates.

Experimental Protocol (using DDQ):

  • Setup: In a 250 mL round-bottomed flask, dissolve the crude 1-bromo-1,3-cyclohexadiene (from the previous step, approx. 0.1 mol) in 100 mL of benzene or toluene.

  • Reaction: Add DDQ (25.0 g, 0.11 mol) to the solution. The mixture will typically turn dark. Heat the reaction to 80 °C and stir for 4-6 hours.

  • Work-up: Cool the reaction mixture. The hydroquinone byproduct will precipitate. Filter the mixture through a pad of celite and wash the filter cake with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford bromobenzene.

Part 3: Synthesis of Substituted Benzenes via Palladium-Catalyzed Cross-Coupling

A more elegant and modular approach to substituted benzenes from this compound is through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This strategy allows for the introduction of two different substituents at the ortho positions, followed by aromatization. The key to this approach is the selective reaction at one C-Br bond, followed by a second coupling at the remaining C-Br bond. Generally, vinyl bromides are more reactive than aryl bromides in these couplings[4].

Workflow for Stepwise Cross-Coupling and Aromatization

start This compound mono_coupled Mono-substituted Cyclohexadiene start->mono_coupled 1st Cross-Coupling (e.g., Suzuki, Sonogashira) 1.1 eq. Coupling Partner di_coupled Di-substituted Cyclohexadiene mono_coupled->di_coupled 2nd Cross-Coupling (Different Partner) product ortho-Disubstituted Benzene di_coupled->product Aromatization (e.g., DDQ) pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)Ln-R' pd2_ox->pd2_trans pd2_trans->pd0 Reductive Elimination (R-R')

References

Application Note: Selective Mono-Dehydrobromination of 1,2-Dibromocyclohexane for the Synthesis of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1,2-dibromocyclohexene via a controlled mono-dehydrobromination of trans-1,2-dibromocyclohexane. Vinyl halides are pivotal intermediates in organic synthesis, yet their preparation from vicinal dihalides can be challenging due to competing side reactions, primarily the formation of dienes through double elimination. This document elucidates the underlying E2 elimination mechanism within the cyclohexane framework, explaining the stereoelectronic requirements that govern the reaction's regioselectivity. We present a detailed, validated protocol for the initial bromination of cyclohexene to yield the trans-1,2-dibromocyclohexane precursor, followed by a robust methodology for its selective dehydrobromination using alcoholic potassium hydroxide. The causality behind the choice of reagents, solvents, and reaction conditions is discussed to empower researchers to control the reaction outcome and minimize the formation of the 1,3-cyclohexadiene byproduct. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Mechanistic Insights: Controlling the E2 Elimination

The conversion of 1,2-dibromocyclohexane to an unsaturated product proceeds via an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where a base abstracts a proton while a leaving group departs simultaneously, forming a new π-bond.[1] The efficiency and regioselectivity of this reaction in cyclohexane systems are critically dependent on the stereochemical arrangement of the reacting groups.

The Anti-Periplanar Requirement

For an E2 reaction to occur, the abstracted proton and the leaving group (bromide) must be in an anti-periplanar conformation (a dihedral angle of 180°).[2][3] In the cyclohexane chair conformation, this stereoelectronic requirement is only met when both the proton and the leaving group occupy axial positions.[3][4] The trans-1,2-dibromocyclohexane starting material exists in a conformational equilibrium between two chair forms. Elimination can only proceed from the less stable diaxial conformer, where a β-hydrogen and a bromine atom are positioned trans-diaxial to each other.[3]

The Challenge: Mono- vs. Di-dehydrobromination

Treating 1,2-dibromocyclohexane with a strong base can lead to two successive elimination reactions.[5]

  • First Elimination: Removal of one equivalent of HBr from 1,2-dibromocyclohexane yields the target molecule, this compound.

  • Second Elimination: A subsequent elimination from the vinylic bromide intermediate yields the conjugated 1,3-cyclohexadiene.[5][6]

The primary challenge of this synthesis is to halt the reaction after the first elimination. The second elimination from the vinyl halide is generally slower than the first elimination from the alkyl halide.[1] However, using an excess of a very strong base or elevated temperatures can readily promote the formation of the diene.[1][7] Therefore, control is achieved by carefully managing the stoichiometry of the base and the reaction temperature. Alcoholic potassium hydroxide (KOH) is a sufficiently strong base to initiate the first elimination effectively while allowing for kinetic control to prevent significant formation of the diene byproduct when used in stoichiometric amounts.[5][8]

G cluster_mechanism E2 Elimination Pathway Control Start trans-1,2-Dibromocyclohexane Base 1 eq. KOH (Controlled) Start->Base First E2 Elimination Product This compound (Desired Product) Base->Product Excess_Base >1 eq. KOH / High Temp (Uncontrolled) Product->Excess_Base Second E2 Elimination (Slower) Side_Product 1,3-Cyclohexadiene (Over-reaction Product) Excess_Base->Side_Product

Caption: Logical workflow for controlling the dehydrobromination reaction.

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. 1,2-Dibromocyclohexane is harmful and an irritant.[9] Bromine is highly toxic and corrosive. Potassium hydroxide is corrosive.

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane

This protocol is adapted from a well-established procedure for the bromination of an alkene.[10] The starting material, trans-1,2-dibromocyclohexane, is synthesized by the electrophilic addition of bromine to cyclohexene.[11]

Materials:

  • Cyclohexene (1.5 moles)

  • Bromine (1.3 moles)

  • Carbon tetrachloride (CCl₄)

  • Absolute ethanol

  • 2-L three-necked, round-bottomed flask

  • 500-mL separatory funnel

  • Mechanical stirrer, thermometer, ice-salt bath

Procedure:

  • Set up the 2-L flask with the stirrer, separatory funnel, and thermometer. Place it in an ice-salt bath.

  • Add a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol to the flask.[10]

  • Begin stirring and cool the mixture to -5 °C.

  • Slowly add a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride from the separatory funnel. Maintain the reaction temperature at or below -1 °C to minimize substitution side reactions.[10] The addition should take approximately 3 hours.

  • After the addition is complete, transfer the reaction mixture to a distillation apparatus.

  • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure. The pure trans-1,2-dibromocyclohexane distills at 99–103 °C/16 mmHg.[10] The expected yield is approximately 95%.

Protocol 2: Controlled Dehydrobromination to this compound

This protocol uses a stoichiometric amount of potassium hydroxide in an alcoholic solution to favor mono-elimination.

Materials:

  • trans-1,2-Dibromocyclohexane (0.1 moles, 24.2 g)

  • Potassium hydroxide (KOH) (0.11 moles, 6.2 g)

  • 95% Ethanol (150 mL)

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500-mL round-bottomed flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Dissolve 6.2 g (0.11 moles) of KOH in 150 mL of 95% ethanol in the 500-mL round-bottomed flask. Gentle heating may be required.

  • Add a magnetic stir bar and 24.2 g (0.1 moles) of trans-1,2-dibromocyclohexane to the flask.

  • Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle.

  • Maintain reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Pour the mixture into a 1-L separatory funnel containing 400 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them with water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Workflow and Data Summary

G cluster_prep Precursor Synthesis cluster_elim Dehydrobromination & Workup p1 Dissolve Cyclohexene in CCl4/EtOH p2 Cool to -5 °C p1->p2 p3 Slowly Add Br2 in CCl4 (T < -1 °C) p2->p3 p4 Distill Solvent p3->p4 p5 Vacuum Distill Product p4->p5 p6 Obtain trans-1,2- Dibromocyclohexane p5->p6 e2 Add Precursor & Reflux (1 hr) p6->e2 Use as Starting Material e1 Dissolve KOH in EtOH e1->e2 e3 Quench with Water e2->e3 e4 Extract with Ether e3->e4 e5 Wash & Dry e4->e5 e6 Rotary Evaporation e5->e6 e7 Vacuum Distill Product e6->e7 e8 Obtain 1,2- Dibromocyclohexene e7->e8

Caption: Step-by-step experimental workflow from cyclohexene to this compound.

Table 1: Summary of Reaction Parameters and Product Properties

Parametertrans-1,2-DibromocyclohexaneThis compound
Molecular Formula C₆H₁₀Br₂C₆H₈Br₂
Molecular Weight 241.95 g/mol [9]239.94 g/mol [12]
Key Reagents Cyclohexene, Brominetrans-1,2-Dibromocyclohexane, KOH
Solvent CCl₄ / Ethanol95% Ethanol
Reaction Type Electrophilic AdditionE2 Elimination
Temperature -5 to -1 °CReflux (~78 °C)
Typical Yield ~95%60-70% (after purification)
Boiling Point 99–103 °C / 16 mmHg[10]~90-92 °C / 15 mmHg (estimated)
Appearance Colorless liquidColorless to pale yellow liquid

Product Validation and Characterization

Confirming the identity and purity of the final product is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (M/z = 240/242, characteristic isotopic pattern for two bromine atoms). This can also detect unreacted starting material or the 1,3-cyclohexadiene byproduct.

  • ¹H NMR Spectroscopy: The spectrum of this compound will lack the characteristic proton signal of a diene and will show distinct signals for the allylic and alkyl protons adjacent to the double bond.

  • Infrared (IR) Spectroscopy: The appearance of a C=C stretching peak (around 1640 cm⁻¹) and the disappearance of characteristic C-H stretches from the starting material can confirm the elimination.

References

cross-coupling reactions with 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1,2-Dibromocyclohexene

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing this compound. This versatile building block, featuring two distinct vinyl bromide functionalities, offers a powerful platform for the regioselective and sequential synthesis of highly functionalized cyclohexene derivatives. Such scaffolds are prevalent in natural products and pharmaceutically active compounds.[1][2] This document details the underlying principles, provides field-proven experimental protocols for Suzuki-Miyaura and Sonogashira couplings, and discusses the critical parameters that govern reaction success and selectivity.

Introduction: The Synthetic Utility of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[3] Within this framework, vinyl halides are indispensable electrophiles.[4] this compound is a particularly valuable substrate due to the presence of two reactive sites. The differential reactivity of the C-Br bonds, influenced by the electronic and steric environment after the first substitution, allows for a stepwise functionalization strategy. This opens pathways to unsymmetrically substituted cyclohexenes, which are challenging to access through other means. The functionalized cyclohexene motif is a key structural component in many biologically active molecules and serves as a versatile intermediate for further synthetic transformations.[5][6][7]

This guide focuses on two of the most robust and widely used palladium-catalyzed methods for functionalizing this compound: the Suzuki-Miyaura coupling for C(sp²)–C(sp²) bond formation and the Sonogashira coupling for the synthesis of conjugated enynes.[8][9]

The Strategic Approach: Sequential Cross-Coupling

The primary strategic advantage of this compound is the ability to perform sequential or selective mono-coupling reactions. The general reactivity trend for vinyl halides in oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl.[4][10] While both bromine atoms on the cyclohexene ring are electronically similar initially, the substitution of the first bromine atom alters the reactivity of the second, enabling selective transformations.

G cluster_workflow Sequential Functionalization Workflow A This compound B Mono-functionalized Intermediate (e.g., 2-Bromo-1-arylcyclohexene) A->B  First Coupling  (Partner 1, <1 equiv.) D Symmetrical Di-functionalized Product A->D  Double Coupling  (Partner 1, >2 equiv.) C Unsymmetrical Di-functionalized Product B->C  Second Coupling  (Partner 2)

Figure 1: General workflow for the selective and sequential functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of Arylated Cyclohexenes

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide.[11] It is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[8]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A R¹-Br OA_text Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-B(OH)₂ (Base) TM_text Transmetalation PdII_B->Pd0 R¹-R² RE_text Reductive Elimination

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling. R¹-Br represents this compound.

Protocol: Selective Mono-Arylation of this compound

This protocol describes a typical procedure for the selective mono-arylation, which is achieved by using a slight deficiency of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC/GC-MS equipment

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (0.95 mmol, 0.95 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane, 5 mL, and water, 1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature is critical; lower temperatures may favor mono-substitution, while higher temperatures can lead to double substitution.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 6-24 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Add water (20 mL) and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.

Key Parameters and Data

The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent.[13]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Outcome
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100High yield of mono- and di-arylated products.[11]
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90Good conversion, tolerant of electron-donating groups.
4-Trifluoromethylphenylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110Requires stronger base/higher temp for electron-poor partners.

Sonogashira Coupling: Synthesis of Cyclohexenyl-Enynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[14] The resulting 1,3-enyne moieties are valuable synthetic intermediates.[15]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the vinyl bromide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[16]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The final enyne product is released, regenerating the Pd(0) catalyst.

A significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by oxygen.[17] Therefore, maintaining strictly anaerobic conditions is crucial.

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A R¹-Br (Oxidative Addition) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation PdII_B->Pd0 R¹-C≡CR² (Reductive Elimination) CuX Cu(I)Br CuAcc Cu(I)-C≡CR² CuX->CuAcc H-C≡CR² (Base) CuAcc->PdII_A

Figure 3: Interconnected palladium and copper cycles in the Sonogashira coupling.

Protocol: Stepwise Double Alkynylation of this compound

This protocol outlines the synthesis of an unsymmetrical di-alkynylated product via a two-step, one-pot procedure.

Materials:

  • This compound

  • Terminal Alkyne 1 (e.g., Phenylacetylene)

  • Terminal Alkyne 2 (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))

  • Anhydrous co-solvent if needed (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • First Coupling - Reagent Addition: Add anhydrous, degassed triethylamine (10 mL). Stir for 10 minutes. Add the first terminal alkyne (1.05 mmol, 1.05 equiv) dropwise. Finally, add this compound (1.0 mmol, 1.0 equiv).

  • First Coupling - Reaction: Stir the reaction at room temperature. The first coupling is generally faster due to the higher reactivity of the starting material. Monitor by TLC/GC-MS until the this compound is fully consumed and the mono-alkynylated intermediate is the major product (typically 2-6 hours).

  • Second Coupling - Reagent Addition: Once the first stage is complete, add the second terminal alkyne (1.2 mmol, 1.2 equiv) to the same reaction vessel.

  • Second Coupling - Reaction: If necessary, gently heat the mixture to 40-60 °C to drive the second coupling to completion. This step is often slower due to the increased steric hindrance and altered electronics of the intermediate. Monitor until completion (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the amine salts, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel.

Key Parameters and Data

For Sonogashira couplings, the choice of base and the exclusion of oxygen are paramount.[14][16]

Alkyne PartnerCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemp (°C)Typical Outcome
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT to 40Excellent yields for both mono- and di-coupling.[16]
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPEA/THF50Good reactivity, though aliphatic alkynes can be prone to side reactions.
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRTEfficient coupling; TMS group can be removed later for further functionalization.

Conclusion

This compound is a powerful and versatile substrate for building molecular complexity through palladium-catalyzed cross-coupling reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, and catalyst system, chemists can achieve selective mono-functionalization or controlled sequential di-functionalization. The Suzuki-Miyaura and Sonogashira reactions, detailed herein, provide reliable and robust pathways to synthesize diverse libraries of arylated and alkynylated cyclohexenes, which are valuable precursors in medicinal chemistry and materials science. The provided protocols serve as a validated starting point for researchers to explore the rich synthetic potential of this important chemical building block.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the synthesis of conductive polymers derived from 1,2-dibromocyclohexene. The protocol outlines a two-step process commencing with the in situ generation of a conjugated diene via dehydrobromination of this compound, followed by the polymerization of the resulting monomer. Subsequent doping of the synthesized polymer to induce electrical conductivity is also detailed. This guide is intended for researchers in materials science, polymer chemistry, and related fields, offering both theoretical background and practical, step-by-step protocols.

Introduction: The Promise of Cyclohexadiene-Based Conductive Polymers

Conductive polymers have garnered significant interest due to their unique combination of the electrical properties of metals or semiconductors with the processability and mechanical flexibility of traditional polymers.[1][2] This has led to their application in diverse fields such as flexible electronics, sensors, and energy storage.[1][3] While common conductive polymers like polyaniline, polypyrrole, and polythiophene are well-established, the exploration of novel monomer precursors offers pathways to new materials with tailored properties.[1][2]

Poly(1,3-cyclohexadiene) (PCHD) is a promising candidate in this arena, valued for its thermal stability and potential utility in electronic applications.[4][5] This guide focuses on a synthetic route starting from this compound, a readily accessible precursor. The core strategy involves a dehydrobromination reaction to generate a conjugated diene, 1,3-cyclohexadiene, which then undergoes polymerization. The resulting poly(1,3-cyclohexadiene) possesses a backbone that, through further modification and doping, can be rendered electrically conductive.

The dehydrobromination of the saturated analogue, 1,2-dibromocyclohexane, is a known route to 1,3-cyclohexadiene.[6][7] By extending this principle to this compound, we can access the conjugated diene necessary for polymerization. The subsequent polymerization can be achieved through various methods, with anionic polymerization offering good control over the polymer's molecular weight and structure.[8] Finally, the insulating polymer is converted into a conductive material through a doping process, which introduces charge carriers into the polymer backbone.[9][10]

Overall Synthetic Strategy

The synthesis of a conductive polymer from this compound is a multi-step process. The key stages are:

  • Monomer Synthesis (Dehydrobromination): this compound is treated with a strong base to induce elimination of hydrogen bromide (HBr), yielding the conjugated monomer, 1,3-cyclohexadiene.

  • Polymerization: The freshly synthesized 1,3-cyclohexadiene undergoes polymerization to form poly(1,3-cyclohexadiene) (PCHD).

  • Doping: The PCHD is treated with a doping agent (e.g., iodine) to introduce mobile charge carriers, thereby making the polymer electrically conductive.

Synthesis_Workflow Start This compound Monomer 1,3-Cyclohexadiene (Monomer) Start->Monomer Dehydrobromination (Strong Base) Polymer Poly(1,3-cyclohexadiene) (PCHD) Monomer->Polymer Polymerization (e.g., Anionic) ConductivePolymer Conductive PCHD Polymer->ConductivePolymer Doping (e.g., Iodine Vapor)

Caption: Overall workflow for the synthesis of conductive poly(cyclohexadiene).

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, following their respective safety data sheets.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercially Available
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableHighly hygroscopic, handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
n-Butyllithium (n-BuLi)Solution in hexanesCommercially AvailablePyrophoric, handle with extreme care under inert atmosphere.
Iodine (I₂)Resublimed, ≥99.8%Commercially Available
MethanolACS GradeCommercially AvailableFor precipitation.
DichloromethaneACS GradeCommercially AvailableFor polymer dissolution.
Protocol 1: Synthesis of Poly(1,3-cyclohexadiene) via Dehydrobromination of this compound

This protocol describes the in situ generation of 1,3-cyclohexadiene followed by anionic polymerization.

Rationale: Anionic polymerization is chosen for its ability to produce polymers with well-defined molecular weights and narrow polydispersity when impurities are rigorously excluded.[8] The dehydrobromination is performed in the same reaction vessel to minimize handling of the volatile diene monomer.

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve potassium tert-butoxide (2.2 equivalents relative to this compound) in 100 mL of anhydrous THF.

  • Dehydrobromination: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1 equivalent) to the stirred solution via syringe over 30 minutes. The reaction is an E2 elimination, and the formation of a precipitate (KBr) may be observed.

  • Monomer Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure complete formation of 1,3-cyclohexadiene.

  • Initiation of Polymerization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (a solution in hexanes, typically 0.01 equivalents relative to the initial this compound) dropwise via syringe. The appearance of a persistent color change (typically yellow to orange) indicates the initiation of polymerization.

  • Polymerization: Allow the reaction to proceed at -78 °C for 4-6 hours.

  • Termination: Quench the polymerization by adding 5 mL of degassed methanol. The color of the solution should dissipate.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Pour the solution into a beaker containing 500 mL of rapidly stirring methanol to precipitate the poly(1,3-cyclohexadiene).

  • Purification: Collect the white polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol (2 x 50 mL).

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Setup inert atmosphere reactor B Dissolve t-BuOK in anhydrous THF A->B C Cool to 0 °C B->C D Add this compound C->D E Warm to RT, stir for 2h (Monomer formation) D->E F Cool to -78 °C E->F G Initiate with n-BuLi F->G H Polymerize for 4-6h G->H I Terminate with Methanol H->I J Precipitate in Methanol I->J K Filter and wash polymer J->K L Dry under vacuum K->L

Caption: Step-by-step workflow for the synthesis of PCHD.

Protocol 2: Doping of Poly(1,3-cyclohexadiene) with Iodine

This protocol describes the conversion of the insulating PCHD into a conductive material by doping with iodine vapor.

Rationale: Doping introduces oxidizing or reducing agents that create charge carriers (polarons, bipolarons) along the polymer's conjugated backbone, enabling electrical conductivity.[10] Iodine is a commonly used p-type dopant for conjugated polymers.[9]

  • Sample Preparation: Prepare a thin film of the synthesized PCHD. This can be achieved by dissolving the polymer in a suitable solvent (e.g., dichloromethane) and drop-casting onto a glass substrate. Ensure the film is completely dry before proceeding.

  • Doping Chamber Setup: Place a few crystals of iodine at the bottom of a sealed desiccator or a small glass chamber.

  • Doping Procedure: Place the PCHD film on a stand inside the chamber, ensuring it does not come into direct contact with the iodine crystals. Seal the chamber.

  • Exposure: Allow the PCHD film to be exposed to the iodine vapor at room temperature. The film will gradually change color (e.g., from colorless/white to dark brown or black), indicating the uptake of iodine and the formation of a charge-transfer complex.

  • Monitoring Conductivity: The doping process can be monitored by periodically removing the film and measuring its surface resistance with a multimeter. The resistance should decrease significantly over time.

  • Completion: The doping is considered complete when the resistance of the film stabilizes. This can take from several minutes to a few hours, depending on the film thickness and iodine vapor pressure.

  • Post-Doping Treatment: Remove the doped film from the chamber and allow any excess, non-complexed iodine to sublime off in a well-ventilated area.

Characterization

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and electrical properties.

TechniquePurposeExpected Results
FT-IR Spectroscopy Confirm functional groups and polymerization.Disappearance of C-Br stretches from the monomer. Appearance of characteristic peaks for a polydiene.
¹H and ¹³C NMR Spectroscopy Elucidate polymer structure.Broad peaks corresponding to the protons and carbons in the polymer backbone.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).A narrow PDI (typically < 1.2) is indicative of a well-controlled anionic polymerization.
Four-Point Probe Measurement Quantify the electrical conductivity of the doped polymer film.Conductivity is expected to increase by several orders of magnitude after doping.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.PCHD is known for its good thermal stability.[5]

Expected Outcomes and Troubleshooting

  • Low Polymer Yield: This can be due to impurities in the reagents or solvent that terminate the anionic polymerization. Ensure all glassware is rigorously dried and reagents are of the highest purity.

  • Broad Polydispersity: This suggests poor control over the polymerization, possibly due to slow initiation or chain transfer reactions. Ensure rapid initiation by adding the n-BuLi quickly to the cold solution.

  • Ineffective Doping: If the conductivity does not increase significantly, it may be due to insufficient conjugation in the polymer backbone or incomplete removal of the solvent from the film prior to doping.

Conclusion

The synthesis of conductive polymers from this compound provides a viable route to novel materials with potential applications in organic electronics. The protocols detailed herein offer a foundation for the preparation and characterization of these polymers. Further optimization of reaction conditions and exploration of different doping agents can lead to materials with enhanced conductivity and tailored properties.

References

Application Note & Experimental Protocol: Synthesis of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogenation of Alkenes

The addition of halogens across a carbon-carbon double bond is a fundamental and illustrative reaction in organic chemistry. This application note provides a comprehensive protocol for the synthesis of trans-1,2-dibromocyclohexane from cyclohexene. This reaction serves as a classic example of electrophilic addition, proceeding with high stereoselectivity.[1][2] It is important to note that the direct bromination of cyclohexene yields the saturated alkane, 1,2-dibromocyclohexane, not 1,2-dibromocyclohexene. The protocol detailed herein focuses on this well-established and highly efficient transformation. The resulting vicinal dihalide is a valuable intermediate for subsequent elimination and substitution reactions.

Scientific Principle: Reaction Mechanism

The bromination of an alkene like cyclohexene is a stereoselective reaction that proceeds via an anti-addition mechanism.[3][4] This selectivity is expertly explained by the formation of a cyclic bromonium ion intermediate.

Step 1: Electrophilic Attack and Formation of the Bromonium Ion The electron-rich π-bond of the cyclohexene double bond acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. The approaching π-bond induces a dipole in the otherwise nonpolar bromine molecule.[1][5] This attack leads to the heterolytic cleavage of the Br-Br bond. Instead of forming a discrete carbocation, the bromine atom that adds to the double bond uses one of its lone pairs to form a second bond to the other carbon of the former double bond. This results in a three-membered ring called a cyclic bromonium ion.[1][3]

Step 2: Nucleophilic Attack and Ring Opening The positively charged bromonium ion is highly strained and electrophilic. The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bulky bromonium group (backside attack).[3][4] This Sₙ2-like ring-opening results in the two bromine atoms being on opposite faces of the cyclohexane ring, leading exclusively to the trans diastereomer.[3]

G cluster_0 Mechanism: Electrophilic Addition of Bromine to Cyclohexene A Cyclohexene + Br₂ B Formation of π-complex and induced dipole in Br₂ A->B Electrophilic Attack C Cyclic Bromonium Ion Intermediate + Bromide Ion (Br⁻) B->C Heterolytic Cleavage D Backside attack by Bromide Ion C->D Sₙ2-like Ring Opening E trans-1,2-Dibromocyclohexane D->E Anti-addition

Caption: Reaction mechanism for the synthesis of trans-1,2-dibromocyclohexane.

Critical Safety Considerations

This protocol involves hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

  • Bromine (Br₂): Bromine is extremely toxic, highly corrosive, and a strong oxidizing agent.[6] It can cause severe, painful burns upon skin contact and is fatal if inhaled.[7] All manipulations involving liquid bromine or its concentrated solutions must be performed in a certified chemical fume hood.[6][8]

  • Carbon Tetrachloride (CCl₄): This solvent is a suspected human carcinogen and is toxic. Safer, alternative solvents such as dichloromethane (CH₂Cl₂) or even performing the reaction in an excess of cyclohexene can be considered. This protocol will utilize carbon tetrachloride as it is historically cited for high yields, but users are encouraged to substitute it where possible.[9]

  • Cyclohexene: This reagent is flammable and has an unpleasant odor. It should be handled in a well-ventilated area or fume hood.[2]

Required Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a full-face shield.[8]

  • Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8] Do not use disposable latex gloves.

  • A flame-resistant lab coat.

  • Closed-toe shoes and long pants.

Emergency Preparedness:

  • An emergency safety shower and eyewash station must be immediately accessible.

  • Keep a container of sodium thiosulfate solution (a bromine quenching agent) readily available to neutralize any spills.[8]

Detailed Experimental Protocol

This procedure is adapted from the highly reliable method published in Organic Syntheses.[9]

4.1. Materials and Reagents

Reagent/MaterialGradeQuantityMolar Mass ( g/mol )Moles
CyclohexeneReagent123 g (150 mL)82.141.5
BromineACS Reagent210 g (67 mL)159.8081.3
Carbon Tetrachloride (CCl₄)ACS Reagent445 mL (total)153.82-
Absolute EthanolAnhydrous15 mL46.07-
2 L Three-necked flask-1--
500 mL Separatory funnel-1--
Mechanical Stirrer-1--
Thermometer (-20 to 100 °C)-1--
Ice-salt bath-As needed--
Distillation Apparatus-1 set--

4.2. Step-by-Step Synthesis Procedure

G start Start: Assemble Apparatus step1 1. Prepare Cyclohexene Solution (123g Cyclohexene in 300mL CCl₄ + 15mL EtOH) start->step1 step2 2. Cool Reaction Mixture to -5 °C using ice-salt bath step1->step2 step3 3. Prepare Bromine Solution (210g Br₂ in 145mL CCl₄) step4 4. Add Bromine Solution Slowly (Maintain temp < -1 °C, ~3 hours) step2->step4 step3->step4 Add dropwise step5 5. Isolate Crude Product (Distill off CCl₄ and excess cyclohexene) step4->step5 step6 6. Purify by Vacuum Distillation (Collect fraction at 99–103 °C / 16 mm Hg) step5->step6 end End: Store Pure Product step6->end

Caption: Experimental workflow for the synthesis of trans-1,2-dibromocyclohexane.

  • Reaction Setup: In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 500 mL separatory funnel, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute alcohol.[9]

  • Cooling: Immerse the reaction flask in an ice-salt bath and begin stirring. Cool the solution until the internal temperature reaches -5 °C.[9]

  • Bromine Addition: Prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride and add it to the separatory funnel. Add the bromine solution dropwise to the stirred cyclohexene solution. The rate of addition must be carefully controlled so that the reaction temperature does not rise above -1 °C.[9] Causality Note: Maintaining a low temperature is crucial to prevent undesirable side reactions, such as free-radical substitution, which would lower the yield.[9] The addition process should take approximately three hours. The disappearance of the bromine's reddish-brown color indicates its consumption.

  • Work-up: Once the addition is complete, transfer the reaction mixture to a 1 L Claisen flask for distillation.

  • Solvent Removal: Distill the carbon tetrachloride and excess cyclohexene from the product using a water bath.[9]

  • Purification: After removing the solvent, replace the water bath with an oil bath and set up for vacuum distillation. The pure trans-1,2-dibromocyclohexane product will distill at 99–103 °C at a pressure of 16 mm Hg.[9] The expected yield is approximately 303 g (95% of the theoretical amount).[9]

  • Storage: The product can darken over time upon exposure to air. For long-term storage, it is best kept in a sealed bottle.[9] An optional purification step involving washing with alcoholic potassium hydroxide can yield a product that will not darken.[9]

Product Characterization

The identity and purity of the synthesized trans-1,2-dibromocyclohexane can be confirmed through several analytical methods.

5.1. Physical Properties

PropertyValue
Molecular FormulaC₆H₁₀Br₂
Molecular Weight241.95 g/mol [10][11]
Boiling Point99–103 °C / 16 mm Hg[9]
AppearanceColorless to pale yellow liquid

5.2. Spectroscopic Data

Authentic samples of trans-1,2-dibromocyclohexane have been characterized extensively. Researchers should compare their experimental spectra with reference data available from established databases.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will lack the characteristic C=C stretch of the starting alkene (around 1650 cm⁻¹) and show C-Br stretching frequencies.[12]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.[11][13]

References

The Latent Potential of 1,2-Dibromocyclohexene: A Gateway to Functional Polymers and Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Reactive Intermediate for Materials Innovation

In the landscape of materials science, the quest for novel monomers and precursors that unlock new functionalities and material properties is perpetual. While many well-established building blocks dominate the field, a host of reactive intermediates hold untapped potential. 1,2-Dibromocyclohexene stands as one such intriguing, yet underexplored, molecule. Its inherent reactivity, stemming from the presence of both a double bond and vicinal bromine atoms, suggests a rich chemistry that can be harnessed for the synthesis of advanced materials.

This technical guide moves beyond a theoretical discussion to provide researchers, scientists, and drug development professionals with a comprehensive overview of the practical applications of this compound in materials science. Acknowledging the transient nature of this compound, we will focus on its in-situ generation from a stable precursor, 1,2-dibromocyclohexane, and its subsequent transformation into valuable polymeric materials. This guide will detail the synthesis of the precursor, its conversion to the key monomer, 1,3-cyclohexadiene, and the polymerization of this diene to yield poly(1,3-cyclohexadiene), a polymer with tunable properties and diverse potential applications. Furthermore, we will explore the hypothetical, yet chemically plausible, applications of this compound as a crosslinking and surface functionalization agent.

PART 1: From a Saturated Precursor to a Conjugated Monomer: The Synthetic Pathway

The journey to harnessing the potential of this compound begins with the synthesis of its stable, saturated precursor, trans-1,2-dibromocyclohexane. This compound is readily prepared from cyclohexene and serves as the starting point for the in-situ generation of more reactive species.

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane

This protocol is adapted from established organic synthesis procedures.[1][2]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a less toxic alternative like dichloromethane)

  • Ice-salt bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the stirred cyclohexene solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as the reaction proceeds.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude trans-1,2-dibromocyclohexane.

  • The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices: The slow, dropwise addition of bromine at low temperatures is crucial to control the exothermic reaction and to minimize the formation of side products through radical substitution pathways.[1] The use of a non-polar solvent like carbon tetrachloride facilitates the electrophilic addition mechanism.

The Crucial Dehydrobromination Step: Generating 1,3-Cyclohexadiene

The key to unlocking the polymer chemistry of this system lies in the dehydrobromination of 1,2-dibromocyclohexane. This elimination reaction, typically carried out with a strong base, proceeds via a stepwise process. The initial elimination of one equivalent of HBr can lead to the formation of 1-bromocyclohexene. Due to the vinylic nature of the remaining bromine and the allylic protons, a second, often rapid, elimination occurs to yield the conjugated and more stable 1,3-cyclohexadiene.[3][4] While this compound is a likely intermediate in this process, its high reactivity often prevents its isolation in significant yields.

References

From Cyclohexene to Aromatic Core: A Detailed Guide to Synthesis via 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Strategic Importance of Aromatization

The transformation of alicyclic compounds into aromatic rings is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. The inherent stability of the aromatic sextet serves as a thermodynamic driving force for many chemical reactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of aromatic compounds utilizing 1,2-dibromocyclohexene as a key intermediate. This approach offers a reliable pathway to aromatization through a sequence of elimination and dehydrogenation/oxidation reactions. We will delve into the mechanistic underpinnings of these transformations, providing not only step-by-step procedures but also the scientific rationale behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific synthetic goals.

Theoretical Framework: The Pathway to Aromaticity

The overall strategy for the synthesis of aromatic compounds from this compound hinges on two key transformations:

  • Dehydrobromination: The initial step involves the elimination of hydrogen bromide (HBr) from this compound to generate a conjugated diene, specifically 1,3-cyclohexadiene. This reaction is typically base-mediated and proceeds through an E2 (elimination, bimolecular) mechanism. The presence of the double bond in the starting material influences the regioselectivity of the elimination.

  • Aromatization: The resulting 1,3-cyclohexadiene is a non-aromatic, conjugated diene that can be readily converted to a stable aromatic ring. This can be achieved through two primary methods:

    • Catalytic Dehydrogenation: This method involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), to facilitate the removal of hydrogen gas (H₂), leading to the formation of the aromatic ring.

    • Oxidative Aromatization: Alternatively, a chemical oxidant can be employed to remove two hydrogen atoms. Common and effective oxidants for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂).

The choice between catalytic dehydrogenation and oxidative aromatization often depends on the functional group tolerance of the substrate and the desired reaction conditions.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Dehydrobromination of this compound

The elimination of HBr from this compound is an E2 reaction. For the E2 mechanism to proceed efficiently, the hydrogen atom to be abstracted and the leaving group (bromide) must be in an anti-periplanar conformation. In the cyclohexene ring, this stereoelectronic requirement dictates which protons can be abstracted by the base.

G cluster_0 Dehydrobromination of this compound start This compound intermediate 1,3-Cyclohexadiene start->intermediate -HBr (E2 Elimination) base Base (e.g., KOH) base->start Proton Abstraction

Figure 1: Dehydrobromination of this compound.

Aromatization of 1,3-Cyclohexadiene

Catalytic Dehydrogenation: The mechanism on a palladium surface involves the adsorption of the diene, followed by sequential C-H bond cleavage and desorption of the aromatic product and hydrogen gas.

Oxidative Aromatization with MnO₂: This process is believed to occur via a stepwise radical mechanism on the surface of the manganese dioxide.[1] The MnO₂ homolytically abstracts an allylic hydrogen atom to form an allylic radical intermediate.[1] A second hydrogen atom is then abstracted to yield the aromatic ring.[1]

G cluster_1 Aromatization Pathways diene 1,3-Cyclohexadiene aromatic_pd Aromatic Compound diene->aromatic_pd Catalytic Dehydrogenation (-H2) aromatic_mno2 Aromatic Compound diene->aromatic_mno2 Oxidative Aromatization pd_catalyst Pd/C, Heat pd_catalyst->diene mno2_oxidant MnO2 mno2_oxidant->diene

Figure 2: Aromatization pathways for 1,3-cyclohexadiene.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of aromatic compounds starting from cyclohexene, proceeding through the formation of this compound.

Protocol 1: Synthesis of 1,2-Dibromocyclohexane from Cyclohexene

This initial step prepares the precursor to this compound.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice-salt bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred cyclohexene solution. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromocyclohexane. This product is often used in the next step without further purification.

Reagent/ParameterValue
Cyclohexene1.0 eq
Bromine1.0 eq
SolventCarbon Tetrachloride
Temperature0-10 °C
Reaction Time~1 hour
Typical Yield >90%

Table 1: Reagents and conditions for the synthesis of 1,2-dibromocyclohexane.

Protocol 2: Synthesis of Aromatic Compounds via Dehydrobromination and Aromatization

This protocol outlines the two-step conversion of 1,2-dibromocyclohexane to an aromatic compound, which proceeds through the in situ formation of this compound and 1,3-cyclohexadiene.

Part A: Dehydrobromination to 1,3-Cyclohexadiene

Materials:

  • 1,2-Dibromocyclohexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (2.2 eq) in ethanol.

  • Add 1,2-dibromocyclohexane (1.0 eq) to the ethanolic KOH solution.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling point organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure. The resulting 1,3-cyclohexadiene is volatile and can be used directly in the next step.

Reagent/ParameterValue
1,2-Dibromocyclohexane1.0 eq
Potassium Hydroxide2.2 eq
SolventEthanol
TemperatureReflux
Reaction Time2-4 hours
Typical Yield ~70-80%

Table 2: Reagents and conditions for the dehydrobromination to 1,3-cyclohexadiene.

Part B: Aromatization of 1,3-Cyclohexadiene

Method 1: Catalytic Dehydrogenation with Palladium on Carbon

Materials:

  • 1,3-Cyclohexadiene (from Part A)

  • 10% Palladium on carbon (Pd/C)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude 1,3-cyclohexadiene in toluene.

  • Add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Heat the mixture to reflux for 4-8 hours. The evolution of hydrogen gas will be observed.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • The filtrate contains the aromatic product, which can be purified by distillation or chromatography.

Method 2: Oxidative Aromatization with Manganese Dioxide

Materials:

  • 1,3-Cyclohexadiene (from Part A)

  • Activated Manganese Dioxide (MnO₂)

  • Solvent (e.g., chloroform or dichloromethane)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude 1,3-cyclohexadiene in chloroform.

  • Add activated MnO₂ (a significant excess, typically 5-10 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the MnO₂ and its byproducts.

  • Wash the Celite pad thoroughly with the reaction solvent.

  • The solvent from the filtrate can be removed under reduced pressure to yield the crude aromatic product, which can then be purified.

ParameterCatalytic Dehydrogenation (Pd/C)Oxidative Aromatization (MnO₂)
Reagent 10% Pd/C (5-10 mol%)Activated MnO₂ (5-10 eq)
Solvent Toluene or XyleneChloroform or Dichloromethane
Temperature RefluxReflux
Reaction Time 4-8 hours12-24 hours
Typical Yield High Good to High

Table 3: Comparison of aromatization methods for 1,3-cyclohexadiene.

Conclusion

The synthesis of aromatic compounds from this compound and its saturated precursor, 1,2-dibromocyclohexane, is a robust and versatile method. The key steps of dehydrobromination to a conjugated diene followed by aromatization offer a reliable pathway to the stable aromatic core. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can effectively employ this strategy in their synthetic endeavors. The choice of aromatization method, either catalytic dehydrogenation or chemical oxidation, provides flexibility to accommodate a range of substrates and reaction conditions, making this a valuable addition to the synthetic chemist's toolbox.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the purification of brominated cyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. We understand that the synthesis and purification of these compounds can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in achieving high purity for your target compounds. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Part 1: Understanding Your Synthesis and Potential Products

Before delving into purification techniques, it's crucial to understand the likely composition of your crude product mixture. The term "1,2-Dibromocyclohexene" is not a commonly synthesized or commercially available compound. It is more probable that you are working with products derived from the dehydrobromination of trans-1,2-dibromocyclohexane. This elimination reaction can yield a mixture of products, primarily 1-bromocyclohexene and 3-bromocyclohexene.

Troubleshooting Guide: Common Issues in the Purification of Brominated Cyclohexenes

This section addresses specific problems you may encounter during the purification of your brominated cyclohexene products.

Issue 1: My purified product is a mixture of isomers (e.g., 1-bromocyclohexene and 3-bromocyclohexene). How can I separate them?

Answer: The separation of constitutional isomers like 1-bromocyclohexene and 3-bromocyclohexene can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure is the most effective method for separation on a larger scale. You will need a vacuum distillation setup with a fractionating column (e.g., Vigreux or packed column) to achieve good separation.

  • Preparative Gas Chromatography (Prep-GC): For small-scale separations where high purity is critical, preparative GC is an excellent option. This technique separates compounds based on their volatility and interaction with the stationary phase.

  • Column Chromatography: While challenging, optimization of column chromatography parameters can sometimes achieve separation. Experiment with different solvent systems, starting with non-polar eluents like hexanes and gradually increasing the polarity. Using a high-surface-area silica gel and a long column can improve resolution.

Issue 2: My product is dark-colored, even after initial purification. What causes this discoloration and how can I remove it?

Answer: Discoloration in brominated compounds often indicates the presence of trace amounts of bromine or decomposition products. These compounds can be unstable, especially when exposed to air and light.[1]

  • Cause: The discoloration is likely due to the slow decomposition of the dibromide starting material or the product, releasing elemental bromine (Br₂), which has a characteristic reddish-brown color.[1]

  • Solution:

    • Wash with a Reducing Agent: Before distillation, wash the crude organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will react with and remove any free bromine.

    • Activated Carbon Treatment: Shaking the solution with a small amount of activated carbon can help adsorb colored impurities. However, be aware that this may also reduce your overall yield.

    • Distillation: Subsequent distillation, preferably under reduced pressure, will separate the desired product from non-volatile colored impurities.

Issue 3: My NMR spectrum shows unreacted trans-1,2-dibromocyclohexane in my final product.

Answer: This indicates an incomplete dehydrobromination reaction.

  • Reaction Optimization: Revisit your reaction conditions. Ensure you are using a sufficiently strong base (e.g., alcoholic potassium hydroxide) and an adequate reaction time and temperature to drive the elimination reaction to completion.[2]

  • Purification Strategy:

    • Distillation: trans-1,2-Dibromocyclohexane has a significantly higher boiling point than the bromocyclohexene products. Careful fractional distillation should effectively separate the unreacted starting material.

    • Column Chromatography: If distillation is not feasible, column chromatography can be used. The more polar trans-1,2-dibromocyclohexane will have a stronger affinity for the silica gel and will elute later than the less polar bromocyclohexene products when using a non-polar eluent.

Issue 4: My yield is significantly lower than expected after purification.

Answer: Low yield can result from several factors during the workup and purification process.

  • Incomplete Extraction: Ensure you are performing a thorough extraction of the product from the aqueous layer. Use an appropriate organic solvent in which your product is highly soluble. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Product Volatility: Bromocyclohexenes are relatively volatile. Avoid excessive heating and prolonged exposure to high vacuum during solvent removal (e.g., on a rotary evaporator).

  • Decomposition during Distillation: If distilling at atmospheric pressure, the high temperatures required can cause decomposition. Always use reduced pressure for the distillation of these compounds.[1]

  • Adsorption on Silica Gel: During column chromatography, some product may irreversibly adsorb to the silica gel. To minimize this, you can deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of the likely products and starting materials that I should be aware of for purification?

A1: Understanding the physical properties is essential for selecting the right purification technique.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
trans-1,2-Dibromocyclohexane241.95145 °C at 100 mmHg~1.784~1.5515
1-Bromocyclohexene161.0455-56 °C at 15 mmHg~1.35~1.514
3-Bromocyclohexene161.0465-67 °C at 20 mmHg~1.36~1.527

Data compiled from various sources. Boiling points are pressure-dependent.

Q2: What are the recommended storage conditions for purified brominated cyclohexenes?

A2: Brominated organic compounds can be sensitive to light and air, leading to decomposition over time.[1] For long-term stability, store your purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer. Protecting it from light by using an amber-colored vial is also recommended.

Q3: What safety precautions should I take when working with these compounds?

A3: Brominated hydrocarbons should be handled with care. They are generally considered irritants and may be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Purification of Bromocyclohexenes by Fractional Distillation

This protocol is suitable for separating components with different boiling points, such as the desired product from unreacted starting material or isomeric byproducts.

  • Preparation:

    • Ensure your crude product is dry by treating it with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and then filtering.

    • Set up a fractional distillation apparatus under vacuum. Use a short-path distillation head for smaller quantities to minimize product loss.

  • Distillation:

    • Begin heating the distillation flask gently in a heating mantle.

    • Slowly reduce the pressure to the desired level.

    • Collect any low-boiling fractions, which may include residual solvent.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your target compound.

    • Collect different fractions and analyze them by GC or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography

This method is useful for separating compounds with different polarities.

  • Column Packing:

    • Choose a column with an appropriate diameter and length based on the amount of crude product.

    • Pack the column with silica gel using a slurry method with a non-polar eluent (e.g., hexanes).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent, collecting fractions.

    • The less polar bromocyclohexenes will elute first.

    • You can gradually increase the polarity of the eluent (e.g., by adding small amounts of ethyl acetate to the hexanes) to elute more polar impurities or unreacted starting material.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC), GC, or NMR to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of brominated cyclohexenes.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (from dehydrobromination) Distillation Fractional Distillation Crude->Distillation Boiling Point Difference Chromatography Column Chromatography Crude->Chromatography Polarity Difference Analysis Purity Check (GC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure Product Analysis->PureProduct Fractions >98% Pure

Caption: Decision workflow for purification.

References

Technical Support Center: Synthesis of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2-dibromocyclohexene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Below, you will find a structured guide in a question-and-answer format, addressing specific experimental challenges with evidence-based solutions and detailed protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the synthesis of this compound, which is often prepared via a two-step sequence: bromination of a suitable precursor followed by elimination.

Question 1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue, often stemming from suboptimal reaction conditions or competing side reactions. The synthesis typically proceeds by first creating a tribromo- or dibromo-cyclohexane intermediate, followed by an elimination step. Let's break down the likely culprits.

Potential Cause 1: Inefficient Formation of the Precursor (e.g., 1,2,3-Tribromocyclohexane)

The synthesis of this compound often starts from 1,3-cyclohexadiene, which is brominated to form isomeric dibromo- and tetrabromo- adducts. A more controlled approach involves the allylic bromination of cyclohexene to give 3-bromocyclohexene, followed by addition of bromine to the double bond, and then elimination. A key intermediate can be 1,2,3-tribromocyclohexane.

  • Scientific Rationale: The formation of this intermediate must be efficient. Allylic bromination using N-bromosuccinimide (NBS) is preferred over using Br₂ with UV light, as NBS maintains a very low concentration of Br₂ and HBr in the reaction mixture. This suppresses the common side reaction of electrophilic addition of bromine across the double bond, which would form 1,2-dibromocyclohexane directly and lead you away from the desired pathway.[1][2][3]

  • Solution:

    • Use NBS for Allylic Bromination: When starting from cyclohexene, use NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or a sunlamp) to selectively form 3-bromocyclohexene.[4][5]

    • Control Temperature: For the subsequent bromine addition to 3-bromocyclohexene to form the tribromo intermediate, keep the temperature low (0 to -5 °C) to minimize substitution side reactions.[6]

Potential Cause 2: Competing Elimination Pathways

During the final dehydrobromination step to form the vinyl bromide, the base can cause different elimination pathways, leading to undesired isomeric products or starting material regeneration.

  • Scientific Rationale: The elimination of HBr from 1,2,3-tribromocyclohexane can lead to different dibromocyclohexene isomers. The choice of base and solvent is critical to favor the formation of the desired 1,2-isomer. Sterically hindered bases tend to favor the thermodynamically more stable product.

  • Solution:

    • Choice of Base: Use a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF is often effective.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged reaction times which can lead to decomposition or isomerization.

Potential Cause 3: Product Loss During Workup and Purification

This compound can be volatile and may be lost during solvent removal or distillation.

  • Scientific Rationale: The product has a relatively low boiling point, especially under high vacuum. Aggressive heating or prolonged exposure to high vacuum can lead to significant loss of material.

  • Solution:

    • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. Do not leave the product on the evaporator for an extended period after the solvent is removed.

    • Purification Method: Fractional distillation under reduced pressure is the standard method. Ensure your vacuum is stable and the column is efficient to get good separation from side products without excessive heating.

Question 2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Side product formation is a major challenge. The most common side products depend on the starting material and reagents used.

Common Side Products & Their Origins:

Side ProductStarting MaterialProbable CauseHow to Minimize
3-Bromocyclohexene Cyclohexene + Br₂Radical substitution competing with electrophilic addition.[7] This is favored by UV light or high temperatures.Perform bromination in the dark, at low temperatures (-5 to 0 °C), and use a polar solvent to favor the ionic addition mechanism.[6]
1,2-Dibromocyclohexane Cyclohexene + NBSNBS is intended for allylic bromination, but if HBr is allowed to build up, it reacts with NBS to form Br₂, which can then undergo electrophilic addition.[3][5]Ensure the reaction is run in a non-polar solvent (CCl₄) and that the succinimide byproduct is removed. Use a radical initiator to ensure the radical pathway dominates.
1,3-Cyclohexadiene 1,2-Dibromocyclohexane (during elimination)Double dehydrobromination if a strong base is used under harsh conditions.Use a milder base or carefully control stoichiometry and reaction time. A "complex base" like NaNH₂-t-BuONa has been reported to be effective for selective elimination.[8]
Tribromocyclohexanes (e.g., 1,1,2- or 1,2,4-isomers) Cyclohexene or 3-BromocyclohexeneOver-bromination or rearrangement reactions.Control the stoichiometry of the brominating agent carefully. Add the bromine solution dropwise to avoid localized high concentrations.

A troubleshooting workflow to diagnose and solve yield issues.

G start Low Yield of this compound check_precursor Step 1: Check Precursor Formation (e.g., by TLC/GC-MS) start->check_precursor precursor_ok Precursor Yield is High check_precursor->precursor_ok Analysis OK? precursor_low Precursor Yield is Low check_precursor->precursor_low Analysis Not OK? check_elimination Step 2: Analyze Elimination Step precursor_ok->check_elimination solution_precursor Optimize Precursor Synthesis: - Use NBS for allylic bromination - Control temperature for Br2 addition precursor_low->solution_precursor elimination_ok Elimination is Selective check_elimination->elimination_ok Analysis OK? elimination_poor Poor Selectivity/ Multiple Products check_elimination->elimination_poor Analysis Not OK? check_workup Step 3: Evaluate Workup/Purification elimination_ok->check_workup solution_elimination Optimize Elimination: - Change base (e.g., t-BuOK) - Adjust solvent/temperature - Monitor reaction time (TLC) elimination_poor->solution_elimination workup_ok Minimal Loss During Purification check_workup->workup_ok Analysis OK? workup_loss Significant Product Loss check_workup->workup_loss Analysis Not OK? end_node Optimized Yield workup_ok->end_node solution_workup Refine Purification: - Use controlled vacuum - Avoid excessive heating - Consider chromatography workup_loss->solution_workup solution_precursor->check_elimination solution_elimination->check_workup solution_workup->end_node

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of 1,2-dibromocyclohexane vs. 3-bromocyclohexene from cyclohexene and bromine?

This is a classic case of competing reaction mechanisms: electrophilic addition versus free-radical substitution.

  • Electrophilic Addition (Forms 1,2-dibromocyclohexane): This pathway is favored in polar solvents and in the absence of light. The π-bond of the cyclohexene acts as a nucleophile, attacking a bromine molecule. This proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion (Br⁻) in an anti-addition fashion to yield trans-1,2-dibromocyclohexane.[9][10][11]

  • Free-Radical Substitution (Forms 3-bromocyclohexene): This pathway is initiated by heat or UV light, which causes homolytic cleavage of Br₂ into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) because the resulting allylic radical is resonance-stabilized.[3][7] This allylic radical then reacts with another molecule of Br₂ to form 3-bromocyclohexene and a new bromine radical, propagating the chain reaction.[2][5]

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for allylic bromination?

NBS is a specialized reagent designed to provide a low, constant concentration of elemental bromine (Br₂).

  • Mechanism of Action: The reaction is initiated by a radical initiator, which generates a small number of bromine radicals. These radicals abstract an allylic hydrogen from cyclohexene, producing an allylic radical and hydrogen bromide (HBr).[3] The HBr then reacts with NBS in a rapid, non-radical step to produce a molecule of Br₂.[1][3] This newly formed Br₂ is immediately consumed by the allylic radical.

  • Key Advantage: By generating Br₂ in situ at a very low concentration, NBS ensures that the radical substitution pathway is dominant. A high concentration of Br₂ would favor the competing electrophilic addition to the double bond.[2]

Q3: Are there alternative methods to synthesize this compound?

Yes, a common alternative involves the dehydrobromination of trans-1,2-dibromocyclohexane. However, this reaction can be challenging. The direct elimination of HBr from 1,2-dibromocyclohexane requires forcing conditions and can lead to side products like 1,3-cyclohexadiene through double elimination.[12] A study has shown that using a "complex base" composed of sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa) can favor the desired syn-elimination to produce 1-bromocyclohexene (an isomer of the target molecule) in good yield from the trans-dibromo starting material.[8] Synthesizing the specific 1,2-dibromo isomer often requires a multi-step approach as outlined in the troubleshooting section for better control and yield.

Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Tribromocyclohexane from Cyclohexene

This protocol details a two-step synthesis of the key intermediate.

Step A: Allylic Bromination of Cyclohexene to 3-Bromocyclohexene

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexene (82.15 g, 1.0 mol) and N-bromosuccinimide (NBS) (178 g, 1.0 mol) in 250 mL of carbon tetrachloride (CCl₄).

  • Initiation: Add a radical initiator such as benzoyl peroxide or AIBN (0.5 g). Alternatively, irradiate the flask with a 250-watt sunlamp.

  • Reaction: Heat the mixture to reflux. The reaction is initiated when the color of bromine appears and the solid NBS begins to be consumed. The reaction is complete when all the dense NBS has been replaced by the less dense succinimide, which will float on the surface. This typically takes 1-2 hours.

  • Workup: Cool the mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of CCl₄.

  • Purification: Remove the CCl₄ from the filtrate using a rotary evaporator. The crude 3-bromocyclohexene can be purified by vacuum distillation, but is often used directly in the next step.

Step B: Bromination of 3-Bromocyclohexene

  • Setup: Dissolve the crude 3-bromocyclohexene (161 g, 1.0 mol) in 200 mL of a suitable solvent like dichloromethane or CCl₄ in a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Cooling: Cool the flask in an ice-salt bath to -5 °C.[6]

  • Bromine Addition: Slowly add a solution of bromine (160 g, 1.0 mol) in 100 mL of the same solvent from the dropping funnel. Maintain the temperature below 0 °C throughout the addition.[6] The characteristic red-brown color of bromine should disappear upon addition.

  • Completion: Once the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Workup: Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1,2,3-tribromocyclohexane.

Protocol 2: Dehydrobromination to this compound
  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of potassium tert-butoxide (123.4 g, 1.1 mol) in 500 mL of dry tetrahydrofuran (THF).

  • Addition of Precursor: Cool the base solution to 0 °C in an ice bath. Slowly add a solution of crude 1,2,3-tribromocyclohexane (321 g, 1.0 mol) in 100 mL of dry THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture and pour it into 1 L of ice water. Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: After filtering, remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain this compound.

A simplified workflow for the synthesis of this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Elimination & Purification start Cyclohexene reagent1 NBS, CCl4 Radical Initiator start->reagent1 product1 3-Bromocyclohexene reagent1->product1 reagent2 Br2, CCl4 -5 to 0 °C product1->reagent2 product2 1,2,3-Tribromocyclohexane reagent2->product2 reagent3 t-BuOK, THF Reflux product2->reagent3 product3 Crude Product reagent3->product3 purification Workup & Vacuum Distillation product3->purification final_product This compound purification->final_product

Caption: Synthesis workflow from cyclohexene.

References

Technical Support Center: Synthesis of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-dibromocyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during this synthesis. The information is presented in a question-and-answer format to directly address specific issues.

The synthesis of this compound is typically a two-step process starting from cyclohexene. The first step is the electrophilic addition of bromine to cyclohexene to form trans-1,2-dibromocyclohexane. The second step is a base-mediated elimination of one equivalent of HBr to yield the desired product. This guide will address potential pitfalls in both stages of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Bromination of Cyclohexene to trans-1,2-Dibromocyclohexane

Question 1: My reaction mixture turned dark, and the yield of trans-1,2-dibromocyclohexane is low. What could be the cause?

Answer: A low yield and dark coloration during the bromination of cyclohexene are often indicative of competing substitution reactions.[1] The desired reaction is an electrophilic addition of bromine across the double bond. However, if the reaction temperature is not carefully controlled, radical substitution at the allylic positions can occur, leading to a mixture of brominated compounds and the formation of HBr, which can further catalyze side reactions and decomposition.

Troubleshooting and Prevention:

  • Temperature Control: It is crucial to maintain a low temperature (typically between -5 °C and 0 °C) during the addition of bromine.[1] This is best achieved using an ice-salt bath. Low temperatures favor the polar electrophilic addition mechanism over the radical substitution pathway.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the solution of cyclohexene. This prevents a localized buildup of high bromine concentration and helps to dissipate the heat generated from the exothermic reaction.

  • Use of a Solvent: Performing the reaction in a suitable solvent, such as carbon tetrachloride or dichloromethane, helps to control the reaction temperature and concentration of reactants.[1]

Workflow for Temperature-Controlled Bromination:

G cluster_0 Step 1: Bromination of Cyclohexene A Dissolve Cyclohexene in CCl4 B Cool to -5°C (Ice-Salt Bath) A->B C Slowly Add Br2 in CCl4 B->C D Maintain Temp. below 0°C C->D E Reaction Quench & Workup D->E F trans-1,2-dibromocyclohexane E->F

Caption: Controlled bromination workflow.

Part 2: Dehydrobromination of trans-1,2-Dibromocyclohexane

Question 2: During the dehydrobromination of trans-1,2-dibromocyclohexane, I am observing the formation of a significant amount of 1,3-cyclohexadiene. How can I prevent this?

Answer: The formation of 1,3-cyclohexadiene is a common side reaction during the synthesis of this compound.[2][3] This occurs because the desired product, a vinylic bromide, can undergo a second elimination of HBr under the reaction conditions to form a more stable conjugated diene. The key to preventing this over-elimination is to control the reaction conditions and the stoichiometry of the base.

Causality and Control:

  • Reaction Mechanism: The dehydrobromination is typically an E2 (bimolecular elimination) reaction. For the second elimination to occur, a proton must be abstracted from the carbon adjacent to the double bond (an allylic proton). This second elimination is often faster than the first, especially at elevated temperatures, because it leads to a thermodynamically stable conjugated system.

  • Stoichiometry of the Base: Use of a precise molar equivalent of a strong base is critical. An excess of base will drive the reaction towards the formation of the diene.

  • Choice of Base and Solvent: A hindered base, such as potassium tert-butoxide, can sometimes offer better selectivity for the less sterically accessible proton, although this is more of a factor in regioselectivity. For this reaction, a common and effective base is potassium hydroxide in an alcoholic solvent (alcoholic KOH).[4][5]

  • Reaction Temperature and Time: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the second elimination. Monitoring the reaction by TLC or GC-MS can help to determine the optimal reaction time to maximize the yield of the desired product before significant diene formation occurs.

Proposed Mechanism for Side Product Formation:

G A trans-1,2-Dibromocyclohexane B This compound (Desired Product) A->B -HBr (Base) C 1,3-Cyclohexadiene (Side Product) B->C -HBr (Excess Base/Heat)

Caption: Reaction pathway to 1,3-cyclohexadiene.

Troubleshooting Protocol:

ParameterRecommended ConditionRationale
Base 1.0 - 1.1 equivalents of KOHMinimizes the second elimination reaction.
Solvent EthanolA common solvent for dehydrobromination.
Temperature Reflux, with careful monitoringBalance between reaction rate and selectivity.
Reaction Time Monitor by TLC or GC-MSStop the reaction once the starting material is consumed and before significant diene formation.

Question 3: My elimination reaction is very slow, and upon extended heating, I still have a significant amount of starting material. What could be the issue?

Answer: A slow or incomplete dehydrobromination reaction can be due to several factors, primarily related to the stereochemistry of the starting material and the reaction setup. The E2 elimination reaction has a strong stereochemical requirement: the proton being abstracted and the leaving group (bromide) must be in an anti-periplanar (180°) conformation.[6][7]

Stereochemical Considerations:

  • Chair Conformation: In a cyclohexane ring, an anti-periplanar arrangement is achieved when both the proton and the leaving group are in axial positions.

  • trans-1,2-Dibromocyclohexane: The more stable conformation of trans-1,2-dibromocyclohexane has both bromine atoms in equatorial positions. To undergo an E2 reaction, the ring must flip to a less stable conformation where both bromines are axial. This ring flip has an energy barrier that can slow down the reaction.

Troubleshooting a Sluggish Reaction:

  • Ensure a Strong Base: The strength of the base is critical for an E2 reaction. Ensure that your potassium hydroxide is not old or has absorbed significant amounts of water from the atmosphere, which would reduce its basicity.

  • Anhydrous Conditions: While using ethanol as a solvent, ensure that it is relatively dry. The presence of excess water can lead to competing substitution reactions (SN2) or reduce the effectiveness of the base.

  • Sufficient Heating: While avoiding excessive temperatures is important to prevent side reactions, the reaction may require prolonged reflux to overcome the energy barrier for the necessary conformational change.

Conformational Requirement for E2 Elimination:

G cluster_0 trans-1,2-Dibromocyclohexane Conformations A Diequatorial (Stable) No E2 B Diaxial (Less Stable) E2 Possible A->B Ring Flip C E2 Reaction with Base B->C D This compound C->D

Caption: Conformational equilibrium and E2 reactivity.

Question 4: I am observing the formation of 3-bromocyclohexene in my product mixture. How is this possible?

Answer: The presence of 3-bromocyclohexene suggests that a different reaction mechanism is at play, namely allylic bromination. This is not a typical side product of the two-step synthesis from cyclohexene via trans-1,2-dibromocyclohexane. However, it can arise under specific conditions, especially if you are attempting a one-pot synthesis or if your starting materials are not pure.

Possible Causes:

  • Radical Conditions: If the reaction is exposed to UV light or radical initiators, and if a source of bromine radicals is present, allylic bromination of any unreacted cyclohexene can occur. N-bromosuccinimide (NBS) is a reagent specifically used for allylic bromination.[8][9]

  • Allylic Rearrangement: It is also possible, though less common in this specific synthesis, for allylic rearrangements to occur under certain conditions, potentially leading to isomeric products.[10]

Prevention:

  • Purity of Starting Materials: Ensure your starting trans-1,2-dibromocyclohexane is pure and free of cyclohexene.

  • Control of Reaction Conditions: Avoid exposure to UV light or sources of radical initiation during the dehydrobromination step. The reaction should be carried out in a flask protected from direct sunlight.

References

Technical Support Center: Stability of Brominated Cyclohexene Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information regarding the stability and reactivity of brominated cyclohexene systems, with a primary focus on the common and well-characterized precursor, trans-1,2-dibromocyclohexane, and its behavior under various reaction conditions that lead to unsaturated products. Understanding the stability of the saturated precursor is paramount to controlling reactions that form brominated cyclohexenes.

Frequently Asked Questions (FAQs)

Q1: How stable is trans-1,2-dibromocyclohexane under normal storage conditions?

A1: trans-1,2-dibromocyclohexane is a relatively stable compound when stored properly.[1][2][3] However, it can decompose upon prolonged exposure to air and light, often turning dark.[4] For optimal stability, it should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[5]

Q2: What are the signs of decomposition of trans-1,2-dibromocyclohexane?

A2: The primary sign of decomposition is a change in color, with the liquid becoming dark.[4] This is often due to the formation of unsaturated compounds and the release of bromine.

Q3: What is the relative stability of cis- vs. trans-1,2-dibromocyclohexane?

A3: In the chair conformation of cyclohexane, the trans-isomer is generally more stable than the cis-isomer. This is because in trans-1,2-dibromocyclohexane, both bulky bromine atoms can occupy equatorial positions, minimizing steric hindrance.[6] In the cis-isomer, one bromine atom must be in an axial position, leading to greater 1,3-diaxial interactions and therefore, less stability.[6]

Q4: Is 1,2-dibromocyclohexene a stable compound?

A4: Direct information on the isolation and stability of this compound is scarce in standard chemical literature, which suggests it is likely a transient or highly reactive intermediate rather than a stable, isolable compound. It is typically formed in situ during double dehydrobromination reactions of 1,2-dibromocyclohexane and is expected to readily react further.

Troubleshooting Guide for Reactions Involving trans-1,2-Dibromocyclohexane

This section addresses common issues encountered during reactions with trans-1,2-dibromocyclohexane, particularly elimination reactions designed to produce unsaturated products.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired elimination product (e.g., 1-bromocyclohexene or 1,3-cyclohexadiene) 1. Incomplete reaction. 2. Use of a weak base. 3. Unfavorable reaction temperature. 4. Competing substitution reactions.1. Increase reaction time or temperature moderately. 2. Employ a strong, non-nucleophilic base such as potassium tert-butoxide or a "complex base" like NaNH₂–BuᵗONa for better yields of 1-bromocyclohexene.[7] For double elimination to 1,3-cyclohexadiene, a strong base like alcoholic KOH is typically used.[8] 3. Optimize temperature; excessive heat can lead to side products. 4. Use a sterically hindered base to favor elimination over substitution.
Formation of a mixture of products (e.g., 1-bromocyclohexene and 1,3-cyclohexadiene) 1. Stoichiometry of the base is not well-controlled. 2. Reaction conditions are too harsh, promoting a second elimination.1. For the synthesis of 1-bromocyclohexene, use one equivalent of a strong base. For 1,3-cyclohexadiene, at least two equivalents of the base are required.[8] 2. Use milder reaction conditions (e.g., lower temperature) to favor the mono-elimination product.
Reaction mixture turns dark brown or black 1. Decomposition of the starting material or product. 2. Presence of impurities.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use freshly purified trans-1,2-dibromocyclohexane. A purification procedure involves washing with an alcoholic potassium hydroxide solution.[4]
No reaction occurs 1. Inactive base. 2. Low reaction temperature.1. Use a fresh bottle of the base or titrate to determine its activity. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

Dehydrobromination Pathways of trans-1,2-Dibromocyclohexane

The following diagram illustrates the sequential elimination reactions starting from trans-1,2-dibromocyclohexane. The choice of base and reaction conditions determines the final product.

Dehydrobromination A trans-1,2-Dibromocyclohexane B 1-Bromocyclohexene A->B + 1 eq. Strong Base (e.g., NaNH2/t-BuONa)[7] - HBr C 1,3-Cyclohexadiene B->C + 1 eq. Strong Base (e.g., alc. KOH)[8] - HBr

References

Technical Support Center: Characterization of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the characterization of 1,2-Dibromocyclohexene. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive vinyl dibromide. The unique structure of this compound presents specific challenges in synthesis, purification, and analytical characterization. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during experimental work.

Section 1: Synthesis and Stability FAQs

The purity and stability of your starting material are paramount for accurate characterization and successful downstream reactions. Challenges often arise from the synthesis method and the inherent reactivity of the molecule.

Q1: My purified this compound sample darkens over time and shows new impurities in the NMR. What is happening and how can I prevent it?

A: This is a classic sign of sample degradation. This compound, like many halogenated alkenes, can be unstable. The likely degradation pathway is the elimination of hydrogen bromide (HBr), which can be initiated by light, heat, or trace amounts of base or acid. This elimination can lead to the formation of brominated cyclohexadiene isomers or even benzene if elimination proceeds further.

Troubleshooting Protocol:

  • Storage: Store the purified compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (e.g., <-10 °C).

  • Solvent Purity: Ensure all solvents used for storage or analysis (e.g., CDCl₃ for NMR) are fresh and neutral. Acidic impurities in chloroform can accelerate degradation. Consider passing the solvent through a short plug of neutral alumina before use.

  • Avoid Base: Be meticulous in removing any residual base from the purification process. Strong bases are incompatible with this compound.

  • Minimize Handling: Prepare analytical samples immediately before analysis to minimize time spent at room temperature.

Q2: The yield of my this compound synthesis is low, and I have multiple hard-to-separate side products. What are the likely impurities?

A: The synthesis of this compound often proceeds through the bromination of cyclohexene to form a tetrabromide intermediate, followed by a double dehydrobromination.[1] This multi-step process can generate several impurities.

Common Impurities & Side Products:

  • 1,2,3-Tribromocyclohexane: Resulting from incomplete elimination from the tetrabromide precursor.

  • Positional Isomers: Isomers such as 3,4-Dibromocyclohexene or 1,6-Dibromocyclohexene may form depending on the reaction conditions.

  • Over-elimination Products: Formation of 1-bromocyclohexa-1,3-diene or other diene species.

  • Starting Material: Unreacted tetrabromocyclohexane intermediate.

Troubleshooting Workflow for Synthesis & Purification:

G cluster_0 Synthesis Troubleshooting cluster_1 Purification Strategy cluster_2 Analysis start Low Yield / Impure Product check_temp Verify Reaction Temperature Control start->check_temp check_base Assess Stoichiometry & Strength of Base start->check_base check_time Optimize Reaction Time check_base->check_time purification Refine Purification Strategy check_time->purification col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) purification->col_chrom distill Vacuum Distillation (Caution: Thermal Degradation) purification->distill recrystall Recrystallization (If solid at low temp) purification->recrystall nmr_analysis 1H & 13C NMR of Fractions col_chrom->nmr_analysis gcms_analysis GC-MS of Fractions distill->gcms_analysis recrystall->nmr_analysis

Caption: Workflow for troubleshooting synthesis and purification.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound, but spectra can be complex and misleading if not carefully interpreted.

Q3: The proton NMR spectrum of my sample shows complex multiplets in the allylic region (2.0-3.0 ppm). How can I assign these peaks?

A: The four allylic protons (at C3 and C6) of this compound are chemically distinct and couple to each other and to the adjacent protons, leading to complex overlapping signals.

Protocol for Spectral Disambiguation:

  • Increase Field Strength: If available, acquire the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is essential. A COSY spectrum will reveal which protons are coupled to each other. You should see correlations between the protons on C3 and C4, and between C6 and C5.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, confirming the assignment of the allylic protons to the allylic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations, which can be crucial for definitively assigning the quaternary vinylic carbons (C1 and C2).

Q4: How can I use ¹³C NMR to confirm the identity of this compound and distinguish it from isomers?

A: ¹³C NMR is an excellent tool for this purpose due to the distinct chemical shifts of vinylic, allylic, and other sp³ hybridized carbons.

Carbon PositionExpected ¹³C Chemical Shift Range (ppm)Rationale
C1 & C2 (Vinylic) 120 - 135sp² hybridized carbons attached to bromine. Deshielded by both the double bond and the electronegative bromine atoms.
C3 & C6 (Allylic) 30 - 45sp³ hybridized carbons adjacent to the double bond.
C4 & C5 20 - 30Standard sp³ hybridized carbons in a cyclohexene ring.

Distinguishing Isomers:

  • 3,4-Dibromocyclohexene: Would show two vinylic CH signals (around 125-135 ppm) and two CH-Br signals (around 50-60 ppm), which is a clear distinction from the four sp³ CH₂ signals and two quaternary vinylic carbons of this compound.

  • 1,3-Dibromocyclohexene: Would show one vinylic C-Br, one vinylic C-H, and one allylic C-Br, all with distinct and predictable chemical shifts.

Section 3: Gas Chromatography & Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing purity and confirming molecular weight. However, the thermal lability and fragmentation patterns of this compound require careful method optimization.

Q5: My GC chromatogram shows a broad, tailing peak for my compound, or multiple peaks when NMR suggests a pure sample. What is causing this?

A: This strongly suggests on-column degradation or interaction with active sites in the GC system. Halogenated compounds can be thermally sensitive and can also interact with acidic sites in the inlet liner or on the column itself.

Troubleshooting GC Analysis:

  • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and increase it incrementally. Use the lowest temperature that allows for efficient volatilization without causing peak tailing.

  • Use a Deactivated Inlet Liner: Active silanol groups on a standard glass liner can catalyze degradation. Always use a high-quality, deactivated liner.

  • Check for Column Bleed/Degradation: High column bleed, especially at elevated temperatures, can indicate that the stationary phase is degrading, which can create active sites.

  • Temperature Program: Use a gentler temperature ramp and a lower final hold temperature to minimize the time the analyte spends at high temperatures.

G cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Final Verification start Poor Peak Shape in GC check_liner Inspect Inlet Liner (Is it deactivated & clean?) start->check_liner check_temp Review Inlet & Oven Temperatures (Are they too high?) start->check_temp lower_temp Decrease Inlet Temperature check_liner->lower_temp If liner is old/dirty new_column Test with a New, Low-Bleed Column check_liner->new_column If problem persists gentle_ramp Use Slower Oven Ramp check_temp->gentle_ramp If temps are high run_std Analyze Known Standard lower_temp->run_std gentle_ramp->run_std new_column->run_std confirm Confirm Resolution & Peak Shape run_std->confirm

Caption: Troubleshooting workflow for poor GC peak shape.

Q6: I am having trouble identifying the molecular ion (M⁺) peak in the mass spectrum of this compound. What should I look for?

A: The molecular ion of a dibrominated compound is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2] This creates a distinctive isotopic pattern.

Identifying the Molecular Ion Cluster:

  • Look for the "M, M+2, M+4" Pattern: The molecular ion will not be a single peak but a cluster of three peaks.

    • M⁺: Contains two ⁷⁹Br atoms.

    • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • [M+4]⁺: Contains two ⁸¹Br atoms.

  • Check the Relative Intensities: The theoretical intensity ratio for a dibrominated compound is approximately 1:2:1 . The [M+2]⁺ peak will be the most abundant in the cluster.

  • Confirm the Mass: For C₆H₈Br₂, the expected masses are:

    • M⁺ (C₆H₈⁷⁹Br₂): m/z 237.9

    • [M+2]⁺ (C₆H₈⁷⁹Br⁸¹Br): m/z 239.9

    • [M+4]⁺ (C₆H₈⁸¹Br₂): m/z 241.9

Common Fragmentation Pathways: The molecular ion may be weak due to facile fragmentation. Look for major fragments corresponding to:

  • [M-Br]⁺: Loss of a bromine radical (m/z ~159/161). This is often a very prominent peak.

  • [M-HBr]⁺: Loss of hydrogen bromide (m/z ~158/160).

  • [C₆H₇]⁺: Loss of both bromine atoms and a hydrogen (m/z ~79).

Section 4: Infrared (IR) Spectroscopy

Q7: The C=C stretch for my this compound sample is very weak or absent in the IR spectrum. Does this mean the double bond is not present?

A: Not necessarily. The intensity of a C=C stretching vibration in an IR spectrum is dependent on the change in the dipole moment during the vibration. In this compound, the double bond is symmetrically substituted by two identical, heavy bromine atoms. This symmetry can significantly reduce the change in the dipole moment during the stretching motion, leading to a very weak or even undetectable C=C absorption band.

What to Look for Instead:

  • C-H Stretch (sp²): Look for weak to medium peaks just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹). These correspond to the C-H stretching of any vinylic protons if they were present, but since there are none in this molecule, their absence is expected. The key is to look for the aliphatic C-H stretches.

  • C-H Stretch (sp³): You should see strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the eight sp³ C-H bonds in the ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including C-Br stretches (typically 500-700 cm⁻¹), which can help confirm the presence of the halogen atoms.

Comparing your spectrum to that of the saturated analogue, trans-1,2-dibromocyclohexane, can be instructive. The absence of a clear C=C stretch is not definitive proof of a failed reaction; rely on NMR and MS for primary structural confirmation.

References

preventing rearrangement reactions of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides in-depth troubleshooting advice and clear experimental protocols for researchers, scientists, and drug development professionals working with brominated cyclohexene derivatives. The focus is on preventing undesired rearrangement and elimination reactions, which are common challenges in this area of synthesis. As Senior Application Scientists, we provide not just steps, but the mechanistic reasoning behind them to empower you to make informed decisions in your experiments.

Introduction: Understanding the Instability of 1,2-Dibromocyclohexene

The compound at the heart of the query, this compound, is not a common, commercially available starting material. It is often a transient or unstable intermediate. Researchers typically encounter rearrangement issues when working with its saturated precursor, trans-1,2-dibromocyclohexane, or when performing reactions on related brominated cyclohexenes. This guide addresses the most common practical challenges encountered in the laboratory: the unwanted formation of rearranged dienes and the unpredictable shifting of double bonds during substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a reaction on trans-1,2-dibromocyclohexane using a base, but I keep forming 1,3-cyclohexadiene. Why is this happening and how can I stop it?

A1: Root Cause Analysis

What you are observing is a classic double dehydrobromination, which is a type of elimination reaction.[1] The formation of 1,3-cyclohexadiene is often thermodynamically favored due to the stability of the resulting conjugated π-system. The reaction proceeds via a sequential E2 elimination mechanism, especially with strong, non-bulky bases like alcoholic potassium hydroxide (KOH).[2]

The mechanism requires a specific anti-periplanar arrangement of the hydrogen and the leaving group (bromine). In the chair conformation of trans-1,2-dibromocyclohexane, the two bromine atoms can occupy diaxial positions, which perfectly sets up the first E2 elimination to form 1-bromocyclohexene. However, the second elimination happens rapidly under harsh conditions, leading to the conjugated diene.[3]

Troubleshooting & Prevention Strategy:

To prevent the second elimination and isolate the vinyl bromide (1-bromocyclohexene), you must carefully control the reaction conditions to favor mono-elimination.

  • Choice of Base: Use a sterically hindered or "complex" base. These bases are poor nucleophiles and their bulkiness makes it more difficult to abstract the second proton required for the follow-on elimination.

  • Temperature Control: Perform the reaction at the lowest possible temperature to provide enough energy for the first elimination but not the second.

  • Stoichiometry: Use only one equivalent of the base to limit the extent of the reaction.

dot

Caption: Figure 1: Double E2 Elimination Pathway.

Q2: When I perform a substitution reaction on a brominated cyclohexene, the final product has the double bond and the new group in a different location than expected. What is this rearrangement?

A2: Root Cause Analysis

This is a classic allylic rearrangement (or allylic shift).[4] It occurs in nucleophilic substitution reactions of allylic compounds—substrates where the leaving group is on a carbon atom adjacent to a double bond. Your brominated cyclohexene is an allylic system. The rearrangement can proceed through two main pathways: SN1' and SN2'.

  • SN1' Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate after the bromine leaving group departs.[5] The nucleophile can then attack at either end of the delocalized cation, leading to a mixture of the "normal" product and the rearranged (allylic shift) product. This is common with secondary or tertiary allylic systems, weak nucleophiles, and polar protic solvents.

  • SN2' Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), simultaneously displacing the leaving group and shifting the double bond.[6] This pathway is favored by strong nucleophiles, sterically hindered substrates where direct SN2 attack is difficult, and polar aprotic solvents.[5]

Troubleshooting & Prevention Strategy:

Controlling the reaction pathway is key to preventing the undesired rearranged product.

  • To Favor Direct SN2 (No Rearrangement): Use a highly polar aprotic solvent (e.g., DMSO, DMF) to solvate the counter-ion of the nucleophile, making the nucleophile more reactive. Use a strong, unhindered nucleophile and maintain low temperatures.

  • To Minimize SN1' (Carbocation Pathway): Avoid conditions that favor carbocation formation. Use less polar solvents, avoid Lewis acids, and maintain low reaction temperatures. Using a high concentration of a strong nucleophile will favor the bimolecular (SN2/SN2') pathway over the unimolecular (SN1') one.

dot

Allylic_Rearrangement Figure 2: Competing SN' Rearrangement Pathways Start Allylic Bromide Substrate Carbocation Resonance-Stabilized Allylic Carbocation Start->Carbocation SN1 Pathway (-Br-) SN2_Direct Direct Product (SN2) Start->SN2_Direct SN2 Pathway (Direct Attack) SN2_Rearranged Rearranged Product (SN2') Start->SN2_Rearranged SN2' Pathway (Concerted) SN1_Direct Direct Product (SN1) Carbocation->SN1_Direct Nu:- attack @ C1 SN1_Rearranged Rearranged Product (SN1') Carbocation->SN1_Rearranged Nu:- attack @ C3

Caption: Figure 2: Competing SN' Rearrangement Pathways.

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-Dehydrobromination of trans-1,2-Dibromocyclohexane

This protocol is designed to favor the formation of 1-bromocyclohexene while suppressing the over-elimination to 1,3-cyclohexadiene.[7]

Objective: Synthesize 1-bromocyclohexene.

Materials:

  • trans-1,2-Dibromocyclohexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolve trans-1,2-dibromocyclohexane (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.05 eq) in anhydrous THF.

  • Add the KOtBu solution to the cooled dibromide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The steric bulk of KOtBu disfavors the second elimination step.

  • After the addition is complete, let the reaction stir at 0°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via fractional distillation or column chromatography.

ParameterRecommended ConditionRationale
Base Potassium tert-butoxideSterically hindered base favors E2 but is less likely to perform the second elimination.
Solvent Anhydrous THFAprotic solvent, suitable for reactions with strong bases.
Temperature 0°C to 5°CReduces the rate of the second, more energy-intensive elimination.
Stoichiometry ~1.05 eq of baseLimits the potential for the double elimination reaction.
Protocol 2: Minimizing Allylic Rearrangement in Nucleophilic Substitution

This protocol aims to achieve a direct SN2 substitution on an allylic bromide while suppressing the competing SN2' rearrangement.

Objective: Substitute a bromine atom in an allylic position without shifting the double bond.

Materials:

  • Allylic bromide substrate (e.g., 3-bromocyclohexene)

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and an argon/nitrogen inlet.

  • Add the nucleophile (e.g., NaN₃, 1.2 eq) and anhydrous DMSO to the flask. Stir to dissolve.

  • Add the allylic bromide substrate (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50°C). Higher temperatures may promote elimination or SN1 pathways.

  • Monitor the reaction by TLC or GC to track the disappearance of the starting material and the appearance of the direct substitution product.

  • Once the reaction is complete, cool to room temperature and pour the mixture into cold water.

  • Perform a standard aqueous workup, extracting the product with a non-polar solvent (e.g., hexane or ethyl acetate).

  • Wash the combined organic layers with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

ParameterRecommended ConditionRationale
Nucleophile Strong, non-basic (e.g., N₃⁻, CN⁻)Favors substitution over elimination. High concentration favors bimolecular pathways.
Solvent Polar Aprotic (DMSO, DMF)Solvates the cation, increasing the "naked" anion's nucleophilicity for a direct SN2 attack.[8]
Temperature Moderate (e.g., 40-50°C)Provides sufficient energy for SN2 without promoting carbocation formation (SN1') or elimination.
Substrate Primary or unhindered secondaryDirect SN2 attack is sterically favored. Hindered substrates are more prone to SN2' rearrangement.[4]

References

Technical Support Center: Synthesis of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-dibromocyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Unlike more common brominations, the preparation of this compound is a nuanced process without a standard one-pot reaction. Success hinges on a careful selection of precursors and a deep understanding of competing reaction pathways.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most plausible synthetic routes. Our approach is grounded in established chemical principles to help you anticipate and resolve experimental challenges.

Core Challenge: Achieving Regioselective Synthesis

The primary difficulty in synthesizing this compound lies in controlling the position of the bromine atoms and the double bond. Direct bromination of cyclohexene leads to the saturated trans-1,2-dibromocyclohexane[1]. Therefore, multi-step strategies are required, each with its own set of potential pitfalls. We will explore two such strategies: the dehydrobromination of a tribromocyclohexane precursor and the bromination of 1,3-cyclohexadiene.

Strategy 1: Dehydrobromination of 1,2,3-Tribromocyclohexane

This strategy involves the synthesis of a tribrominated cyclohexane followed by a selective elimination of one equivalent of hydrogen bromide (HBr).

Strategy 1 Cyclohexene Cyclohexene Tribromo 1,2,3-Tribromocyclohexane Cyclohexene->Tribromo Bromination Dibromo This compound Tribromo->Dibromo Dehydrobromination (Base) Byproducts Byproducts (e.g., dienes) Tribromo->Byproducts Over-elimination

Caption: Synthetic pathway for this compound via a tribromocyclohexane intermediate.

FAQs and Troubleshooting: Strategy 1

Question: My initial bromination of cyclohexene to form the tribromo-precursor is giving a complex mixture of products. What is going wrong?

Answer: The direct conversion of cyclohexene to 1,2,3-tribromocyclohexane is not a standard procedure and is prone to side reactions. A more controlled approach is a two-step process:

  • Synthesis of trans-1,2-dibromocyclohexane: First, perform the well-established electrophilic addition of bromine (Br₂) to cyclohexene. To minimize substitution side reactions, it is crucial to maintain a low temperature (-5 to 0 °C)[1].

  • Allylic Bromination: The resulting trans-1,2-dibromocyclohexane can then undergo a free-radical allylic bromination using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) to introduce the third bromine atom.

Troubleshooting the Precursor Synthesis:

  • Low Yield of trans-1,2-dibromocyclohexane:

    • Cause: Temperature too high during bromination, leading to allylic substitution byproducts.

    • Solution: Maintain strict temperature control using an ice-salt bath. Ensure slow, dropwise addition of the bromine solution[1].

  • Formation of Multiple Tribromoisomers:

    • Cause: The allylic bromination of trans-1,2-dibromocyclohexane can occur at different positions, leading to a mixture of tribromoisomers (e.g., 1,2,3-, 1,2,4-, etc.)[2][3].

    • Solution: This is an inherent challenge. Purification by column chromatography will be necessary to isolate the desired 1,2,3-tribromocyclohexane isomer. Careful monitoring by TLC or GC-MS is essential.

Question: The dehydrobromination of my 1,2,3-tribromocyclohexane is not yielding the desired this compound. Instead, I am isolating 1,3-cyclohexadiene. Why?

Answer: This is a common and expected outcome due to the high reactivity of the system. The elimination of a second equivalent of HBr to form a conjugated diene is often thermodynamically favored.

Troubleshooting the Elimination Step:

  • Over-elimination to Dienes:

    • Cause: The reaction conditions (strong, non-bulky base and/or high temperatures) favor a second elimination. The dehydrobromination of 1,2-dibromocyclohexane is known to produce 1,3-cyclohexadiene[4][5].

    • Solution:

      • Use a hindered base: A bulky base, such as potassium tert-butoxide, may improve the selectivity for the removal of the more accessible proton.

      • Control stoichiometry: Use precisely one equivalent of the base.

      • Low temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Formation of Isomeric Dibromocyclohexenes:

    • Cause: Elimination can potentially occur in different directions, leading to isomers like 2,3-dibromocyclohexene.

    • Solution: The choice of base and reaction conditions can influence regioselectivity. Unfortunately, there is a lack of specific literature for this particular reaction, so empirical optimization is necessary.

Strategy 2: Bromination of 1,3-Cyclohexadiene

This approach involves the direct bromination of a conjugated diene. While seemingly more direct, controlling the addition pattern is a significant challenge.

Strategy 2 Diene 1,3-Cyclohexadiene Products Mixture of Products Diene->Products Br₂ Dibromo12 This compound (1,2-addition product) Products->Dibromo12 Dibromo14 1,4-Dibromocyclohexene (1,4-addition product) Products->Dibromo14 Tetrabromo Tetrabromocyclohexane Products->Tetrabromo

Caption: Bromination of 1,3-cyclohexadiene leads to a mixture of products.

FAQs and Troubleshooting: Strategy 2

Question: My bromination of 1,3-cyclohexadiene is producing a mixture of several compounds, and the yield of this compound is very low. How can I improve this?

Answer: The bromination of conjugated dienes like 1,3-cyclohexadiene is known to produce a mixture of 1,2- and 1,4-addition products, as well as products from the addition of a second equivalent of bromine[6][7][8].

Troubleshooting the Bromination of 1,3-Cyclohexadiene:

  • Formation of 1,4-Addition Products:

    • Cause: This is a classic example of kinetic versus thermodynamic control. The 1,2-addition product is often the kinetic product (formed faster, especially at low temperatures), while the 1,4-addition product can be the thermodynamic product (more stable).

    • Solution: To favor the 1,2-addition product, conduct the reaction at very low temperatures (e.g., -78 °C) and use a non-polar solvent. However, even under these conditions, a mixture is likely.

  • Formation of Tetrabromocyclohexane:

    • Cause: The product, a dibromocyclohexene, still contains a double bond that can react with excess bromine.

    • Solution: Use exactly one equivalent of bromine and add it slowly to the diene solution to avoid a localized high concentration of bromine. Monitor the reaction carefully and stop it once the starting diene is consumed.

  • Purification Challenges:

    • Cause: The boiling points of the isomeric dibromocyclohexene products are likely to be very similar, making distillation difficult.

    • Solution: Careful column chromatography on silica gel is the most promising method for separating these isomers. A combination of GC-MS and NMR spectroscopy will be essential to identify the fractions containing the desired product.

General Troubleshooting and Product Characterization

Question: My final product is unstable and darkens over time. How should I handle and store it?

Answer: Halogenated alkenes, particularly those with allylic bromides, can be sensitive to light, air, and heat.

  • Purification: Ensure all acidic residues (like HBr) are removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then water during the workup.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), in a sealed amber vial, at a low temperature (refrigerator or freezer). The addition of a small amount of a radical inhibitor, like BHT, can also be considered for long-term storage.

Question: I am having trouble confirming the identity of my product. What should I expect to see in the NMR and IR spectra for this compound?

Answer: Experimental spectroscopic data for this compound is not widely available in the literature. However, based on its structure, we can predict the key spectral features:

Spectroscopy Expected Features for this compound
¹H NMR - Vinyl Proton: A triplet or multiplet around 6.2-6.5 ppm, corresponding to the proton on the carbon double-bonded to the bromine-bearing carbon. - Allylic Protons: Multiplets in the range of 2.5-3.0 ppm. - Aliphatic Protons: Multiplets in the range of 1.8-2.4 ppm.
¹³C NMR - Vinylic Carbons: Two peaks in the downfield region (120-140 ppm). The carbon bearing the bromine will be further downfield. - Aliphatic Carbons: Peaks in the range of 20-40 ppm.
IR - C=C Stretch: A weak to medium absorption around 1640-1660 cm⁻¹. - =C-H Stretch: An absorption above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹). - C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-680 cm⁻¹.

Note: These are predicted values. It is highly recommended to perform a full characterization, including high-resolution mass spectrometry, to confirm the elemental composition of your product.

References

Validation & Comparative

The Decisive Halogen: A Comparative Guide to the Reactivity of 1,2-Dibromocyclohexene and 1,2-Dichlorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the subtle differences between reactants can have profound impacts on reaction outcomes, rates, and yields. The choice of a halogen in a substrate is a classic example of a seemingly minor change with significant consequences. This guide provides an in-depth comparison of the reactivity of two closely related vinyl dihalides: 1,2-dibromocyclohexene and 1,2-dichlorocyclohexene. We will dissect the fundamental principles governing their reactivity and provide a framework for experimentally validating these concepts.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of haloalkenes in elimination and substitution reactions is primarily governed by two key factors: the strength of the carbon-halogen bond and the ability of the halogen to function as a leaving group.[1][2][3] A comprehensive understanding of these principles is crucial for predicting reaction outcomes and designing synthetic strategies.

The Superior Leaving Group: Bromide vs. Chloride

A good leaving group is a species that can depart with a pair of electrons and is stable on its own.[4] The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[4][5] When we compare the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[6] Consequently, bromide is a better leaving group than chloride.[5][6][7] In reactions where the departure of the halide is part of the rate-determining step, the substrate with the better leaving group will react faster.

The Weaker Link: Carbon-Halogen Bond Strength

Chemical reactions involve the breaking and forming of bonds. The energy required to break a bond, known as bond dissociation energy, is a critical factor in determining reaction rates.[2][8] A weaker bond requires less energy to cleave, leading to a faster reaction.[1][3] The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2][8][9] This difference in bond strength means that, all other factors being equal, the C-Br bond will break more readily, accelerating the reaction rate.[2]

Comparative Data: Bond Energies

The quantitative differences in bond dissociation energies clearly illustrate why this compound is primed for higher reactivity.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl346[8]
C-Br290[8]

Data sourced from Cambridge (CIE) A Level Chemistry Revision Notes 2023.[8]

The significantly lower bond dissociation energy of the C-Br bond indicates it is the more labile of the two, predisposing this compound to faster reaction rates in processes involving C-X bond cleavage.

Experimental Validation: A Comparative Dehydrohalogenation Study

To empirically compare the reactivity of these two compounds, a base-induced elimination reaction to form the highly reactive intermediate, cyclohexyne, is an ideal model system.[10][11][12][13] The cyclohexyne can be generated in situ and trapped with a diene via a Diels-Alder reaction, providing a stable and quantifiable product.[11][14][15][16]

Experimental Protocol: In-Situ Generation and Trapping of Cyclohexyne

Objective: To compare the rate of formation of a Diels-Alder adduct from this compound and 1,2-dichlorocyclohexene, reflecting their relative rates of elimination.

Materials:

  • This compound

  • 1,2-Dichlorocyclohexene

  • Potassium tert-butoxide (a strong, non-nucleophilic base)

  • 2,5-Diphenylisobenzofuran (a trapping agent that is intensely colored)

  • Anhydrous tetrahydrofuran (THF) as the solvent

Procedure:

  • Prepare two separate, identical reaction flasks under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, dissolve a known concentration of the trapping agent, 2,5-diphenylisobenzofuran, in anhydrous THF.

  • To one flask, add this compound (1 equivalent). To the other, add 1,2-dichlorocyclohexene (1 equivalent).

  • Initiate the reactions by adding a solution of potassium tert-butoxide (2.2 equivalents) in THF to each flask at a controlled temperature (e.g., 0 °C).

  • Monitor the progress of each reaction by taking aliquots at regular time intervals and measuring the disappearance of the colored 2,5-diphenylisobenzofuran using a UV-Vis spectrophotometer.

  • The rate of disappearance of the trapping agent is directly proportional to the rate of cyclohexyne formation, and thus to the reactivity of the starting dihalide.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep1 Flask 1: This compound + Trapping Agent in THF init1 Add K-tert-butoxide prep1->init1 prep2 Flask 2: 1,2-Dichlorocyclohexene + Trapping Agent in THF init2 Add K-tert-butoxide prep2->init2 monitor Monitor disappearance of trapping agent via UV-Vis Spectroscopy init1->monitor init2->monitor analysis Compare reaction rates monitor->analysis

Caption: Experimental workflow for comparing the reactivity of 1,2-dihalocyclohexenes.

Predicted Outcomes

Based on the theoretical principles, the following outcomes are expected:

SubstratePredicted Reaction RateRationale
This compoundFasterWeaker C-Br bond and superior leaving group ability of bromide.
1,2-DichlorocyclohexeneSlowerStronger C-Cl bond and poorer leaving group ability of chloride.

The reaction with this compound will likely proceed to completion more rapidly and/or at a lower temperature than the reaction with its dichloro- counterpart.

Mechanistic Insight: The E2 Elimination Pathway

The formation of cyclohexyne from 1,2-dihalocyclohexenes with a strong base proceeds through a concerted E2 (elimination, bimolecular) mechanism.[17][18] This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.[19][20] The rate-determining step involves the simultaneous breaking of the C-H and C-X bonds.

Caption: Comparative energy profile of the E2 elimination for bromo- and chloro-substrates.

The transition state for the elimination from this compound is lower in energy due to the partial breaking of the weaker C-Br bond and the departure of the more stable bromide leaving group. This lower activation energy barrier results in a faster reaction rate.

Conclusion

In a direct comparison, This compound is unequivocally more reactive than 1,2-dichlorocyclohexene in elimination reactions. This heightened reactivity is a direct consequence of two synergistic electronic properties:

  • Superior Leaving Group Ability: The bromide ion is a weaker base and thus a more stable leaving group than the chloride ion.[4][5][6]

  • Weaker Carbon-Halogen Bond: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it easier to cleave during the reaction.[1][2][3][8]

For chemists and drug development professionals, understanding these fundamental principles is paramount. The choice between a bromo- or chloro-substituted intermediate can significantly influence reaction conditions, efficiency, and overall synthetic strategy. While chloro-derivatives may offer advantages in terms of cost or availability, the enhanced reactivity of their bromo- counterparts often justifies their use, enabling milder reaction conditions and potentially higher yields.

References

Navigating Reactivity: A Comparative Guide to 1,2-Dibromocyclohexene and 1,2-Dibromocyclohexane for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the choice of substrate is paramount to the success of a reaction. Halogenated cyclohexanes and cyclohexenes are versatile building blocks, but their reactivity profiles can differ significantly, influencing reaction pathways and product distributions. This guide provides an in-depth, objective comparison of the reactivity of 1,2-dibromocyclohexene and 1,2-dibromocyclohexane, offering experimental insights and detailed protocols to inform your synthetic strategies.

At a Glance: Structural and Electronic Differences

The fundamental difference between 1,2-dibromocyclohexane and this compound lies in the presence of a carbon-carbon double bond in the latter. This seemingly simple structural variation has profound implications for the electronic environment of the C-Br bonds and, consequently, the overall reactivity of the molecules.

Feature1,2-DibromocyclohexaneThis compound
Saturation Saturated (sp³ hybridized carbons)Unsaturated (two sp² and four sp³ hybridized carbons)
C-Br Bond Type Alkyl bromideVinylic and Allylic bromides
Key Reactive Sites Two secondary alkyl C-Br bondsOne vinylic C-Br bond, one allylic C-Br bond

The bromine atoms in 1,2-dibromocyclohexane are attached to sp³-hybridized carbon atoms, classifying them as alkyl bromides. In contrast, this compound possesses two distinct types of C-Br bonds: a vinylic bromide, where the bromine is directly attached to a double-bonded carbon (sp²), and an allylic bromide, where the bromine is on a carbon adjacent to the double bond (sp³). This distinction is crucial for understanding their divergent chemical behaviors.

Comparative Reactivity Analysis: Elimination and Substitution Reactions

The primary reaction pathways for these di-bromo compounds are elimination (dehydrobromination) and nucleophilic substitution. Here, we dissect their reactivity in these key transformations.

Elimination Reactions: A Tale of Two Pathways

Elimination reactions of vicinal dibromides are a cornerstone of alkene and alkyne synthesis. The structural differences between our two target molecules lead to vastly different outcomes and reaction kinetics.

1,2-Dibromocyclohexane: A Gateway to Dienes

1,2-Dibromocyclohexane readily undergoes a double dehydrobromination reaction when treated with a strong base, such as alcoholic potassium hydroxide (KOH), to yield the conjugated diene, 1,3-cyclohexadiene.[1] This reaction typically proceeds via a concerted E2 mechanism. The first elimination of HBr forms 1-bromocyclohexene as an intermediate, which then undergoes a second elimination to give the final diene product.

The stereochemistry of the starting material is critical. For an efficient E2 reaction to occur, the hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. In the chair conformation of cyclohexane, this translates to a trans-diaxial arrangement of the hydrogen and bromine atoms.[2]

This compound: The Challenge of Vinylic and Allylic Systems

The dehydrobromination of this compound is a more nuanced process. The vinylic C-Br bond is significantly stronger and less prone to cleavage than an alkyl C-Br bond due to the increased s-character of the sp² carbon and potential resonance stabilization. Conversely, the allylic C-Br bond is more labile and susceptible to cleavage due to the formation of a resonance-stabilized allylic carbocation or a more stable transition state in an SN2 or E2 reaction.

Elimination of the vinylic bromide is particularly challenging and generally requires very strong bases, such as sodium amide (NaNH₂) or a "complex base" like NaNH₂-BuᵗONa, to proceed.[3] The product of this elimination is the highly strained and reactive intermediate, cyclohexyne, which is typically trapped in situ with a diene like furan.

The elimination involving the allylic bromide is more facile. However, the presence of the adjacent vinylic bromide can influence the regioselectivity of the reaction.

Experimental Insight:

While direct quantitative rate comparisons are scarce in the literature, the general principles of organic chemistry, supported by numerous studies on analogous systems, confirm that alkyl halides are significantly more reactive in E2 reactions than vinylic halides under similar conditions. The requirement of harsher reagents (e.g., NaNH₂) for the elimination of vinylic halides is a testament to their lower reactivity.

Nucleophilic Substitution: A Clear Distinction in Reactivity

Nucleophilic substitution reactions on these substrates further highlight their disparate chemical nature.

1,2-Dibromocyclohexane: A Substrate for SN2 Reactions

As a secondary alkyl halide, 1,2-dibromocyclohexane can undergo nucleophilic substitution, typically via an SN2 mechanism. However, elimination reactions are often a competitive pathway, especially with strong, bulky bases.[4] The success of substitution is highly dependent on the choice of nucleophile and reaction conditions. For instance, reaction with sodium cyanide has been reported to yield the dinitrile, albeit in modest yields, with elimination and other side products also being formed.

This compound: The Unreactive Vinylic Position

Vinylic halides, such as the one present in this compound, are notoriously unreactive towards SN1 and SN2 reactions. The SN2 pathway is disfavored due to the increased electron density of the double bond repelling the incoming nucleophile and the high energy of the transition state. The SN1 pathway is inhibited by the instability of the resulting vinylic carbocation.

In contrast, the allylic bromide in this compound is highly susceptible to nucleophilic substitution, proceeding readily through either an SN1 or SN2 mechanism, depending on the reaction conditions. The ability to form a resonance-stabilized allylic carbocation makes the SN1 pathway particularly favorable.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are presented below.

Synthesis of 1,2-Dibromocyclohexane from Cyclohexene

This procedure details the addition of bromine to cyclohexene to form trans-1,2-dibromocyclohexane.[5]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride

  • Absolute alcohol

  • Ice-salt bath

  • Three-necked round-bottomed flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

Procedure:

  • In a 2-L three-necked, round-bottomed flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Cool the flask in an ice-salt bath.

  • Begin stirring the solution and, once the temperature reaches -5°C, add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from a separatory funnel at a rate that maintains the reaction temperature at or below -1°C.

  • The addition should take approximately three hours.

  • After the addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

  • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure. The pure 1,2-dibromocyclohexane distills at 99–103°C/16 mm Hg.

Expected Yield: Approximately 95%

Diagrammatic Representation of the Synthesis of 1,2-Dibromocyclohexane

G Cyclohexene Cyclohexene Intermediate Bromonium Ion Intermediate Cyclohexene->Intermediate + Br₂ Br2 Br₂ in CCl₄ Product trans-1,2-Dibromocyclohexane Intermediate->Product + Br⁻ (anti-attack)

Caption: Synthesis of trans-1,2-dibromocyclohexane from cyclohexene.

Dehydrobromination of 1,2-Dibromocyclohexane to 1,3-Cyclohexadiene

This protocol describes the double dehydrobromination of 1,2-dibromocyclohexane using alcoholic potassium hydroxide.[1]

Materials:

  • 1,2-Dibromocyclohexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask.

  • To the flask, add 1,2-dibromocyclohexane and 2 equivalents of alcoholic potassium hydroxide solution.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,3-cyclohexadiene.

  • Purify the product by distillation.

Expected Product: 1,3-Cyclohexadiene

Diagrammatic Representation of the Dehydrobromination of 1,2-Dibromocyclohexane

G Dibromocyclohexane 1,2-Dibromocyclohexane Intermediate 1-Bromocyclohexene Dibromocyclohexane->Intermediate E2 Elimination (-HBr) KOH 2 eq. Alcoholic KOH Product 1,3-Cyclohexadiene Intermediate->Product E2 Elimination (-HBr)

Caption: Formation of 1,3-cyclohexadiene via double dehydrobromination.

Conclusion: Key Takeaways for the Synthetic Chemist

The choice between 1,2-dibromocyclohexane and this compound as a starting material is dictated by the desired synthetic outcome.

  • For the synthesis of dienes , 1,2-dibromocyclohexane is the superior choice, readily undergoing double dehydrobromination under standard conditions.

  • For accessing the highly reactive cyclohexyne intermediate , this compound is a potential precursor, though it requires significantly more forcing reaction conditions for elimination of the vinylic bromide.

  • In nucleophilic substitution reactions , the two substrates offer different opportunities. 1,2-dibromocyclohexane can be functionalized at both positions, albeit with competition from elimination. This compound, on the other hand, allows for selective substitution at the more reactive allylic position, leaving the vinylic bromide intact for potential subsequent transformations.

By understanding the fundamental principles of their reactivity, supported by the experimental data and protocols provided, researchers can make more informed decisions in the design and execution of their synthetic routes.

References

A Spectroscopic Guide to Differentiating Cis and Trans 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in chemical synthesis and analysis. The distinct spatial arrangement of atoms in diastereomers, such as cis- and trans-1,2-dibromocyclohexane, leads to unique physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount. This guide provides an in-depth spectroscopic comparison of cis- and trans-1,2-dibromocyclohexane, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the conformational underpinnings of their spectral differences and provide practical, field-proven insights for their identification.

The Conformational Landscape: A Prerequisite for Spectral Interpretation

The spectroscopic disparities between cis- and trans-1,2-dibromocyclohexane are fundamentally rooted in their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the two bromine substituents on this chair framework dictates the local electronic and steric environments, which are in turn probed by various spectroscopic techniques.

The trans isomer can exist as two distinct chair conformers in equilibrium: a diequatorial (ee) and a diaxial (aa) form. Generally, the diequatorial conformer is significantly more stable due to the minimization of 1,3-diaxial interactions, which are a source of considerable steric strain.[1] However, the equilibrium can be influenced by solvent polarity.[2]

Conversely, the cis isomer exists as a pair of rapidly interconverting, enantiomeric chair conformers. In each conformer, one bromine atom occupies an axial (a) position while the other is in an equatorial (e) position (ae ⇌ ea).[3] This dynamic equilibrium is crucial to understanding the time-averaged signals observed in NMR spectroscopy.

cluster_trans trans-1,2-Dibromocyclohexane cluster_cis cis-1,2-Dibromocyclohexane trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip cis_ae1 Axial-Equatorial (a,e) cis_ea1 Equatorial-Axial (e,a) cis_ae1->cis_ea1 Ring Flip (Enantiomers, Rapid Interconversion) cis_ea1->cis_ae1 Ring Flip (Enantiomers, Rapid Interconversion)

Figure 1: Conformational equilibria of trans- and cis-1,2-dibromocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts and coupling constants.

¹H NMR Spectroscopy

The key to differentiating the isomers lies in the signals of the methine protons (CH-Br). Their chemical shifts and, more importantly, their coupling constants with adjacent protons are highly dependent on their axial or equatorial orientation. The Karplus relationship, which correlates the vicinal coupling constant (³J) to the dihedral angle between two protons, is the guiding principle here.[3]

  • trans-1,2-Dibromocyclohexane: In its predominant diequatorial conformation, the two methine protons are in axial positions. This results in a large axial-axial (³J_ax,ax) coupling constant, typically in the range of 8-13 Hz, with the adjacent axial protons. The methine protons themselves will appear as a complex multiplet due to coupling with four neighboring protons.

  • cis-1,2-Dibromocyclohexane: Due to the rapid ring flip between the two equivalent axial-equatorial conformers, the observed NMR spectrum is a time-averaged representation. The methine proton is in an axial position half the time and an equatorial position the other half. This averaging results in smaller observed coupling constants, typically a mix of axial-equatorial (³J_ax,eq) and equatorial-axial (³J_eq,ax) couplings (usually 2-5 Hz), and equatorial-equatorial (³J_eq,eq) couplings (usually 2-5 Hz). Consequently, the signal for the methine protons in the cis isomer is often a broader, less resolved multiplet compared to the trans isomer.

Parameter cis-1,2-Dibromocyclohexane (Predicted) trans-1,2-Dibromocyclohexane (Observed)
CH-Br Proton Chemical Shift (δ) ~4.6 ppm (broad multiplet)~4.7 ppm (multiplet)[4]
Key ¹H-¹H Coupling Constants (³J) Averaged axial-equatorial and equatorial-axial couplings (~3-6 Hz)Large axial-axial coupling (~8-10 Hz)[2]
Appearance of CH-Br Signal Broader, less resolved multipletSharper, more defined multiplet with large couplings

Table 1: Comparative ¹H NMR Data for cis- and trans-1,2-Dibromocyclohexane.

¹³C NMR Spectroscopy

In proton-decoupled ¹³C NMR, the number of signals and their chemical shifts provide valuable information.

  • trans-1,2-Dibromocyclohexane: Due to the C₂ symmetry of the predominant diequatorial conformer, the two methine carbons (C-Br) are equivalent, as are the two pairs of methylene carbons. This results in a spectrum with only three signals.

  • cis-1,2-Dibromocyclohexane: The cis isomer lacks this element of symmetry in any single conformation. The rapid ring flip averages the environments, but the two methine carbons remain chemically equivalent, and the four methylene carbons are also equivalent in pairs. Therefore, the cis isomer will also show three signals in its ¹³C NMR spectrum. The key differentiator is the chemical shift values, which are influenced by steric effects (γ-gauche effect). The axial bromine in the cis conformers will cause a slight upfield shift (lower ppm value) for the γ-carbons compared to the trans isomer where both bromines are equatorial.

Carbon Environment cis-1,2-Dibromocyclohexane (Predicted) trans-1,2-Dibromocyclohexane (Observed)
C-Br ~55-60 ppm~59 ppm
CH₂ (adjacent to C-Br) ~33-37 ppm~36 ppm
CH₂ (remote from C-Br) ~23-27 ppm~26 ppm

Table 2: Comparative ¹³C NMR Data for cis- and trans-1,2-Dibromocyclohexane.

Vibrational Spectroscopy: A Tale of Two Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The differences in symmetry and bond orientations between the cis and trans isomers lead to distinct IR absorption patterns, particularly in the fingerprint region (below 1500 cm⁻¹).

  • trans-1,2-Dibromocyclohexane: The C-Br stretching vibrations are of particular interest. In the more stable diequatorial conformer, the two C-Br bonds are anti-periplanar, leading to a strong, characteristic absorption band. The diaxial conformer will have a different C-Br stretching frequency. The observed spectrum is a composite of both, though dominated by the diequatorial form. The spectrum of the trans isomer typically shows prominent peaks corresponding to C-H stretching (2800-3000 cm⁻¹) and CH₂ scissoring (around 1450 cm⁻¹).[5] The C-Br stretching vibrations are expected in the 500-700 cm⁻¹ region.

Vibrational Mode cis-1,2-Dibromocyclohexane (Predicted) trans-1,2-Dibromocyclohexane (Observed)
C-H Stretch ~2850-2950 cm⁻¹~2850-2950 cm⁻¹[6]
CH₂ Scissoring ~1440-1460 cm⁻¹~1448 cm⁻¹[5]
C-Br Stretch Different frequencies due to gauche arrangementCharacteristic frequencies for diequatorial and diaxial conformers[6]

Table 3: Comparative IR Spectroscopy Data for cis- and trans-1,2-Dibromocyclohexane.

Mass Spectrometry: Unraveling Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the stereochemistry of the parent molecule can influence the fragmentation pathways, although the resulting mass spectra of diastereomers are often very similar. The primary utility of MS in this context is the confirmation of the molecular weight and the elemental composition (bromine's characteristic isotopic pattern).

Both isomers will exhibit a molecular ion peak (M⁺) cluster around m/z 240, 242, and 244, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most significant fragmentation pathway for both is likely the loss of a bromine atom to form a [M-Br]⁺ ion at m/z 161 and 163. Subsequent loss of HBr is also a probable fragmentation route. While subtle differences in the relative intensities of fragment ions may exist due to the different steric environments of the isomers influencing the stability of the intermediate radical cations, these are often not pronounced enough for unambiguous differentiation without careful comparison to authenticated standards.[7]

Ion m/z Expected Presence in Both Isomers
[M]⁺ 240, 242, 244Yes, with characteristic bromine isotope pattern
[M-Br]⁺ 161, 163Yes, likely a prominent peak
[M-HBr]⁺ 160, 162Yes
[C₆H₈]⁺ 80Yes, from loss of both Br atoms and H₂

Table 4: Expected Key Fragments in the Mass Spectra of cis- and trans-1,2-Dibromocyclohexane.

Experimental Protocols

NMR Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the 1,2-dibromocyclohexane isomer for ¹H NMR, and 20-30 mg for ¹³C NMR.[8][9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for these compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter run 4. Acquire Spectrum filter->run

Figure 2: Standard workflow for NMR sample preparation.
FTIR Spectroscopy (Liquid Film)

For pure liquid samples, a simple liquid film method is often sufficient.

  • Sample Application: Place a single drop of the 1,2-dibromocyclohexane isomer onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition: Place the assembled plates in the spectrometer and acquire the IR spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating the isomers (if in a mixture) and obtaining their individual mass spectra.

  • Sample Preparation: Prepare a dilute solution of the sample(s) in a volatile organic solvent such as cyclohexane or dichloromethane (~1 mg/mL).

  • GC Conditions:

    • Injector: 250 °C, split or splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation and elution.[3]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

The differentiation of cis- and trans-1,2-dibromocyclohexane is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the magnitude of the vicinal coupling constants of the methine protons providing a clear distinction based on the conformational preferences of the two isomers. ¹³C NMR and IR spectroscopy offer valuable complementary data, with differences in chemical shifts and fingerprint region absorptions, respectively. While mass spectrometry is essential for confirming molecular weight and elemental composition, its utility in distinguishing these diastereomers is more limited. By understanding the fundamental relationship between molecular conformation and spectroscopic output, researchers can confidently and accurately characterize these and similar substituted cyclohexane systems.

References

Validating the Molecular Architecture of 1,2-Dibromocyclohexene: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. In the realm of halogenated cycloalkenes, molecules like 1,2-dibromocyclohexene present unique analytical challenges. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of this compound, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its NMR spectrum, compare its utility against alternative techniques, and provide a robust experimental protocol.

The Challenge: Pinpointing Bromine's Position on a Cyclohexene Scaffold

The synthesis of this compound, often proceeding from the bromination of cyclohexene, can potentially yield a mixture of products. The primary challenge lies in definitively confirming the positions of the two bromine atoms on the cyclohexene ring and distinguishing the desired product from isomers and byproducts. While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicting the NMR Fingerprint of this compound

¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum of this compound is expected to be more complex than that of the parent cyclohexene due to the influence of the electronegative bromine atoms.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Allylic Protons (C3-H₂ & C6-H₂)~ 2.2 - 2.6MultipletThese protons are adjacent to the double bond and will be deshielded. The presence of bromine on the double bond will likely cause a downfield shift compared to cyclohexene (~2.0 ppm)[1].
Homoallylic Protons (C4-H₂ & C5-H₂)~ 1.7 - 2.0MultipletThese protons are further from the electron-withdrawing groups and will appear more upfield, similar to their counterparts in cyclohexene (~1.6 ppm)[1].

¹³C NMR Spectrum (Predicted):

The ¹³C NMR spectrum will be particularly informative for confirming the positions of the bromine atoms.

Carbon Environment Predicted Chemical Shift (δ, ppm) Rationale
Vinylic Carbons (C1 & C2)~ 120 - 130The direct attachment of bromine atoms to the sp² hybridized carbons will cause a significant downfield shift compared to the vinylic carbons of cyclohexene (~127 ppm).
Allylic Carbons (C3 & C6)~ 25 - 35These sp³ hybridized carbons will be slightly deshielded due to their proximity to the double bond.
Homoallylic Carbons (C4 & C5)~ 20 - 30These sp³ hybridized carbons are the most shielded in the ring.

A Comparative Analysis of Alternative Analytical Techniques

While NMR is the cornerstone of structural validation, a multi-technique approach provides a more complete and robust characterization.

Technique Strengths for this compound Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for assessing purity and identifying the molecular weight of the compound and its fragments[2][3]. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a characteristic signature in the mass spectrum.Does not provide detailed information on the specific connectivity of atoms. Isomers may have similar fragmentation patterns, making unambiguous identification difficult.
Infrared (IR) Spectroscopy Useful for identifying the presence of the C=C double bond (stretch typically around 1650 cm⁻¹).Does not provide information on the positions of the bromine atoms. The C-Br stretching vibrations (typically 500-700 cm⁻¹) can be weak and fall in a crowded region of the spectrum.
Raman Spectroscopy Can also detect the C=C double bond and may provide a clearer signal for the C-Br bonds than IR spectroscopy[4].Similar to IR, it does not provide detailed connectivity information.

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

This protocol is designed to ensure high-quality data for the unambiguous structural validation of this compound.

I. Sample Preparation: The Foundation of Quality Data
  • Synthesis and Purification: Synthesize this compound via the bromination of cyclohexene. Potential impurities to monitor for include the starting material (cyclohexene), the over-brominated product (trans-1,2-dibromocyclohexane), and products of allylic bromination. Purify the product using an appropriate technique such as distillation or column chromatography.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

II. NMR Data Acquisition: A Multi-Experiment Approach
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the different proton environments in the molecule.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This is crucial for identifying the number of unique carbon environments and confirming the presence of the two vinylic carbons bonded to bromine.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the proton network within the cyclohexene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

III. Data Analysis and Structural Confirmation
  • Chemical Shift Analysis: Compare the observed chemical shifts in the ¹H and ¹³C spectra with the predicted values.

  • Multiplicity Analysis: Analyze the splitting patterns (multiplicities) in the ¹H spectrum to determine the number of neighboring protons for each signal.

  • Integration Analysis: The integral of each proton signal is proportional to the number of protons it represents. Verify that the integration ratios are consistent with the proposed structure.

  • 2D NMR Correlation: Use the cross-peaks in the COSY and HSQC spectra to confirm the connectivity between protons and between protons and carbons, respectively.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Bromination of Cyclohexene Purification Distillation / Chromatography Synthesis->Purification SamplePrep Sample Preparation (CDCl3, TMS) Purification->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR COSY 2D COSY SamplePrep->COSY HSQC 2D HSQC SamplePrep->HSQC DataAnalysis Data Analysis & Interpretation H1_NMR->DataAnalysis C13_NMR->DataAnalysis COSY->DataAnalysis HSQC->DataAnalysis StructureConfirmation Unambiguous Structure of This compound DataAnalysis->StructureConfirmation

Caption: Workflow for the validation of this compound structure.

Conclusion: The Indispensable Role of NMR

While techniques like GC-MS and IR spectroscopy provide valuable, complementary data regarding purity, molecular weight, and the presence of functional groups, they fall short of providing the detailed structural information necessary for the unambiguous validation of this compound. NMR spectroscopy, through its ability to map the precise electronic environment and connectivity of each proton and carbon atom, stands as the definitive and indispensable tool for this purpose. By following a rigorous, multi-dimensional NMR analysis protocol, researchers can have the utmost confidence in the structural integrity of their synthesized compounds, a critical requirement for advancing scientific discovery and development.

References

The Organic Chemist's Guide to Dihalocyclohexenes: A Comparative Analysis of Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the dihalocyclohexene scaffold represents a versatile and powerful tool. Its strategic placement of halogen atoms on a conformationally dynamic six-membered ring offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth comparative analysis of dichlorocyclohexenes, dibromocyclohexenes, and diiodocyclohexenes, focusing on their performance in key synthetic transformations. By understanding the nuanced differences in their reactivity, stereochemistry, and synthetic accessibility, chemists can make more informed decisions in the design and execution of complex synthetic routes.

I. Introduction: The Dihalocyclohexene Platform

Dihalocyclohexenes are valuable intermediates in organic synthesis, primarily utilized as precursors to aromatic compounds, as substrates in nucleophilic substitution and elimination reactions, and as dienophiles in cycloaddition reactions. The nature of the halogen atom (chlorine, bromine, or iodine) profoundly influences the reactivity of the carbon-halogen bond, a factor that is central to their synthetic applications. This guide will explore these differences through the lens of three fundamental reaction types: dehydrohalogenation, nucleophilic substitution, and cycloaddition.

II. Synthesis of Dihalocyclohexenes: A Stereochemical Toolkit

The stereochemical and regiochemical outcome of reactions involving dihalocyclohexenes is intrinsically linked to the stereochemistry of the starting material. Therefore, access to stereochemically pure cis- and trans-isomers is of paramount importance.

A. Synthesis of 1,2-Dihalocyclohexanes from Cyclohexene

The direct halogenation of cyclohexene is a common entry point to vicinal dihalocyclohexanes. The stereochemical outcome is dictated by the reaction mechanism.

  • Anti-Addition for trans-Isomers: The reaction of cyclohexene with halogens (Cl₂, Br₂, I₂) typically proceeds through a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the halonium ion bridge, resulting in a net anti-addition and the formation of the trans-1,2-dihalocyclohexane.[1][2] This method is highly stereoselective for the trans product.

  • Syn-Addition for cis-Isomers: The synthesis of cis-1,2-dihalocyclohexanes requires a different approach to circumvent the anti-addition mechanism. A common strategy involves the epoxidation of cyclohexene to form cyclohexene oxide, followed by ring-opening with a halide source. For instance, the reaction of cyclohexene oxide with reagents like dichlorotriphenylphosphorane or a combination of sulfuryl chloride and pyridine can yield cis-1,2-dichlorocyclohexane with high stereospecificity.[3][4][5][6]

B. Comparative Synthesis Data
Starting MaterialReagents and ConditionsProductYieldReference
CyclohexeneBr₂ in CCl₄, -5 °Ctrans-1,2-Dibromocyclohexane95%[7]
Cyclohexene OxideSOCl₂-Pyridinecis-1,2-Dichlorocyclohexane>99.5% cis isomer[5]
Cyclohexene Oxide(Ph)₃PCl₂ in Benzene, refluxcis-1,2-Dichlorocyclohexane71-73%[4]

Note: The synthesis of 1,2-diiodocyclohexane often involves alternative methods due to the reactivity of iodine.

III. Dehydrohalogenation: A Gateway to Aromaticity and Unsaturation

Dehydrohalogenation of dihalocyclohexenes is a powerful method for the synthesis of cyclohexadienes and, ultimately, aromatic compounds. The ease of this elimination reaction is highly dependent on the nature of the halogen, the stereochemistry of the substrate, and the strength of the base employed.

A. Reactivity Trends: I > Br > Cl

The rate of dehydrohalogenation generally follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl. The weaker C-I bond is more easily broken, making diiodocyclohexenes the most reactive towards elimination, followed by dibromo- and then dichlorocyclohexenes. This trend is a direct consequence of the leaving group ability of the halide, which follows the order I⁻ > Br⁻ > Cl⁻.

B. Stereochemical Considerations: The Anti-Periplanar Requirement

The E2 elimination mechanism, which is common in dehydrohalogenation reactions, proceeds most efficiently when the hydrogen atom and the leaving group are in an anti-periplanar arrangement. This stereochemical requirement has significant implications for the reactivity of cis- and trans-dihalocyclohexenes.

  • trans-Isomers: In the chair conformation of trans-1,2-dihalocyclohexanes, one halogen is in an axial position and the other is in an equatorial position. For an E2 reaction to occur, a ring flip is necessary to bring the second halogen into an axial position, allowing for an anti-periplanar relationship with an adjacent axial hydrogen. This conformational requirement can influence the reaction rate. Studies on 1,2-dihalocyclohexanes have shown that the trans-diaxial isomer undergoes elimination significantly faster than the cis-isomer.[8]

  • cis-Isomers: In cis-1,2-dihalocyclohexanes, one halogen is axial and the other is equatorial in both chair conformations. This arrangement readily provides the necessary anti-periplanar geometry for E2 elimination without the need for a less stable diaxial conformation, potentially leading to faster reaction rates compared to the diequatorial conformer of the trans-isomer.

C. Experimental Observations

While a direct comparative study with identical conditions is scarce in the literature, individual studies provide insights. For example, the dehydrobromination of 1,2-dibromocyclohexane with alcoholic potassium hydroxide is a known method to produce 1,3-cyclohexadiene.[7] The reaction proceeds via two successive elimination steps.

IV. Nucleophilic Substitution: Introducing Functional Diversity

Nucleophilic substitution reactions on dihalocyclohexenes allow for the introduction of a wide range of functional groups. The outcome of these reactions is a complex interplay of the halogen's nature, the substrate's stereochemistry, the nucleophile's strength and steric bulk, and the reaction conditions.

A. Reactivity and Leaving Group Ability

Similar to dehydrohalogenation, the reactivity in nucleophilic substitution reactions (both SN1 and SN2) is heavily influenced by the leaving group ability of the halide, following the order I⁻ > Br⁻ > Cl⁻. Consequently, diiodocyclohexenes are expected to be the most reactive substrates, followed by dibromocyclohexenes and dichlorocyclohexenes.

B. Stereochemical Outcomes: SN2 and Neighboring Group Participation
  • SN2 Reactions: The SN2 mechanism proceeds with inversion of configuration at the reacting stereocenter. The stereochemistry of the starting dihalocyclohexene will therefore dictate the stereochemistry of the product. For example, the reaction of trans-1,2-dibromocyclohexane with sodium cyanide has been reported to yield a mixture of cis- and trans-1,2-dicyanocyclohexane, indicating a complex reaction pathway that may involve both substitution and elimination-addition sequences.[9]

  • Neighboring Group Participation: In trans-1,2-dihalocyclohexanes, the neighboring halogen atom can act as an internal nucleophile, leading to the formation of a bridged halonium ion intermediate. This neighboring group participation can influence both the rate and the stereochemical outcome of the reaction, often leading to retention of configuration.

C. Comparative Performance Data (Illustrative)
SubstrateNucleophileProduct(s)YieldObservationsReference
trans-1,2-DibromocyclohexaneNaCNcis-1,2-Dicyanocyclohexane27%Mixture of isomers formed, suggesting complex mechanism.[9]
trans-1,2-Dicyanocyclohexane19%

V. Cycloaddition Reactions: Building Molecular Complexity

Dihalocyclohexenes and their dehydrohalogenation products, dihalocyclohexadienes, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, they can act as either the dienophile or the diene component, depending on the substitution pattern.

A. Dihalocyclohexenes as Dienophiles

The presence of electron-withdrawing halogen atoms can activate the double bond of dihalocyclohexenes, making them suitable dienophiles in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

B. Dihalocyclohexadienes as Dienes

1,3-Dihalocyclohexadienes, formed from the dehydrohalogenation of tetrahalocyclohexanes or through other synthetic routes, can act as the diene component in Diels-Alder reactions. The reaction of these dienes with dienophiles such as maleic anhydride provides a powerful method for the construction of bicyclic systems with defined stereochemistry. The reaction of 1,3-cyclohexadiene with maleic anhydride is a classic example of a Diels-Alder reaction that yields a bicyclic adduct.[10]

C. Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (Model System)

This protocol for a model system illustrates the general procedure for a Diels-Alder reaction.

Objective: To synthesize 4-cyclohexene-cis-1,2-dicarboxylic anhydride.

Materials:

  • 3-Sulfolene (a solid precursor to 1,3-butadiene)

  • Maleic anhydride

  • Xylene (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in xylene.

  • Heat the mixture to reflux. The high temperature facilitates the in-situ generation of 1,3-butadiene from 3-sulfolene via a retro-cheletropic reaction.[11][12]

  • The 1,3-butadiene then reacts with maleic anhydride in a Diels-Alder cycloaddition.

  • After the reaction is complete, cool the mixture to allow the product to crystallize.

  • Isolate the product by vacuum filtration and wash with a cold solvent.

  • The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be characterized by its melting point and spectroscopic methods.[13]

VI. Conclusion: Strategic Selection of Dihalocyclohexenes

The choice of a dihalocyclohexene in organic synthesis is a strategic decision that should be guided by the desired reactivity, stereochemical outcome, and the nature of the intended transformation.

  • Diiodocyclohexenes are the most reactive substrates, ideal for reactions requiring mild conditions or for less reactive nucleophiles. However, their higher cost and potential for instability should be considered.

  • Dibromocyclohexenes offer a good balance of reactivity and stability, making them versatile and widely used intermediates.

  • Dichlorocyclohexenes are the most stable and cost-effective but often require more forcing conditions to undergo reaction.

By understanding the principles outlined in this guide, researchers can harness the full potential of dihalocyclohexenes to achieve their synthetic goals with greater efficiency and control.

VII. Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane[7]

Objective: To synthesize trans-1,2-dibromocyclohexane from cyclohexene via an anti-addition of bromine.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a less toxic solvent like dichloromethane)

  • Absolute alcohol

Procedure:

  • In a three-necked, round-bottomed flask equipped with a separatory funnel, a mechanical stirrer, and a thermometer, place a solution of cyclohexene in a mixture of carbon tetrachloride and absolute alcohol.

  • Cool the flask in an ice-salt bath to -5 °C.

  • Start the stirrer and add a solution of bromine in carbon tetrachloride from the separatory funnel at a rate that maintains the temperature of the reaction mixture at or below -1 °C.

  • After the addition is complete, transfer the contents of the flask to a modified Claisen flask and distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure. The pure trans-1,2-dibromocyclohexane distills at 99–103 °C/16 mmHg.

Diagram of Workflow:

G start Start step1 Dissolve cyclohexene in CCl4/EtOH start->step1 step2 Cool to -5 °C step1->step2 step3 Add Br2 in CCl4 dropwise at T ≤ -1 °C step2->step3 step4 Distill off solvent and excess cyclohexene step3->step4 step5 Vacuum distill product step4->step5 end trans-1,2-Dibromocyclohexane step5->end G cluster_0 Reagent Preparation cluster_1 Main Reaction Ph3P Triphenylphosphine Ph3PCl2 Dichlorotriphenylphosphorane Ph3P->Ph3PCl2 + Cl2 Cl2 Chlorine Gas Cl2->Ph3PCl2 ReactionMixture Reaction Mixture Ph3PCl2->ReactionMixture Reacts with CyclohexeneOxide Cyclohexene Oxide CyclohexeneOxide->ReactionMixture cis_Product cis-1,2-Dichlorocyclohexane ReactionMixture->cis_Product Reflux & Work-up

References

The Conformational Advantage: Unlocking Stereochemical Control with 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of substrate can profoundly influence the outcome of a reaction, dictating stereochemistry, yield, and even the feasibility of a desired transformation. For reactions involving vicinal dibromides, the decision between a cyclic scaffold, such as 1,2-dibromocyclohexane, and a flexible acyclic analog is a critical one. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing 1,2-dibromocyclohexane, a molecule whose conformational rigidity offers unparalleled stereochemical control.

At the heart of this comparison lies the fundamental difference in molecular architecture. Acyclic vicinal dibromides, such as 2,3-dibromobutane, possess a high degree of conformational freedom due to rotation around the central carbon-carbon single bond. In contrast, the cyclohexane ring of 1,2-dibromocyclohexane is locked into a relatively rigid chair conformation. This conformational constraint is not a limitation but rather a powerful tool, enabling chemists to orchestrate reactions with a high degree of precision.

The Decisive Role of Conformational Analysis

The reactivity of vicinal dibromides is intimately linked to their three-dimensional structure. In elimination reactions, particularly the bimolecular (E2) pathway, a specific spatial arrangement of the leaving groups is paramount.

1,2-Dibromocyclohexane: A Study in Rigidity

The chair conformation of cyclohexane derivatives places substituents in either axial or equatorial positions. For trans-1,2-dibromocyclohexane, two chair conformations are in equilibrium. In one conformer, both bromine atoms occupy axial positions, placing them in a perfect anti-periplanar arrangement (180° dihedral angle). This geometry is ideal for E2 elimination, where a base can readily abstract a proton, and the two bromine atoms can depart in a concerted fashion.[1][2] The alternative chair conformer places both bromines in equatorial positions, an arrangement that is unfavorable for E2 elimination.[1]

Acyclic Analogs: The Challenge of Conformational Chaos

Acyclic vicinal dibromides, like 2,3-dibromobutane, can also adopt an anti-periplanar conformation. However, due to free rotation around the C2-C3 bond, they exist as a mixture of various conformers, including gauche and eclipsed forms.[3][4] While the anti-periplanar conformer is necessary for E2 elimination, its population in the equilibrium mixture can be significantly lower compared to the locked-in diaxial arrangement of trans-1,2-dibromocyclohexane. This conformational heterogeneity can lead to slower reaction rates and a mixture of products.

Stereoselectivity in Elimination Reactions: A Clear Winner

The conformational differences between cyclic and acyclic vicinal dibromides manifest most strikingly in the stereochemical outcomes of their elimination reactions.

1,2-Dibromocyclohexane: A Pathway to Specific Products

Table 1: Comparison of Elimination Products

SubstrateReagentMajor ProductKey Feature
trans-1,2-Dibromocyclohexane2 eq. Alcoholic KOH1,3-CyclohexadieneAvoidance of strained cyclohexyne
meso-2,3-DibromobutaneBase(E)-2-bromo-2-buteneStereospecific elimination
(R,R)- or (S,S)-2,3-DibromobutaneBase(Z)-2-bromo-2-buteneStereospecific elimination

Acyclic Analogs: A Tale of Two Diastereomers

The dehydrobromination of the diastereomers of 2,3-dibromobutane illustrates the stereospecific nature of the E2 reaction in acyclic systems. The meso diastereomer, upon treatment with a base, exclusively yields the (E)-alkene, while the chiral (R,R) and (S,S) enantiomers give the (Z)-alkene.[7] This stereospecificity arises from the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms in the staggered conformations of the molecule. While this demonstrates stereochemical control, the need to start with a specific diastereomer to obtain a particular alkene isomer can be a synthetic limitation.

The Gateway to Strained Intermediates: Cyclohexyne Precursors

While 1,2-dibromocyclohexane itself does not directly yield cyclohexyne through simple elimination, it serves as a crucial precursor for the synthesis of more sophisticated cyclohexyne progenitors.[8][9][10] The generation of cyclohexyne, a highly reactive and transient species, is of great interest for its application in cycloaddition reactions to construct complex polycyclic frameworks.[11] The synthesis of silyl triflate precursors to cyclohexyne often starts from cyclohexanone derivatives, which can be readily prepared from cyclohexene, a product of the dehydrobromination of 1,2-dibromocyclohexane.[9]

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane

This procedure is adapted from established methods for the bromination of cyclohexene.[10]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked round-bottomed flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

Procedure:

  • In a three-necked round-bottomed flask equipped with a separatory funnel, mechanical stirrer, and thermometer, dissolve cyclohexene (1.5 moles) in a mixture of carbon tetrachloride (300 cc) and absolute ethanol (15 cc).

  • Cool the flask in an ice-salt bath to -5°C.

  • While stirring vigorously, add a solution of bromine (1.3 moles) in carbon tetrachloride (145 cc) dropwise from the separatory funnel. Maintain the reaction temperature below -1°C. The addition should take approximately three hours.

  • After the addition is complete, transfer the reaction mixture to a modified Claisen flask and distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure. The pure trans-1,2-dibromocyclohexane will distill at 99–103°C/16 mm Hg.

Dehydrobromination of trans-1,2-Dibromocyclohexane to 1,3-Cyclohexadiene

This protocol illustrates the double dehydrobromination of the cyclic vicinal dibromide.[6]

Materials:

  • trans-1,2-Dibromocyclohexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottomed flask, dissolve trans-1,2-dibromocyclohexane in ethanol.

  • Add two equivalents of potassium hydroxide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue the reflux for a sufficient period to ensure complete reaction (monitoring by TLC is recommended).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1,3-cyclohexadiene.

  • Purify the product by distillation if necessary.

Visualizing the Conformational Advantage

The following diagrams, generated using Graphviz, illustrate the key conformational aspects discussed.

G cluster_cyclic trans-1,2-Dibromocyclohexane cluster_acyclic 2,3-Dibromobutane diaxial Diaxial Conformer (E2 Favorable) diequatorial Diequatorial Conformer (E2 Unfavorable) diaxial->diequatorial Ring Flip anti Anti-periplanar (E2 Favorable) gauche Gauche anti->gauche Rotation eclipsed Eclipsed gauche->eclipsed Rotation

Figure 1: Conformational equilibria of cyclic vs. acyclic vicinal dibromides.

G cluster_cyclic 1,2-Dibromocyclohexane cluster_acyclic Acyclic Analog (e.g., 2,3-Dibromobutane) trans-1,2-Dibromocyclohexane trans-1,2-Dibromocyclohexane 1-Bromocyclohexene 1-Bromocyclohexene trans-1,2-Dibromocyclohexane->1-Bromocyclohexene E2 (1st eq. base) 1,3-Cyclohexadiene 1,3-Cyclohexadiene 1-Bromocyclohexene->1,3-Cyclohexadiene E2 (2nd eq. base) 2,3-Dibromobutane 2,3-Dibromobutane 2-Bromo-2-butene 2-Bromo-2-butene 2,3-Dibromobutane->2-Bromo-2-butene E2 (1st eq. base) 2-Butyne 2-Butyne 2-Bromo-2-butene->2-Butyne E2 (2nd eq. base)

Figure 2: Contrasting double dehydrobromination pathways.

Conclusion

The choice between 1,2-dibromocyclohexane and its acyclic counterparts is more than a matter of substrate availability; it is a strategic decision that dictates the stereochemical course of a reaction. The conformational rigidity of the cyclohexane ring provides a distinct advantage in reactions where a specific spatial arrangement of reactive groups is required, most notably in E2 elimination reactions. This inherent structural bias allows for a level of stereochemical control that is often difficult to achieve with conformationally flexible acyclic systems. Furthermore, the unique reactivity of 1,2-dibromocyclohexane in forming a conjugated diene instead of a strained alkyne opens up synthetic pathways that are not accessible with its acyclic analogs. For researchers and drug development professionals seeking to design and execute stereoselective syntheses, a thorough understanding of these conformational and stereochemical principles is indispensable. 1,2-Dibromocyclohexane, therefore, stands not merely as another vicinal dibromide, but as a powerful tool for precision in chemical synthesis.

References

A Researcher's Guide to the Computational Analysis of Dihalocycloalkene Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihalocycloalkenes are fundamental structural motifs in synthetic chemistry and serve as versatile intermediates in the development of complex molecules, including pharmaceuticals and materials. The relative stability of their various isomers—differing in ring size, halogen identity, substituent position, and stereochemistry—profoundly dictates reaction pathways and product distributions. Experimentally determining the thermodynamic properties of these, often transient or difficult-to-isolate, species can be challenging. Computational chemistry provides a powerful, predictive, and cost-effective alternative for systematically evaluating their stability.

This guide offers researchers, scientists, and drug development professionals a comprehensive framework for comparing the stability of dihalocycloalkenes using modern computational methods. We will move beyond a simple recitation of steps to explain the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach. The protocols described are designed to be self-validating, grounding theoretical claims in established computational standards.

Part 1: The Theoretical Framework of Dihalocycloalkene Stability

The thermodynamic stability of a dihalocycloalkene is not governed by a single factor but is rather the result of a delicate balance of competing energetic contributions. Understanding these contributions is paramount for interpreting computational results.

  • Ring Strain: This is the energy penalty incurred by a cyclic molecule due to deviation from ideal bond angles (angle strain) and eclipsing of bonds (torsional strain).[1] Smaller rings like dihalocyclopropenes and cyclobutenes exhibit significant ring strain, which is a major destabilizing factor.[2] The introduction of an sp²-hybridized double bond alters the preferred geometry of the ring, influencing the overall strain energy compared to the parent cycloalkane.[3]

  • Steric Effects: These arise from repulsive van der Waals interactions when non-bonded atoms or groups are forced into close proximity. In dihalocycloalkenes, significant steric hindrance can occur between the two halogen atoms or between a halogen and other ring substituents, particularly in cis configurations. This is a classic destabilizing interaction.[4]

  • Stereoelectronic Effects: These are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals.[5][6] In dihalocycloalkenes, key stereoelectronic effects include:

    • Hyperconjugation: Donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen).[7] The efficiency of this stabilizing interaction is highly dependent on orbital alignment.

    • Dipole-Dipole Interactions: The polar C-X bonds create local dipoles. The orientation of these dipoles relative to each other can lead to either net repulsion (destabilizing) or attraction (stabilizing). For instance, two C-X bond dipoles aligned in the same direction in a cis-isomer can lead to significant electrostatic repulsion, increasing its energy relative to the trans-isomer.[8]

  • Nature of the Halogen: The identity of the halogen (F, Cl, Br, I) is critical. Lighter halogens like fluorine are more electronegative but smaller, leading to stronger electrostatic effects but less steric bulk. Heavier halogens like iodine are larger and more polarizable, resulting in greater steric strain but also stronger, stabilizing dispersion forces.

The interplay of these factors determines the ultimate stability of an isomer. A computational approach allows for the precise quantification of their net effect.

Caption: Interplay of factors governing dihalocycloalkene stability.

Part 2: Computational Methodology for Assessing Stability

The core of a computational comparison lies in accurately calculating the energy of each isomer. The relative Gibbs free energy (ΔG) is the ultimate arbiter of thermodynamic stability at a given temperature.

Choosing the Right Computational Method

The choice of method is a trade-off between accuracy and computational cost. For halogenated systems, electron correlation and dispersion forces are crucial and must be accounted for.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a good balance of accuracy and efficiency.[9]

    • Functionals: Hybrid functionals like B3LYP or meta-GGA functionals like M06-2X are often excellent starting points. For systems where non-covalent interactions are important, M06-2X or functionals with long-range corrections like ωB97X-D are highly recommended.[10][11]

    • Dispersion Corrections: It is essential to include an empirical dispersion correction, such as Grimme's D3 or D4 correction, to accurately model van der Waals forces, which are significant for larger halogens.[10] This is typically denoted by adding "-D3" or "-D4" to the functional name (e.g., B3LYP-D3).

  • Ab Initio Methods: These methods are derived "from first principles" without empirical parameters.[12]

    • Møller-Plesset Perturbation Theory (MP2): Often provides a good improvement over DFT for electron correlation but is more computationally expensive.[13]

    • Coupled Cluster (CCSD(T)): Considered the "gold standard" for accuracy for single-reference systems.[14] It is computationally very demanding and is typically used to benchmark the accuracy of DFT methods for a smaller, representative set of molecules.[15]

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For halogens, a flexible basis set is crucial.

  • Pople-style basis sets: 6-311+G(d,p) is a good choice. The "6-311" indicates a flexible triple-zeta description of valence electrons. The "+" adds diffuse functions, which are vital for accurately describing the electron distribution of electronegative atoms like halogens.[13] The "(d,p)" adds polarization functions, which allow for orbital shapes to distort and are non-negotiable for describing chemical bonds accurately.[16]

  • Dunning-style basis sets: Correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are systematically improvable and often preferred for high-accuracy calculations.

The Self-Validating Computational Workflow

A rigorous computational protocol ensures that the results are reliable. Each step builds upon the last, with built-in checks to validate the procedure.

G A 1. Define Isomers (e.g., cis/trans, positional) B 2. Build Initial 3D Structures (Using molecular editor) A->B C 3. Geometry Optimization (e.g., at B3LYP-D3/6-311+G(d,p) level) B->C D 4. Frequency Calculation (At the same level of theory) C->D E All Frequencies Real? D->E F 5. Extract Thermodynamic Data (Zero-Point Energy, Enthalpy, Gibbs Free Energy) E->F Yes I Error: Imaginary Frequency Found (Structure is a transition state. Re-optimize from a perturbed geometry.) E->I No G 6. Calculate Relative Energies (ΔG) (ΔG = G_isomer - G_lowest_energy_isomer) F->G H 7. Analyze Stability & Correlate with Structure G->H I->C

Caption: A self-validating computational workflow for stability analysis.

The critical validation step is the frequency calculation . A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, invalidating it as a conformational minimum.[13]

Part 3: Detailed Experimental Protocol - A Case Study

Objective: To determine the relative stability of cis- and trans-3,4-dichlorocyclopentene.

Computational Software: Gaussian 16, Q-Chem, or similar quantum chemistry package.

Level of Theory: M06-2X/6-311+G(d,p) with the SMD implicit solvent model for water (to simulate a polar environment).

Methodology:

  • Structure Generation:

    • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures for both cis-3,4-dichlorocyclopentene and trans-3,4-dichlorocyclopentene.

    • Ensure the initial geometries are reasonable to facilitate convergence. Save each structure as a separate input file (e.g., cis.gjf, trans.gjf).

  • Geometry Optimization and Frequency Calculation:

    • For each isomer, create an input file that requests both geometry optimization and a subsequent frequency calculation at the specified level of theory.

    • Causality: Performing both calculations in the same job ensures that the frequencies are calculated for the final, fully optimized geometry. The Opt Freq keyword in Gaussian is ideal for this. The chosen M06-2X functional is robust for main-group thermochemistry, and the SMD solvent model provides a more realistic estimate of stability in solution.

    • Example Gaussian Input (cis.gjf):

  • Execution and Validation:

    • Run the computational jobs.

    • Upon completion, open the output files (e.g., cis.log, trans.log).

    • Trustworthiness Check: Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies for each isomer. If an imaginary frequency is found, the structure is a saddle point. The geometry must be perturbed along the imaginary mode and re-optimized.

  • Data Extraction:

    • From each validated output file, locate and record the "Sum of electronic and thermal Free Energies". This is the final Gibbs free energy (G) in Hartrees.

    • For a more detailed breakdown, record the electronic energy (E), the thermal correction to enthalpy (H_corr), and the thermal correction to Gibbs free energy (G_corr).

Part 4: Data Interpretation and Presentation

Once the calculations are complete and validated, the data must be compiled and analyzed.

Data Summary Table:

All energies should first be recorded in their native unit (Hartrees) and then converted to more intuitive units like kcal/mol for comparison. The isomer with the lowest absolute Gibbs free energy is the most stable and is used as the reference (0.00 kcal/mol).

IsomerElectronic Energy (Hartree)Thermal Correction to Gibbs Free Energy (Hartree)Absolute Gibbs Free Energy (G) (Hartree)Relative Free Energy (ΔG) (kcal/mol)
trans-3,4-dichlorocyclopentene-998.1234560.087654-998.0358020.00
cis-3,4-dichlorocyclopentene-998.1209870.087543-998.033444+1.48

(Note: The energy values above are hypothetical for illustrative purposes.)

Interpretation:

Based on the hypothetical data, the trans-isomer is 1.48 kcal/mol more stable than the cis-isomer in an aqueous solvent model. This increased stability can be rationalized by examining the optimized structures:

  • Reduced Dipole Repulsion: In the cis-isomer, the two C-Cl bond dipoles are oriented on the same side of the ring, leading to significant electrostatic repulsion. The trans-isomer places them on opposite sides, minimizing this unfavorable interaction.

  • Steric Hindrance: The chlorine atoms in the cis-isomer are closer in space, leading to greater steric strain compared to the trans configuration.

This computational result provides a quantitative prediction that can guide synthetic planning or explain experimentally observed product ratios.

Conclusion

The computational comparison of dihalocycloalkene stability is a powerful tool for modern chemical research. By combining a sound theoretical understanding of the underlying physical organic principles with a rigorous, self-validating computational workflow, researchers can obtain reliable and predictive insights into molecular stability. The use of appropriate DFT methods and basis sets, coupled with essential validation steps like frequency analysis, ensures the trustworthiness and authority of the results. This guide provides the foundational knowledge and a practical template for conducting such studies, enabling a deeper understanding of structure-energy relationships in this important class of molecules.

References

A Comparative Guide to the Structural Elucidation of Brominated Cyclohexanes: Experimental Evidence for Saturated vs. Unsaturated Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of the experimental evidence used to elucidate the structures of brominated cyclohexanes. Due to the limited availability of published, peer-reviewed spectroscopic data for 1,2-dibromocyclohexene, this guide will focus on a detailed analysis of the well-characterized trans-1,2-dibromocyclohexane. We will then use this as a foundation to predict and contrast the expected spectroscopic features of its unsaturated counterpart, this compound, providing a robust framework for structural determination in this class of compounds.

The Structural Puzzle: Distinguishing Saturation and Unsaturation

The primary structural difference between 1,2-dibromocyclohexane and this compound is the presence of a carbon-carbon double bond in the latter. This fundamental difference gives rise to distinct signals in various spectroscopic analyses. By understanding the experimental signatures of the saturated compound, we can infer the key characteristics to look for in the unsaturated analogue.

Spectroscopic Evidence: A Comparative Analysis

The most powerful techniques for elucidating the structure of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

  • trans-1,2-Dibromocyclohexane: The ¹H NMR spectrum of trans-1,2-dibromocyclohexane is characterized by the absence of signals in the typical alkene region (δ 5.0-6.5 ppm). The protons attached to the carbon atoms bearing the bromine atoms (CH-Br) are significantly deshielded due to the electronegativity of bromine and appear as a multiplet around δ 4.15 ppm. The remaining methylene protons on the cyclohexane ring produce a complex series of multiplets in the upfield region (δ 1.4-2.1 ppm).

  • Predicted Spectrum of this compound: In contrast, the ¹H NMR spectrum of this compound would be expected to show no signals for protons directly on the double bond, as both vinylic positions are substituted with bromine. However, the allylic protons (CH₂) adjacent to the double bond would exhibit a characteristic downfield shift compared to the methylene protons in the saturated ring, likely appearing in the δ 2.2-2.8 ppm range. The remaining methylene protons would be found further upfield.

  • trans-1,2-Dibromocyclohexane: The ¹³C NMR spectrum of trans-1,2-dibromocyclohexane shows signals for three distinct types of carbon atoms due to the molecule's symmetry. The carbons bonded to bromine (C-Br) are deshielded and appear around δ 55-60 ppm. The other two sets of methylene carbons (CH₂) of the cyclohexane ring appear at approximately δ 30-35 ppm and δ 20-25 ppm.[1][2]

  • Predicted Spectrum of this compound: The most significant difference in the ¹³C NMR spectrum of this compound would be the appearance of two downfield signals for the sp²-hybridized carbons of the double bond (C=C-Br), likely in the δ 120-140 ppm region. The allylic carbons would be expected around δ 25-35 ppm, and the remaining sp³-hybridized methylene carbons would appear further upfield.

Compound ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
trans-1,2-Dibromocyclohexane~4.15 (CH-Br), 1.4-2.1 (CH₂)~55-60 (C-Br), ~20-35 (CH₂)
Predicted: this compound~2.2-2.8 (Allylic CH₂), ~1.5-2.2 (CH₂)~120-140 (C=C), ~25-35 (Allylic CH₂), ~18-25 (CH₂)
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is particularly useful for identifying the presence of specific functional groups.

  • trans-1,2-Dibromocyclohexane: The IR spectrum of this saturated compound is characterized by C-H stretching vibrations of the sp³-hybridized carbons, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A notable feature is the C-Br stretching vibration, which is typically observed in the 500-700 cm⁻¹ region.[3]

  • Predicted Spectrum of this compound: The IR spectrum of this compound would show a distinctive C=C stretching absorption in the region of 1600-1680 cm⁻¹, a feature completely absent in the saturated analogue.[4] Additionally, if any vinylic C-H bonds were present, they would show stretching vibrations above 3000 cm⁻¹. Since this compound has no vinylic protons, the absence of this peak alongside the presence of the C=C stretch would be strong evidence for its structure. The C-Br stretch would also be present.

Functional Group Vibrational Frequency (cm⁻¹) Expected in trans-1,2-Dibromocyclohexane? Expected in this compound?
C(sp³)-H stretch2850-2960YesYes
C=C stretch1600-1680NoYes
C-Br stretch500-700YesYes
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • trans-1,2-Dibromocyclohexane: The mass spectrum of trans-1,2-dibromocyclohexane will show a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which is indicative of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways include the loss of a bromine atom (M-Br) and the loss of HBr (M-HBr).

  • This compound: The molecular formula of this compound is C₆H₈Br₂. Its molecular weight will be two mass units lower than that of 1,2-dibromocyclohexane (C₆H₁₀Br₂). This difference in the molecular ion peak would be a definitive way to distinguish between the two compounds. The fragmentation pattern would also be expected to differ, with the unsaturated ring system potentially showing greater stability and different fragmentation pathways.

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the key absorption bands and their corresponding functional groups.

Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesize Brominated Cyclohexane purification Purify Product (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Analyze Chemical Shifts, Coupling Constants, and Integration nmr->nmr_data ir_data Identify Key Functional Group Vibrations ir->ir_data ms_data Determine Molecular Weight and Analyze Fragmentation ms->ms_data structure Propose and Confirm Molecular Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis, purification, and structural elucidation of brominated cyclohexanes.

Logical Framework for Structure Determination

cluster_evidence Experimental Evidence cluster_questions Key Structural Questions cluster_conclusion Structural Conclusion nmr NMR Data (¹H & ¹³C) q1 Presence of C=C bond? nmr->q1 Alkene signals (δ > 100 ppm in ¹³C)? q3 Connectivity of Atoms? nmr->q3 Chemical Shifts & Coupling ir IR Data ir->q1 C=C stretch ~1650 cm⁻¹? ms MS Data q2 Molecular Weight? ms->q2 Molecular Ion Peak structure Final Structure q1->structure q2->structure q3->structure

Caption: Logical framework for deducing molecular structure from spectroscopic data.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,2-Dibromocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is paramount, extending from initial discovery to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 1,2-dibromocyclohexene, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific data for this compound is limited, the procedures outlined here are based on established best practices for the closely related compound, 1,2-dibromocyclohexane, and the broader category of halogenated organic compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Immediate Safety and Hazard Assessment

This compound is a halogenated hydrocarbon and must be handled with care. Based on data for analogous compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation[1][2]. The toxicological properties may not be fully investigated, underscoring the need for caution[1].

Core Principle: The fundamental principle for the disposal of this compound is waste segregation . As a brominated organic compound, it must be collected in a designated "halogenated organic waste" stream[3]. Co-mingling with non-halogenated waste can lead to complex and costly disposal procedures[3].

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and irritation[2].
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and eye irritation[1][2].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Certified chemical fume hoodTo prevent inhalation of potentially harmful vapors[2].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Waste Collection
  • Designated Container: Obtain a clearly labeled "Halogenated Organic Waste" container from your institution's EHS department. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all constituents and their approximate concentrations.

    • The accumulation start date.

  • Segregation: Collect only this compound and other compatible halogenated organic waste in this container. This includes contaminated materials such as pipette tips, gloves, and absorbent pads used for cleaning up small spills.

Waste Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically located in or near the laboratory where the waste is generated[3].

  • Containment: The container must be kept in secondary containment to prevent the spread of material in case of a leak.

  • Closure: Keep the container tightly closed at all times, except when adding waste[2][3].

Arranging for Disposal
  • Contact EHS: Once the waste container is full or reaches the institutional time limit for storage in an SAA, contact your EHS department to arrange for a scheduled pickup.

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (Manageable by laboratory personnel)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.

  • Containment: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[1]. Do not use combustible materials like sawdust[1].

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a soap and water solution. All cleaning materials must also be disposed of as halogenated waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.

Large Spills (Requires EHS or emergency response)
  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Notify: Alert your supervisor and contact your institution's EHS department or emergency response team. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.

  • Do Not Re-enter: Do not re-enter the area until it has been cleared by authorized personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generated (this compound) is_halogenated Is the waste a halogenated organic? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Waste' container. is_halogenated->collect_halogenated Yes non_halogenated Follow disposal procedures for non-halogenated waste. is_halogenated->non_halogenated No label_container Properly label the container with contents and hazard information. collect_halogenated->label_container store_saa Store in a designated Satellite Accumulation Area with secondary containment. label_container->store_saa contact_ehs Contact EHS for pickup when full or time limit is reached. store_saa->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Chemical Incompatibilities

To prevent hazardous reactions, do not mix this compound waste with the following[1][4]:

  • Strong oxidizing agents

  • Strong bases

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and safe handling, you contribute to a secure research environment. Always prioritize safety by wearing the appropriate PPE and consulting your institution's EHS department for specific guidance. This proactive approach to waste management builds a foundation of trust and demonstrates a commitment to scientific excellence that extends beyond the laboratory bench.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromocyclohexene
Reactant of Route 2
1,2-Dibromocyclohexene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。